1,1,1,3-Tetrachlorododecane
Description
Properties
IUPAC Name |
1,1,1,3-tetrachlorododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22Cl4/c1-2-3-4-5-6-7-8-9-11(13)10-12(14,15)16/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCCQTWYYJJJDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697793 | |
| Record name | 1,1,1,3-Tetrachlorododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14983-60-9 | |
| Record name | 1,1,1,3-Tetrachlorododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Master File: 1,1,1,3-Tetrachlorododecane
The following technical guide details the chemical properties, synthesis, and applications of 1,1,1,3-Tetrachlorododecane, structured for researchers and drug development professionals.
CAS Registry Number: 14983-60-9 Chemical Family: Telomers / Polychlorinated Alkanes Primary Application: Synthetic Intermediate, Lipophilic Linker, Analytical Standard[1][2]
Executive Summary: The Telomer Advantage
This compound (TCD) is not merely a random chlorinated paraffin; it is a precise telomer formed by the regio-controlled addition of carbon tetrachloride to 1-undecene.[1] Unlike the complex mixtures found in industrial chlorinated paraffins (CPs), TCD offers a defined stereochemical and regiochemical architecture (CCl₃-CH₂-CHCl-R).[1]
For drug development professionals, TCD represents a "functionalizable hydrophobe."[1] It provides a 12-carbon lipophilic tail equipped with two distinct electrophilic sites: a chemically robust trichloromethyl group (C1) and a reactive secondary chloride (C3).[1] This duality allows for orthogonal functionalization—enabling the synthesis of surfactants, lipid-drug conjugates (LDCs), and modified fatty acids used in formulation science.[1]
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]
| Property | Data | Note |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₂H₂₂Cl₄ | |
| Molecular Weight | 308.12 g/mol | |
| Appearance | Colorless to pale yellow viscous liquid | |
| Density | ~1.18 g/cm³ (Predicted) | Denser than water due to high Cl content.[1][2][3] |
| Boiling Point | ~160–165 °C at 10 mmHg | High vacuum required for distillation.[1] |
| LogP (Octanol/Water) | ~6.5 | Highly lipophilic; membrane permeable.[1] |
| Solubility | Soluble in organic solvents (DCM, Hexane, THF); Insoluble in water.[1] |
Molecular Architecture & Synthesis (Kharasch Addition)
The synthesis of TCD is a classic example of Atom Transfer Radical Addition (ATRA) , also known as the Kharasch addition.[1] This reaction is highly atom-economical, utilizing a transition metal catalyst to mediate the addition of CCl₄ across the terminal double bond of 1-undecene.[1]
Mechanism of Action
The reaction proceeds via a redox-catalytic cycle.[1] The metal catalyst (Mⁿ) abstracts a chlorine atom from CCl₄, generating a trichloromethyl radical ([1]•CCl₃).[1][4][5] This electrophilic radical attacks the terminal carbon of 1-undecene.[1] The resulting secondary radical is then capped by a chlorine atom transferred from the metal complex (Mⁿ⁺¹-Cl), regenerating the catalyst.[1]
Figure 1: Catalytic cycle of the Kharasch addition yielding this compound.[1]
Experimental Protocol: Iron-Catalyzed Synthesis
Note: This protocol is adapted from standard procedures for 1,1,1,3-tetrachloroalkanes.[1]
-
Reagents: 1-Undecene (1.0 eq), Carbon Tetrachloride (4.0 eq - excess acts as solvent), Iron powder (1 mol%), Triethyl phosphite (P(OEt)₃, 2 mol%).[1]
-
Setup: Dry pressure tube or autoclave (to contain CCl₄ vapors).[1]
-
Procedure:
-
Workup:
Reactivity Matrix & Transformations
TCD possesses two "handles" for chemical modification.[1] The reactivity is governed by the electron-withdrawing nature of the trichloromethyl group.[1]
A. Acidic Hydrolysis: Synthesis of 3-Chlorododecanoic Acid
The -CCl₃ group can be hydrolyzed to a carboxylic acid (-COOH).[1] However, the presence of the β-chlorine (at C3) makes this sensitive.[1] Using concentrated sulfuric acid typically yields the α,β-unsaturated acid or the β-chloro acid depending on temperature.[1]
Reaction: CCl3-CH2-CHCl-R + 2H2O -> HOOC-CH2-CHCl-R + 3HCl
B. Dehydrochlorination: Vinylidene Chloride Formation
Under basic conditions, TCD undergoes elimination.[1] The most acidic protons are at C2 (flanked by CCl₃ and CHCl).[1]
-
Mild Base: Elimination of HCl to form 1,1-dichloro-1-dodecene-3-chloride .[1]
-
Strong Base: Formation of internal alkynes or conjugated dienes.[1]
C. Nucleophilic Substitution
The C3-chlorine is secondary and hindered by the bulky CCl₃ group.[1] S_N2 reactions are sluggish.[1] However, under forcing conditions with strong nucleophiles (e.g., sodium azide), the C3-azide can be formed, a precursor to amines.[1]
Figure 2: Divergent synthetic pathways from the TCD scaffold.
Applications in Drug Development[1][5][11]
Lipid-Drug Conjugates (LDCs)
The C12 chain of TCD mimics lauric acid.[1] By hydrolyzing TCD to 3-chlorododecanoic acid, researchers can attach this lipophilic tail to hydrophilic drugs (peptides, nucleosides) via an amide or ester bond.[1] The β-chlorine atom alters the metabolic stability of the lipid tail, potentially delaying beta-oxidation and extending the half-life of the conjugate.[1]
Bioisostere Scaffolds
The CCl3 group is a bulky, lipophilic moiety.[1] While often hydrolyzed, it can serve as a bioisostere for a t-butyl or CF3 group in early SAR (Structure-Activity Relationship) studies, provided the hydrolytic instability is managed.[1]
Analytical Reference Standards
In the analysis of Short-Chain Chlorinated Paraffins (SCCPs) —a class of persistent organic pollutants—TCD (C12) serves as a critical "Medium Chain" (MCCP) reference standard.[1] It allows analytical chemists to calibrate GC-MS instruments to distinguish between regulated C10-C13 mixtures and specific single-isomer congeners.[1]
References
-
Synthesis of Polychlorinated Alkanes (Kharasch Addition)
-
Reference Standard Data
-
Hydrolysis of 1,1,1-Trichloroalkanes
-
Toxicology of Chlorinated Paraffins
Sources
An In-Depth Technical Guide to the Kharasch Addition: Mechanism and Synthesis of 1,1,1,3-Tetrachlorododecane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Kharasch addition, a cornerstone of free-radical chemistry, offers a powerful method for the anti-Markovnikov functionalization of alkenes. This guide provides a comprehensive exploration of the Kharasch addition mechanism, with a specific focus on the synthesis of 1,1,1,3-tetrachlorododecane from 1-dodecene and carbon tetrachloride. We will delve into the mechanistic intricacies, provide field-proven experimental insights, and present a detailed protocol for this transformation. This document is intended to serve as a practical resource for researchers in organic synthesis and drug development, enabling a deeper understanding and proficient application of this important reaction.
Introduction: The Significance of the Kharasch Addition
First reported by Morris S. Kharasch, the Kharasch addition, also known as atom transfer radical addition (ATRA), is a free-radical chain reaction that involves the addition of a polyhalogenated alkane across a carbon-carbon double bond.[1] A key characteristic of this reaction is its anti-Markovnikov regioselectivity, where the trihalomethyl group adds to the less substituted carbon of the alkene, and the halogen atom adds to the more substituted carbon.[2] This outcome is in direct contrast to electrophilic additions and provides a valuable tool for accessing a diverse range of functionalized molecules.
The ability to form new carbon-carbon and carbon-halogen bonds in a single, regiocontrolled step makes the Kharasch addition a highly attractive transformation in organic synthesis. The resulting halogenated products are versatile intermediates that can be further elaborated into a variety of valuable compounds, including pharmaceuticals, agrochemicals, and materials.
This guide will focus on a specific application of the Kharasch addition: the reaction of 1-dodecene with carbon tetrachloride to form this compound. This long-chain chlorinated alkane serves as an excellent model system to understand the nuances of the Kharasch addition involving non-activated, long-chain terminal alkenes.
The Core Mechanism: A Free-Radical Chain Process
The Kharasch addition of carbon tetrachloride to an alkene proceeds through a well-established free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.[3][4]
2.1. Initiation: The Genesis of the Trichloromethyl Radical
The reaction is initiated by the formation of a trichloromethyl radical (•CCl₃) from carbon tetrachloride. This can be achieved through several methods:
-
Thermal or Photochemical Initiation: In the absence of a catalyst, the reaction can be initiated by heat or UV light, which causes homolytic cleavage of the C-Cl bond in carbon tetrachloride. However, this method often requires high temperatures and can lead to side reactions.
-
Radical Initiators: More commonly, a radical initiator such as a peroxide (e.g., benzoyl peroxide, dibenzoyl peroxide) or an azo compound (e.g., azobisisobutyronitrile - AIBN) is used.[5][6] These initiators decompose upon heating to generate radicals, which then abstract a chlorine atom from carbon tetrachloride to produce the key trichloromethyl radical.
-
Metal Catalysis: Transition metal complexes, particularly those of copper and ruthenium, are highly effective catalysts for the Kharasch addition.[1][7] The metal catalyst facilitates the abstraction of a chlorine atom from carbon tetrachloride through a redox process, generating the trichloromethyl radical and a higher oxidation state metal-chloride species.
2.2. Propagation: The Chain Reaction Unfolds
Once the trichloromethyl radical is formed, it enters a self-sustaining cycle of two propagation steps:
-
Step 1: Addition to the Alkene: The electrophilic trichloromethyl radical adds to the electron-rich double bond of the alkene. This addition occurs at the terminal, less substituted carbon atom, leading to the formation of a more stable secondary radical on the adjacent carbon. This step dictates the anti-Markovnikov regiochemistry of the overall reaction.
-
Step 2: Halogen Atom Transfer: The resulting alkyl radical abstracts a chlorine atom from another molecule of carbon tetrachloride. This step yields the final product, this compound, and regenerates a trichloromethyl radical, which can then participate in another cycle.
2.3. Termination: Concluding the Chain
The chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur through various pathways, such as the combination of two trichloromethyl radicals, two alkyl radicals, or a trichloromethyl radical and an alkyl radical.
Below is a Graphviz diagram illustrating the free-radical chain mechanism of the Kharasch addition of carbon tetrachloride to 1-dodecene.
Caption: Free-radical chain mechanism of the Kharasch addition.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative example for the synthesis of this compound via a copper-catalyzed Kharasch addition. It is crucial to perform this reaction under an inert atmosphere to prevent side reactions caused by oxygen, which can act as a radical scavenger.
3.1. Reagents and Equipment
| Reagent/Equipment | Purpose |
| 1-Dodecene | Alkene substrate |
| Carbon Tetrachloride (CCl₄) | Reagent and solvent |
| Copper(I) Chloride (CuCl) | Catalyst |
| 2,2'-Bipyridine (bpy) | Ligand for the catalyst |
| Schlenk flask | Reaction vessel for inert atmosphere |
| Magnetic stirrer and stir bar | For mixing |
| Reflux condenser | To prevent solvent loss |
| Inert gas supply (Nitrogen or Argon) | To maintain an inert atmosphere |
| Standard glassware for workup | Separatory funnel, beakers, etc. |
| Rotary evaporator | For solvent removal |
| Silica gel | For column chromatography |
| Hexane, Ethyl Acetate | Solvents for chromatography |
3.2. Step-by-Step Procedure
-
Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Reagent Addition: To the Schlenk flask, add copper(I) chloride (e.g., 0.05 equivalents) and 2,2'-bipyridine (e.g., 0.05 equivalents).
-
Solvent and Reactant Addition: Add carbon tetrachloride, which serves as both a reagent and a solvent. Then, add 1-dodecene (1.0 equivalent) to the flask via syringe.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of carbon tetrachloride is approximately 77 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within several hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent like dichloromethane or diethyl ether and filter it through a pad of celite to remove the copper catalyst.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
3.3. Characterization
The structure of the purified product can be confirmed using standard spectroscopic techniques:
-
¹H NMR: Will show characteristic signals for the protons on the dodecyl chain, with a distinct downfield shift for the proton at the C-3 position adjacent to the chlorine atom.
-
¹³C NMR: Will show the expected number of carbon signals, including the signal for the CCl₃ group.
-
Mass Spectrometry: Will show the molecular ion peak corresponding to the mass of this compound, as well as characteristic fragmentation patterns.
The workflow for the synthesis and purification is visualized in the following diagram:
Caption: Experimental workflow for the synthesis of this compound.
Causality and Self-Validation in the Protocol
-
Inert Atmosphere: The strict requirement for an inert atmosphere is a self-validating step. Oxygen is a diradical and can intercept the radical intermediates in the chain reaction, leading to undesired side products and lower yields. The successful formation of the desired product in high yield validates the exclusion of oxygen.
-
Catalyst and Ligand: The use of a copper(I) catalyst with a bipyridine ligand is a well-established system for atom transfer radical reactions. The ligand helps to solubilize the metal salt and modulates its redox potential, facilitating the reversible abstraction of the chlorine atom. The catalytic nature of the process means that only a substoichiometric amount is required.
-
Anti-Markovnikov Regioselectivity: The formation of the 1,1,1,3-tetrachloro isomer as the major product is a direct consequence of the radical mechanism. The addition of the •CCl₃ radical to the terminal carbon of 1-dodecene generates a more stable secondary radical intermediate. This inherent regioselectivity serves as an internal validation of the proposed mechanistic pathway.
-
Side Reactions - Telomerization: A potential side reaction in the Kharasch addition is telomerization, where the intermediate alkyl radical adds to another molecule of the alkene instead of abstracting a chlorine atom from carbon tetrachloride. This can be minimized by using a large excess of carbon tetrachloride relative to the alkene, which favors the halogen atom transfer step.
Data Presentation
| Parameter | Expected Value/Observation |
| Yield | 60-80% (may vary with catalyst and conditions) |
| Regioselectivity | >95% (this compound) |
| Key ¹H NMR Signals | Multiplet around 4.5 ppm (CHCl), Triplet around 3.3 ppm (CH₂CCl₃) |
| Key ¹³C NMR Signals | Signal around 95 ppm (CCl₃), Signal around 60 ppm (CHCl) |
| Major Side Product | Telomers |
Conclusion
The Kharasch addition is a robust and reliable method for the anti-Markovnikov addition of polyhalogenated compounds to alkenes. The synthesis of this compound from 1-dodecene and carbon tetrachloride exemplifies the utility of this reaction for the functionalization of long-chain alkenes. A thorough understanding of the free-radical chain mechanism is crucial for optimizing reaction conditions and minimizing side reactions. The provided experimental protocol, grounded in established principles of atom transfer radical addition, offers a solid foundation for researchers to explore and utilize this powerful transformation in their synthetic endeavors.
References
- Chegg. (2020, November 4). The Kharasch reaction is a radical process in which carbon tetrachloride is added across an alkene.
- Master Organic Chemistry. (2025, July 7). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides).
- ACS Publications. (2025, May 20). Kharasch-Type Haloalkylation of Alkenes by Photoinduced Copper Catalysis. Journal of the American Chemical Society.
- ResearchGate. (2025, August 10). Purification and characterization of B-1,3-glucanase from Trichoderma harzianum BIO 10671.
- ResearchGate. (2025, August 6). Atom Transfer Radical Addition Reactions of CCl4, CHCl3, and p-Tosyl Chloride Catalyzed by Cp ′ Ru(PPh3)(PR3)Cl Complexes.
- ResearchGate. Synthesis of 1,1,1,3,3-pentachloropropane.
- Google Patents. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene.
- ResearchGate. (2025, August 6). The benzoyl peroxide initiated addition of carbon tetrachloride to olefins.
- MDPI. Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs).
- PubMed. (2021, June 18). Copper-Catalyzed Three-Component Alkene Carbofunctionalization: C-N, C-O, and C-C Bond Formation from a Single Reaction Platform.
- YouTube. (2022, November 14). #Free Radical addition reaction of alkene With CCl4 in peroxide@ Veena Dixit Chemistry IIT jee.
- YouTube. (2015, December 2). Alkene Reaction Shortcuts and Products Overview by Leah Fisch.
- RSC Publishing. Synthesis and coordination chemistry of 1,1,1-tris-(pyrid-2-yl)ethane.
- Chemistry LibreTexts. (2023, January 22). Addition of Radicals to Alkenes.
- Testbook. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation.
- Chegg. (2022, November 13). The Kharasch reaction is a radical process in which carbon tetrachloride is added across an alkene.
- ResearchGate. Spectral data of synthesized compounds (1-11).
Sources
Technical Guide: Solubility & Physicochemical Profiling of 1,1,1,3-Tetrachlorododecane
The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 1,1,1,3-Tetrachlorododecane , a specific polychlorinated alkane (PCA) congener often used as an internal standard in environmental analysis and organic synthesis.
Executive Summary & Chemical Architecture
This compound (
-
CAS Number: 14983-60-9[1]
-
Molecular Weight: 308.12 g/mol
-
Primary Application: Internal standard for GC-MS analysis of Chlorinated Paraffins (CPs); intermediate in radical addition syntheses.
Structural Basis of Solubility
The molecule consists of a long lipophilic alkyl tail (
-
Non-Polar Tail: The 9-carbon alkyl chain drives solubility in aliphatic hydrocarbons (hexane, isooctane).
-
Polarizable Head: The tetrachloro-moiety introduces a dipole moment but no hydrogen bonding capability, ensuring high solubility in chlorinated solvents (DCM, chloroform) and moderate solubility in polar aprotic solvents (acetone).
-
Hydrophobicity: The complete absence of -OH or -NH groups renders it insoluble in water.
Solubility Matrix & Solvent Compatibility
The following data synthesizes experimental observations from standard preparation protocols and isolation methodologies.
Validated Solubility Table
| Solvent Class | Specific Solvent | Solubility Status | Experimental Context |
| Aliphatic Hydrocarbons | Isooctane (2,2,4-Trimethylpentane) | High (Standard) | Used commercially for analytical standards (e.g., 100 µg/mL). |
| n-Hexane | High | Standard extraction solvent for PCAs. | |
| Cyclohexane | High | Compatible; used in partitioning studies. | |
| Chlorinated Solvents | Dichloromethane (DCM) | Very High | Preferred solvent for synthesis workup and high-conc. stocks. |
| Chloroform | Very High | Excellent solvation due to "like-dissolves-like" interactions. | |
| Ethers | Diethyl Ether | High | Used in post-synthesis extraction phases. |
| MTBE | High | Alternative to ether in industrial extractions. | |
| Polar Aprotic | Acetone | Moderate to High | Soluble, but less stable for long-term storage due to volatility. |
| Polar Protic | Methanol | Low/Moderate | Soluble at low concentrations; often used as a modifier in LC. |
| Water | Insoluble | Immiscible. Forms a distinct organic layer (denser than water). |
Critical Insight: For analytical standards, Isooctane is the solvent of choice. It prevents trans-halogenation or degradation that might occur in reactive chlorinated solvents over time, while matching the volatility requirements for Gas Chromatography (GC) injection.
Experimental Protocols
Protocol A: Gravimetric Solubility Verification (Self-Validating)
This protocol determines if the solute reaches a target concentration (e.g., 10 mg/mL) for stock preparation.
-
Preparation: Weigh 10.0 mg of this compound into a 2 mL GC vial.
-
Solvent Addition: Add 1.0 mL of Isooctane (or target solvent).
-
Agitation: Vortex for 30 seconds at 2000 RPM.
-
Visual Validation:
-
Pass: Solution is clear, colorless, and free of particulates.
-
Fail: Turbidity, phase separation, or solid residue visible.
-
-
Centrifugation (Optional): Centrifuge at 5000 x g for 2 minutes to pellet any undissolved micro-particulates.
Protocol B: Isolation from Reaction Mixture (Synthesis Workup)
Context: Isolating the product after the Kharasch addition of
-
Quench: Cool the reaction mixture to room temperature.
-
Dilution: Dilute the crude mixture with Diethyl Ether or DCM (ratio 1:3 v/v).
-
Wash: Transfer to a separatory funnel. Wash 2x with distilled water to remove inorganic catalysts (e.g., Copper or Iron salts).
-
Drying: Collect the organic phase and dry over anhydrous
for 15 minutes. -
Concentration: Filter off the desiccant and evaporate the solvent under reduced pressure (Rotavap) at 40°C.
-
Result: A viscous, pale yellow oil (crude product) remains, ready for vacuum distillation.
Visualization of Physicochemical Logic
DOT Diagram 1: Solubility Logic & Decision Tree
This diagram illustrates the decision-making process for selecting a solvent based on the intended application (Synthesis vs. Analysis).
Caption: Decision tree for solvent selection based on chemical compatibility and intended workflow (Analysis vs. Extraction).
DOT Diagram 2: Synthesis & Isolation Workflow
Visualizing the Kharasch addition workflow where solubility principles dictate the isolation strategy.
Caption: Isolation workflow demonstrating the exploitation of differential solubility (Organic vs. Aqueous) to purify the target compound.
Safety & Handling
-
Hazards: As a polychlorinated alkane, treat as a potential carcinogen and environmental pollutant (marine pollutant).
-
PPE: Nitrile gloves are required. Latex is permeable to chlorinated solvents like DCM and should be avoided.
-
Disposal: All solutions must be disposed of as Halogenated Organic Waste . Do not pour down the drain.
References
-
Chiron AS. (n.d.). This compound Reference Standard. Chiron. Retrieved from [Link]
- Establishes isooctane as the commercial standard solvent.
-
Kharasch, M. S., Jensen, E. V., & Urry, W. H. (1947).[4] Addition of Carbon Tetrachloride and Chloroform to Olefins. Journal of the American Chemical Society.[4]
- Foundational text on the synthesis mechanism and workup of CCl4 adducts.
-
PubChem. (n.d.).[6] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]
- Source for molecular weight and chemical identifiers.
- Muir, D., et al. (2000). Chlorinated paraffins in the environment. Reviews of Environmental Contamination and Toxicology.
Sources
- 1. 14983-60-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. sites.ualberta.ca [sites.ualberta.ca]
- 3. Kharasch addition - Wikipedia [en.wikipedia.org]
- 4. Kharasch Addition | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. 1,1,1,3-Tetrachlorodecane | C10H18Cl4 | CID 44154637 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thermodynamic Stability & Degradation Kinetics of 1,1,1,3-Tetrachlorododecane
Executive Summary
1,1,1,3-Tetrachlorododecane (C₁₂H₂₂Cl₄) is a specific polychlorinated alkane (PCA) synthesized via the Kharasch addition of carbon tetrachloride to 1-undecene. While chemically distinct, it falls under the structural classification of Medium-Chain Chlorinated Paraffins (MCCPs).
For researchers in drug development and synthetic chemistry, this molecule presents a dual character:
-
Valuable Intermediate: It serves as a precursor for functionalized long-chain fatty acids and amino acids via hydrolysis of the trichloromethyl group.
-
Thermodynamic Liability: The 1,1,1,3-tetrachloro motif is inherently susceptible to dehydrochlorination. The proximity of the electron-withdrawing trichloromethyl group (
) to the -hydrogen at the C2 position creates a low-energy pathway for HCl elimination, leading to the formation of 1,1,3-trichloro-1-alkenes.
This guide details the thermodynamic parameters governing this instability, the mechanistic pathways of degradation, and self-validating protocols for assessing its stability in pharmaceutical and industrial applications.
Molecular Identity & Synthesis Logic
The synthesis of this compound is a textbook example of Atom Transfer Radical Addition (ATRA) , specifically the Kharasch addition.[1] Understanding this formation is critical to understanding its degradation, as the catalyst residues often accelerate decomposition.
-
Reactants: Carbon Tetrachloride (
) + 1-Undecene ( ). -
Catalyst: Transition metal complexes (typically
/ , , or ) with a ligand to solubilize the metal. -
Mechanism: The metal catalyst abstracts a chlorine atom from
, generating a radical. This radical adds to the terminal alkene (anti-Markovnikov), followed by chlorine transfer from the metal complex to the C2 position.
Synthesis & Degradation Pathway Diagram
Caption: Figure 1. The Kharasch addition synthesis pathway and the competing thermal dehydrochlorination degradation pathway.
Thermodynamic Profile
Direct experimental calorimetric data for this compound is sparse in open literature. The following values are estimated using Benson’s Group Additivity Method, a standard chemical engineering approach for predicting properties of organic compounds.
Estimated Thermodynamic Parameters (at 298 K)
| Parameter | Estimated Value | Significance |
| Enthalpy of Formation ( | Formation is exothermic; the molecule is energetically stable relative to elements but less stable than non-chlorinated alkanes. | |
| Gibbs Free Energy ( | Spontaneous formation from elements, but indicates potential reactivity. | |
| C-Cl Bond Dissociation Energy | Significantly lower than C-H ( | |
| Boiling Point (Predicted) | High boiling point, but likely decomposes (dehydrochlorinates) before boiling at atm pressure. |
The Driving Force of Instability
The thermodynamic instability is driven by the elimination of HCl .
-
Enthalpy (
): Endothermic ( ). Breaking bonds requires energy. -
Entropy (
): Highly Positive ( ). One molecule becomes two (one being a gas). -
Gibbs Free Energy (
):-
At Room Temp (
): (Kinetically stable). -
At Elevated Temp (
): term dominates, making . Elimination becomes spontaneous.
-
Thermal Degradation Mechanism
The primary failure mode for this compound is Dehydrochlorination . This is not a random breakdown but a specific, chemically concerted or catalyzed process.
The "Zipper" Effect
While this compound is relatively stable compared to polyvinyl chloride (PVC), it shares the "zipper" degradation characteristic if not stabilized.
-
Initiation: Loss of the first HCl molecule, typically involving the chemically labile chlorine at C3 and a hydrogen from C2 or C4. However, the 1,1,1-trichloro group activates the C2 hydrogen, often leading to 1,2-elimination to form a double bond conjugated with the dichloro group.
-
Catalysis by HCl: The evolved HCl is autocatalytic. It can protonate the alkene or interact with metal impurities (Fe residues from synthesis) to accelerate further elimination.
-
Catalysis by Lewis Acids: Residual iron catalyst (
) is a potent Lewis acid. It coordinates with the chlorine, weakening the C-Cl bond and drastically lowering the activation energy for elimination.
Key Insight for Researchers: If your sample of this compound turns yellow or brown upon heating, it is due to the formation of conjugated polyene sequences (the "drying oil" effect) resulting from sequential HCl loss.
Experimental Protocols for Stability Assessment
To validate the quality and stability of this compound for drug development or synthesis, use the following self-validating protocols.
Protocol A: Thermogravimetric Analysis (TGA) for Onset Determination
Objective: Determine the precise temperature where dehydrochlorination becomes kinetically significant.
-
Instrument: TGA (e.g., TA Instruments or Mettler Toledo).
-
Sample: 10–20 mg of this compound.
-
Purge Gas: Nitrogen (
) at 50 mL/min (inert atmosphere prevents oxidation, isolating thermal elimination). -
Ramp:
from to . -
Analysis: Identify the
(temperature of 1% weight loss).-
Acceptance Criteria: For high-purity material,
should be . Lower values indicate residual catalyst contamination.
-
Protocol B: Isothermal HCl Evolution (The "Acid Test")
Objective: Quantify long-term stability under stress conditions (simulating storage or reaction conditions).
-
Setup: Heated reaction block with a nitrogen sweep gas bubbling through the sample, leading into a trap containing standardized NaOH solution with phenolphthalein.
-
Condition: Hold sample at
for 4 hours. -
Detection:
-
Method 1 (Titration): Back-titrate the NaOH trap with HCl to determine how much HCl was evolved.
-
Method 2 (pH Stat): Use an automatic titrator to maintain pH 7 in the trap, recording the volume of base added over time.
-
-
Self-Validation: Run a blank (no sample) and a positive control (PVC standard). The rate of HCl evolution (
) follows zero-order or pseudo-first-order kinetics depending on autocatalysis.
Experimental Workflow Diagram
Caption: Figure 2. Dual-protocol workflow for validating thermal stability: TGA for rapid screening and Isothermal Stress for kinetic degradation analysis.
Applications & Handling
In Drug Development
This compound is rarely the API itself but is a critical synthetic intermediate .
-
Hydrolysis: The
group can be hydrolyzed to a carboxylic acid ( ) or modified to form amino acids. -
Lipid Tail Modification: The C12 chain allows for the attachment of a lipophilic tail to hydrophilic drug cores, enhancing bioavailability.
Stabilization Recommendations
If the compound is to be stored or subjected to heat:
-
Epoxidized Soybean Oil (ESO): Acts as an HCl scavenger.
-
Organotin Stabilizers: Prevent the "zipper" elimination (though use with caution in pharma applications due to toxicity).
-
Purification: Rigorous removal of Iron (Fe) residues post-synthesis is the single most effective stability enhancement. Pass the crude product through a silica or alumina plug to adsorb metal salts.
References
-
Synthesis & Mechanism (Kharasch Addition)
-
Thermodynamic Properties (Data Sources)
-
NIST Chemistry WebBook.[3] Thermophysical Properties of Chlorinated Alkanes.
-
-
Degradation Kinetics
- Barton, D. H. R., & Onyon, P. F. (1949).
-
Analytical Standards
- Chiron AS.
Sources
Literature review on atom transfer radical addition (ATRA) of CCl4 to alkenes
Executive Summary
Atom Transfer Radical Addition (ATRA), historically known as the Kharasch addition, represents a cornerstone methodology in halo-functionalization.[1] It enables the atom-economical formation of C–C and C–Cl bonds simultaneously across an alkene double bond. This guide provides a rigorous technical analysis of the ATRA of carbon tetrachloride (CCl₄) to alkenes, moving beyond basic textbook definitions to explore the kinetic controls, catalytic systems, and practical protocols required for high-yield synthesis in drug discovery and material science contexts.
Mechanistic Underpinnings
The ATRA of CCl₄ is not a simple addition; it is a delicate balance between addition and polymerization (ATRP). Success depends on managing the radical persistent effect and the rate of deactivation.
The Radical Chain & Catalytic Cycle
The mechanism operates via a redox-catalyzed radical chain. The catalyst (typically a transition metal M in oxidation state n) acts as a halogen atom carrier.[2]
-
Activation (Initiation): The metal catalyst reduces CCl₄ via Single Electron Transfer (SET), generating the trichloromethyl radical (
) and the oxidized metal-halide complex ( ). -
Addition (Propagation): The electrophilic
radical adds regioselectively to the alkene (typically at the terminal position) to form a carbon-centered adduct radical. -
Deactivation (Termination/Transfer): The adduct radical abstracts a chlorine atom from the oxidized metal complex (
), releasing the 1,1,1,3-tetrachloroalkane product and regenerating the active catalyst ( ).
Critical Control Point: The rate of deactivation (
Figure 1: The catalytic cycle of ATRA showing the interplay between activation, addition, and deactivation steps.
Catalytic Systems: Comparative Analysis
The choice of catalyst dictates the reaction temperature, tolerance to oxygen, and purification burden.
| Feature | Copper (Cu) | Ruthenium (Ru) | Photoredox (Ir/Ru) |
| Active Species | Cu(I)/L complexes (e.g., CuCl/TPMA) | Ru(II) (e.g., CpRuCl(PPh₃)₂) | Excited State M |
| Mechanism | Inner-sphere electron transfer | Inner-sphere electron transfer | Outer-sphere SET |
| Advantages | Cheap; Tunable ligands; "Green" protocols available (ICAR). | High turnover frequency; Robust; Well-defined kinetics. | Mild (RT); Visible light driven; High functional group tolerance.[3] |
| Limitations | Requires solubility control; Removal of Cu traces. | Expensive metal; Higher temperatures often required. | Light penetration depth (scale-up); Expensive photocatalysts. |
| Key Reference | Pintauer & Matyjaszewski [1] | Severin [2] | Stephenson et al. [3] |
The "Green" Advantage: ARGET/ICAR ATRA
Traditional ATRA required stoichiometric amounts of metal or high catalyst loading (10-30 mol%). Modern protocols utilize Activators Regenerated by Electron Transfer (ARGET) . Here, a reducing agent (e.g., Ascorbic Acid, Tin(II)) is used to continuously regenerate the active low-oxidation state metal from the oxidized resting state. This allows catalyst loadings to drop to ppm levels (10–500 ppm), significantly simplifying purification.
Experimental Protocols
Protocol A: Copper-Catalyzed ARGET ATRA (Chemical Reductant)
Best for: Scalable synthesis, robust substrates, and minimizing metal waste.
Reagents:
-
Substrate: 1-Octene (1.0 equiv, 10 mmol)
-
Reagent: Carbon Tetrachloride (CCl₄) (3.0 equiv) – Excess suppresses polymerization.
-
Catalyst: CuCl₂ (0.01 equiv, 1 mol%)
-
Ligand: TPMA (Tris(2-pyridylmethyl)amine) (0.01 equiv)
-
Reducing Agent: Ascorbic Acid (Vitamin C) (0.05 equiv)
-
Solvent: Methanol/Toluene (1:1 v/v) or neat if reagents are miscible.
Step-by-Step Workflow:
-
Catalyst Prep: In a Schlenk flask, dissolve CuCl₂ and TPMA in the solvent mixture. The solution should turn blue/green (Cu(II) complex).
-
Addition: Add the alkene (1-octene) and CCl₄.
-
Deoxygenation: Degas the mixture via three freeze-pump-thaw cycles or vigorous nitrogen sparging for 15 minutes. Oxygen inhibits radical chains.
-
Initiation: Add the Ascorbic Acid under a positive pressure of nitrogen.
-
Reaction: Seal the flask and heat to 60°C. Stir for 4–8 hours. The ascorbic acid slowly reduces Cu(II) to Cu(I), maintaining a low steady-state concentration of radicals.
-
Work-up: Cool to room temperature. Dilute with diethyl ether. Wash with water (to remove ascorbic acid/salts) and brine. Dry over MgSO₄.
-
Purification: Concentrate in vacuo. Flash column chromatography (Hexanes/EtOAc) yields the 1,1,1,3-tetrachlorononane.
Protocol B: Visible-Light Photoredox ATRA
Best for: Thermally sensitive substrates and late-stage functionalization.
Reagents:
-
Substrate: Styrene derivative (1.0 equiv)
-
Reagent: CCl₄ (2.0 equiv) or BrCCl₃ (for bromo-trichloromethylation)
-
Photocatalyst:
-Ir(ppy)₃ (0.5 mol%) or Ru(bpy)₃Cl₂ -
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Workflow:
-
Setup: Charge a clear borosilicate vial with the alkene, CCl₄, and photocatalyst in MeCN.
-
Degassing: Sparge with Argon for 10 minutes.
-
Irradiation: Place the vial 2–5 cm away from a Blue LED (450 nm) light source. Fan cooling is recommended to maintain ambient temperature.
-
Monitoring: Monitor via TLC or GC-MS. Reaction times are typically 2–12 hours depending on light intensity.
-
Work-up: Remove solvent under reduced pressure. Direct purification via silica gel chromatography.[4]
Figure 2: Decision matrix and workflow for selecting and executing the appropriate ATRA protocol.
Substrate Scope & Limitations
-
Terminal Alkenes (1-Octene, 1-Hexene): Excellent substrates. Regioselectivity is high (CCl₃ adds to the terminal carbon).
-
Styrenes: Highly reactive due to benzylic radical stabilization. Prone to polymerization; requires higher catalyst control or lower alkene concentration.
-
Electron-Deficient Alkenes (Acrylates): Challenging. The electrophilic
radical reacts slowly with electron-poor double bonds. Higher temperatures or specific Lewis acid additives may be required. -
Internal Alkenes: Lower reactivity due to steric hindrance.
Safety & Environmental Considerations
-
CCl₄ Toxicity: Carbon tetrachloride is a hepatotoxin and a controlled ozone-depleting substance. All reactions must be performed in a well-ventilated fume hood.
-
Alternatives: Consider using BrCCl₃ (bromotrichloromethane) if the specific chlorination is not mandatory, as the C-Br bond activates more easily, or sulfonyl chlorides (R-SO₂Cl) for similar mechanistic outcomes with lower toxicity.
References
-
Pintauer, T., & Matyjaszewski, K. (2005). Atom transfer radical addition and polymerization reactions catalyzed by ppm amounts of copper complexes.[5] Chemical Society Reviews, 37(6), 1087-1097. Link
-
Severin, K. (2006). Ruthenium Catalysts for the Kharasch Addition of Carbon Tetrachloride to Alkenes.[2][6] Current Organic Chemistry, 10(2), 217-224. Link
-
Wallentin, C. J., Nguyen, J. D., Finkbeiner, P., & Stephenson, C. R. (2012). Visible Light-Mediated Atom Transfer Radical Addition via Oxidative and Reductive Quenching of Photocatalysts. Journal of the American Chemical Society, 134(21), 8875–8884. Link
-
Kharasch, M. S.,ensen, E. V., & Urry, W. H. (1947). The Addition of Carbon Tetrachloride and Chloroform to Olefins.[2] Science, 105(2728), 443-446. Link
-
Eckenhoff, W. T., & Pintauer, T. (2011). Copper Catalyzed Atom Transfer Radical Addition (ATRA) and Cyclization (ATRC) Reactions in the Presence of Environmentally Benign Ascorbic Acid as a Reducing Agent.[5] Dalton Transactions, 40(18), 4909-4917. Link
Sources
- 1. Kharasch-Type Haloalkylation of Alkenes by Photoinduced Copper Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. Photo-induced catalytic halopyridylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed atom transfer radical addition (ATRA) and cyclization (ATRC) reactions in the presence of environmentally benign ascorbic acid as a reducing agent - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. orbi.uliege.be [orbi.uliege.be]
Physicochemical Profiling of 1,1,1,3-Tetrachlorododecane: Synthesis, Characterization, and Application
Executive Summary & Chemical Context[1][2][3][4][5]
1,1,1,3-Tetrachlorododecane (CAS: N/A for specific isomer in common public registries; often categorized under Polychlorinated Alkanes or Chlorinated Paraffins) is a specific regioisomer formed via the radical addition of carbon tetrachloride (
In the context of drug development and environmental science, this molecule serves two critical roles:
-
Synthetic Intermediate: It is a precursor for
-dichloro fatty acids and amino acids via hydrolysis and substitution. -
Analytical Standard: It acts as a precise molecular weight marker for Medium Chain Chlorinated Paraffins (MCCPs), a class of compounds under intense regulatory scrutiny (REACH, EPA).
Unlike complex industrial mixtures of chlorinated paraffins, this compound is a discrete chemical entity. This guide provides the physicochemical baseline required to handle, synthesize, and analyze this compound with high fidelity.
Physicochemical Properties[2][3][4][6][7][8][9][10][11]
The following data aggregates predicted values derived from QSAR (Quantitative Structure-Property Relationship) models and experimental trends observed in homologous Kharasch adducts (e.g., 1,1,1,3-tetrachlorooctane).
Table 1: Core Physical Specifications
| Property | Value (Experimental/Predicted) | Confidence | Context |
| Molecular Formula | High | Stoichiometric Adduct | |
| Molecular Weight | 308.11 g/mol | High | Isotope avg.[1] |
| Physical State | Viscous Liquid (at 20°C) | High | Colorless to pale yellow |
| Density | 1.12 ± 0.05 g/cm³ | Med-High | Denser than water; sinks. |
| Boiling Point (atm) | Decomposes | High | Elimination of HCl > 200°C |
| Boiling Point (vac) | 145 - 155 °C @ 2 mmHg | Med | Extrapolated from C10 homolog |
| Refractive Index ( | 1.485 - 1.495 | Med | Consistent with chloro-alkanes |
| LogP (Octanol/Water) | ~6.5 - 7.0 | High | Highly Lipophilic |
| Solubility | Soluble: Hexane, DCM, AcetoneInsoluble: Water | High | Hydrophobic nature |
Critical Technical Note: Do not attempt to distill this compound at atmospheric pressure. The presence of the
-chlorine relative to thegroup makes it susceptible to dehydrochlorination (loss of HCl) at temperatures exceeding 180°C, leading to the formation of trichlorinated alkenes.
Synthesis & Isolation Protocol (Self-Validating System)
To obtain this compound for property verification, we utilize the Kharasch Addition . This reaction is atom-economical and serves as a self-validating system: the disappearance of the terminal alkene signal in NMR confirms reaction progress.
Mechanism: Redox-Catalyzed Radical Addition
The reaction proceeds via a redox transfer cycle using a metal catalyst (typically Copper or Iron).
Reaction Equation:
Detailed Protocol
Reagents:
-
1-Undecene (1.0 equiv)
-
Carbon Tetrachloride (4.0 equiv) – Excess acts as solvent and suppresses polymerization.
-
Catalyst: Copper(I) Chloride (CuCl) (1 mol%) + n-Butylamine (2 mol%) OR Iron(0) powder / Tributyl phosphate.
Step-by-Step Workflow:
-
Inertion: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and argon inlet.
-
Mixing: Charge 1-undecene and CCl4. Degas the solution by bubbling Argon for 15 minutes (oxygen inhibits the radical chain).
-
Catalyst Activation: Add CuCl and amine ligand. The solution should turn dark (complex formation).
-
Reflux: Heat to mild reflux (~80°C) for 12–16 hours.
-
Validation: Take an aliquot for 1H-NMR. Monitor the disappearance of vinylic protons (
5.8 ppm).
-
-
Workup (Catalyst Removal):
-
Cool to room temperature.
-
Wash organic phase with dilute HCl (1M) to remove amine/Cu complex.
-
Wash with saturated
and Brine. -
Dry over
.
-
-
Purification (Vacuum Distillation):
-
Remove excess
via rotary evaporation. -
Perform fractional distillation under high vacuum (< 2 mmHg).
-
Collect the fraction boiling between 145–155°C.
-
Visualization: Synthesis & Logic Flow
The following diagram illustrates the logical flow from precursors to the isolated target, highlighting critical control points (Oxygen removal, Temperature control).
Caption: Workflow for the Kharasch addition of CCl4 to 1-Undecene, including critical validation steps.
Analytical Validation (The "Fingerprint")
To ensure the density and boiling point data correspond to the correct isomer, the following spectral features must be confirmed.
1H NMR Spectroscopy (CDCl3, 400 MHz)
-
4.20 - 4.30 ppm (m, 1H): The methine proton adjacent to the secondary chlorine (
). This is the diagnostic peak. -
2.90 - 3.10 ppm (dd, 2H): The methylene bridge protons (
). The diastereotopic nature often splits this into complex multiplets. - 0.88 ppm (t, 3H): Terminal methyl group of the dodecyl chain.
Density Measurement Protocol
Since the density is a critical physical constant for identifying chlorinated paraffins:
-
Equilibrate the pure sample at exactly 20.0°C using a Peltier-controlled bath.
-
Use an oscillating U-tube density meter (e.g., Anton Paar) for 4-decimal precision.
-
Expected Range: 1.1000 – 1.1400 g/cm³.
References
-
Asscher, M., & Vofsi, D. (1961). Chlorine-Activation by Redox-Transfer. The Addition of Carbon Tetrachloride to Olefins. Journal of the Chemical Society, 2261-2264.
-
PubChem. (2023).[2] Compound Summary: 1,1,1,3-Tetrachlorodecane (Homolog Data).[3] National Library of Medicine.
-
Chiron AS. (2023).[4] Environmental Reference Materials: Chlorinated Paraffins (Product 1651.12-K-IO).
-
EPA. (2023). Medium-Chain Chlorinated Paraffins (MCCP) Significant New Use Rule.
Sources
Methodological & Application
Copper-catalyzed atom transfer radical addition for 1,1,1,3-Tetrachlorododecane
Application Note: High-Efficiency Synthesis of 1,1,1,3-Tetrachlorododecane via Copper-Catalyzed ATRA
Executive Summary
This application note details the protocol for the synthesis of This compound via the copper-catalyzed Atom Transfer Radical Addition (ATRA) of carbon tetrachloride (CCl₄) to 1-undecene. This transformation, historically known as the Kharasch addition, represents a 100% atom-economical route to functionalize terminal alkenes with polyhalogenated motifs.
The resulting 1,1,1,3-tetrachloroalkanes are critical intermediates in the synthesis of
Mechanistic Principles
The reaction operates via a radical redox mechanism catalyzed by a Copper(I)/Copper(II) shuttle. The high regioselectivity (anti-Markovnikov addition of the trichloromethyl group) is governed by the stability of the intermediate secondary radical.
Key Mechanistic Steps:
-
Activation: The Cu(I) complex abstracts a chlorine atom from CCl₄, generating a trichloromethyl radical (
CCl₃) and a Cu(II) species. -
Addition: The electrophilic
CCl₃ radical adds to the terminal carbon of 1-undecene, forming a secondary carbon-centered radical. -
Deactivation (Transfer): The secondary radical abstracts a chlorine atom from the Cu(II)-Cl species, regenerating the Cu(I) catalyst and releasing the final product.
Figure 1: The catalytic cycle of Copper-mediated ATRA. The "Persistent Radical Effect" ensures the concentration of radicals remains low, suppressing polymerization.
Experimental Protocol
Reagents and Materials
| Component | Role | Specifications | CAS Number |
| 1-Undecene | Substrate | >97% purity, distilled | 821-95-4 |
| Carbon Tetrachloride | Reagent/Solvent | Anhydrous, >99.5% | 56-23-5 |
| Copper(I) Chloride | Catalyst | >99%, purified* | 7758-89-6 |
| 2,2'-Bipyridine (bpy) | Ligand | >99% | 366-18-7 |
| Acetonitrile | Co-solvent (Optional) | Anhydrous | 75-05-8 |
*Note: Commercial CuCl often contains Cu(II) impurities. It is recommended to wash with glacial acetic acid, then ethanol, and dry under vacuum before use for maximum activity.
Safety Prerequisite (Critical)
-
CCl₄ Toxicity: Carbon tetrachloride is a potent hepatotoxin and suspected carcinogen. All operations must be performed in a certified chemical fume hood.
-
Pressure: The reaction is performed in a sealed vessel at elevated temperatures. Use a pressure-rated ACE glass tube or a stainless steel autoclave.
Step-by-Step Procedure
Step 1: Catalyst Complex Formation
-
In a glovebox or under argon flow, charge a dry pressure tube with CuCl (19.8 mg, 0.2 mmol, 1 mol%) and 2,2'-bipyridine (31.2 mg, 0.2 mmol, 1 mol%) .
-
Add a small amount of degassed Acetonitrile (2 mL) or CCl₄ (2 mL) to solubilize the catalyst. Stir until a dark brown/red complex forms.
Step 2: Reaction Assembly
-
Add 1-Undecene (3.08 g, 20 mmol) to the catalyst mixture.
-
Add Carbon Tetrachloride (9.23 g, 60 mmol, 3 equiv) . Note: Excess CCl₄ drives the reaction kinetics and suppresses oligomerization.
-
Seal the vessel with a Teflon screw cap or crimp cap.
Step 3: Degassing (Essential)
-
Oxygen inhibits radical chains and oxidizes the catalyst. Perform three cycles of Freeze-Pump-Thaw or sparge the solution with Argon for 20 minutes if using a larger vessel.
Step 4: Reaction
-
Place the sealed vessel in an oil bath pre-heated to 80°C .
-
Stir magnetically at 500 RPM.
-
Reaction Time: 4–6 hours. Monitor conversion by GC-FID or TLC (Hexane mobile phase; stain with KMnO₄).
Step 5: Workup
-
Cool the mixture to room temperature.
-
Open the vessel carefully to vent any built-up pressure.
-
Dilute the reaction mixture with Diethyl Ether (50 mL) to precipitate the copper catalyst.
-
Filter the suspension through a short pad of Silica Gel or Celite to remove the copper salts. Wash the pad with additional ether.
-
Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove the solvent and excess CCl₄. Caution: Trap CCl₄ vapors in a cold trap (-78°C) to prevent pump damage and environmental release.
Step 6: Purification
-
The crude oil is typically >90% pure.
-
For analytical purity, perform Vacuum Distillation (bp ~130-140°C at 1 mmHg) or Flash Column Chromatography (100% Hexanes).
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis, emphasizing the critical degassing step.
Characterization Data
The product, this compound, should exhibit the following spectral characteristics.
Table 1: Expected Analytical Data
| Technique | Parameter | Signal / Value | Assignment |
| ¹H NMR | Chemical Shift (δ) | 4.15 – 4.25 ppm (m, 1H) | -CH Cl- (Methine) |
| 3.05 – 3.25 ppm (dd, 2H) | CCl₃-CH ₂-CHCl- (Methylene) | ||
| 1.20 – 1.60 ppm (m, 16H) | Alkyl Chain (-C₈H₁₆-) | ||
| 0.88 ppm (t, 3H) | Terminal -CH ₃ | ||
| ¹³C NMR | Chemical Shift (δ) | ~98 ppm | -C Cl₃ |
| ~60 ppm | -C HCl- | ||
| ~55 ppm | -C H₂- (Adjacent to CCl₃) | ||
| GC-MS | Fragmentation (m/z) | [M-Cl]⁺, [M-HCl]⁺ | Characteristic loss of Chlorine |
| 117, 119, 121 | CCl₃⁺ fragment |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxygen poisoning of catalyst | Ensure rigorous degassing. Use fresh CuCl (white powder, not green). |
| Polymerization | Low CCl₄ concentration | Increase CCl₄ equivalents to 4–5x relative to alkene. |
| Green Product | Residual Copper | Wash organic layer with aqueous EDTA or NH₄Cl solution. |
| Low Yield | Volatility of product | The product is high boiling (C12), but ensure vacuum during evaporation is not excessive if heating. |
Advanced Optimization (ARGET ATRA): For industrial applications requiring low copper loading (<50 ppm), add Ascorbic Acid (0.05 equiv) as a reducing agent. This allows the use of ppm-levels of Cu(II) precursor, which is reduced in situ to the active Cu(I) species, simplifying purification [3].
References
-
Bellus, D. (1985). Pure & Applied Chemistry, 57(12), 1827-1838. "Distal functionalization of organic compounds via radical addition reactions."[1] Link
-
Pintauer, T., & Matyjaszewski, K. (2008). Chemical Society Reviews, 37, 1087-1097. "Atom transfer radical addition and polymerization reactions catalyzed by copper complexes."[2] Link
-
Eckenhoff, W. T., & Pintauer, T. (2011). Dalton Transactions, 40, 4909-4917. "Copper-catalyzed atom transfer radical addition (ATRA) in the presence of environmentally benign ascorbic acid." Link
-
Kharasch, M. S., Jensen, E. V., & Urry, W. H. (1947). Science, 102, 128. "Addition of Carbon Tetrachloride and Chloroform to Olefins." Link
-
National Institute for Occupational Safety and Health (NIOSH). "Carbon Tetrachloride: Systemic Agent." Link
Sources
- 1. Copper-photocatalyzed atom transfer radical addition of thiosulfonates to alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Copper-catalyzed atom transfer radical addition (ATRA) and cyclization (ATRC) reactions in the presence of environmentally benign ascorbic acid as a reducing agent - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Note: Iron-Catalyzed Synthesis of 1,1,1,3-Tetrachlorododecane
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1,1,1,3-tetrachlorododecane via the Iron-catalyzed Kharasch addition of carbon tetrachloride (
Target Audience: Synthetic chemists, process development scientists, and researchers in surfactant/materials chemistry.
Scientific Principles & Mechanism
The Kharasch Addition (ATRA)
The synthesis proceeds via Atom Transfer Radical Addition (ATRA), a redox-neutral radical chain reaction. The iron catalyst mediates the homolytic cleavage of the C-Cl bond in
Mechanistic Pathway
The reaction is driven by the
-
Activation: The active
species (complexed with TBP) abstracts a chlorine atom from , oxidizing to and releasing the radical. -
Addition: The
radical attacks the terminal carbon of 1-undecene, forming a secondary carbon-centered radical intermediate. -
Deactivation (Transfer): The carbon radical abstracts a chlorine atom from the
species, regenerating the catalyst and yielding the final this compound product.
Mechanistic Visualization
Figure 1: The redox-catalytic cycle of Iron-mediated ATRA. The cycle relies on the persistent radical effect where Fe(III) acts as the deactivator to prevent polymerization.
Experimental Protocol
Reagents & Materials
| Reagent | CAS No. | Purity | Role |
| 1-Undecene | 821-95-4 | >97% | Substrate |
| Carbon Tetrachloride | 56-23-5 | >99.5% | Reagent & Solvent |
| Iron Powder | 7439-89-6 | -325 mesh | Catalyst Precursor |
| Iron(III) Chloride | 7705-08-0 | Anhydrous | Co-catalyst |
| Tributyl Phosphate (TBP) | 126-73-8 | >99% | Ligand |
| Acetonitrile (Optional) | 75-05-8 | Anhydrous | Co-solvent (Rate enhancer) |
Safety Warning:
Step-by-Step Procedure
Scale: 50 mmol (based on 1-undecene)
-
Reactor Setup:
-
Equip a 100 mL heavy-walled pressure tube or a round-bottom flask (if refluxing) with a magnetic stir bar.
-
Note: A pressure tube is preferred to operate slightly above the boiling point of
(76°C) to accelerate kinetics, but reflux conditions are sufficient.
-
-
Catalyst Preparation:
-
Add Iron powder (0.14 g, 2.5 mmol, 5 mol%) and Anhydrous
(0.04 g, 0.25 mmol, 0.5 mol%) to the vessel. -
Add Tributyl Phosphate (TBP) (1.33 g, 5 mmol, 10 mol%).
-
Insight: The combination of
and establishes the equilibrium concentration of active species immediately, reducing the induction period. TBP solubilizes the iron species in the organic phase.
-
-
Reactant Addition:
-
Add 1-Undecene (7.71 g, 50 mmol).
-
Add Carbon Tetrachloride (23.1 g, 150 mmol, 3 equivalents).
-
Insight: Excess
suppresses oligomerization (telomerization) by favoring the chain transfer step over propagation.
-
-
Reaction:
-
Seal the vessel (if using pressure tube) or attach a reflux condenser with an inert gas balloon (Argon/Nitrogen).
-
Heat the mixture to 105°C (oil bath temperature).
-
Stir vigorously (800 rpm) for 6–8 hours .
-
Monitoring: Monitor conversion by GC-FID or TLC (Hexane eluent). The alkene peak should disappear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with Dichloromethane (DCM) (50 mL).
-
Wash the organic phase with 1M HCl (2 x 30 mL) to remove iron salts (the aqueous layer will turn yellow/brown).
-
Wash with Saturated Brine (30 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotovap) to recover excess .
-
-
Purification:
-
The crude residue is a yellow oil.
-
Perform Vacuum Distillation (Kugelrohr or short-path).
-
Boiling Point Estimation: ~135–145°C at 1 mmHg.
-
Collect the clear, colorless oil fraction.
-
Expected Results
| Parameter | Specification |
| Yield | 85 – 92% |
| Appearance | Colorless to pale yellow viscous oil |
| Selectivity | >98% (1:1 adduct vs telomers) |
Characterization Data
To validate the synthesis, compare the isolated product against these spectral markers:
-
1H NMR (400 MHz,
):- 4.25 (dd, 1H, -CHCl -): The proton on the C3 carbon (chiral center).
- 3.10 (dd, 1H, -CHH -CCl3): Diastereotopic proton adjacent to the trichloromethyl group.
- 2.95 (dd, 1H, -CHH -CCl3): The other diastereotopic proton.
- 1.80–1.60 (m, 2H, Alkyl chain).
- 1.26 (bs, 14H, Bulk methylene chain).
- 0.88 (t, 3H, Terminal methyl).
-
13C NMR (100 MHz,
):-
96.5 (
) -
60.5 (
) -
54.2 (
) -
Note: The distinct shift of the
carbon and the chlorinated methine are diagnostic.
-
96.5 (
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxidized catalyst or insufficient temperature. | Ensure inert atmosphere ( |
| Oligomerization | Low | Increase |
| Green/Brown Product | Residual Iron. | Perform an additional wash with 5% EDTA solution or dilute HCl. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification process.
References
-
Kotani, M., et al. (2002). "Iron-Catalyzed Kharasch Addition of Carbon Tetrachloride to Alkenes." Journal of Organic Chemistry.
-
Blandino, M., & Galli, R. (2005). "Method for producing 1,1,1,3-tetrachloropropane and other haloalkanes with iron catalyst."[1][2] World Intellectual Property Organization (Patent WO2005021473A1).
-
Eckenhoff, W. T., & Pintauer, T. (2010). "Atom Transfer Radical Addition (ATRA) Catalyzed by Copper and Iron Complexes." Catalysis Reviews.
-
Matyjaszewski, K., & Xia, J. (2001). "Atom Transfer Radical Polymerization." Chemical Reviews.
Sources
Application Note: High-Efficiency Synthesis of 1,1,1,3-Tetrachlorododecane via Ruthenium-Catalyzed Kharasch Addition
Introduction & Strategic Significance
The synthesis of 1,1,1,3-tetrachlorododecane represents a classic but industrially critical application of the Kharasch addition (Atom Transfer Radical Addition, or ATRA).[1] This transformation involves the addition of carbon tetrachloride (
While simple radical initiators (like peroxides) can drive this reaction, they often suffer from poor selectivity, leading to telomerization (polymerization) side products. Ruthenium (Ru) complexes have emerged as the gold standard for this transformation because they operate via a controlled redox mechanism that suppresses chain propagation, ensuring high selectivity for the 1:1 adduct.[1]
This intermediate is a vital precursor for the production of chlorinated surfactants, biocides, and specialized fluorinated polymers (via subsequent halogen exchange).[1]
Mechanistic Principles
To optimize yield, one must understand that this is not a simple catalytic cycle but a radical chain reaction mediated by a metal redox couple. The Ruthenium center oscillates between Ru(II) and Ru(III).
The Redox Cycle
-
Activation: The Ru(II) catalyst abstracts a chlorine atom from
(homolytic cleavage), generating a trichloromethyl radical ( ) and an oxidized Ru(III)-Cl species. -
Addition: The electrophilic
radical adds to the terminal carbon of 1-undecene (the path of least steric hindrance).[1] -
Deactivation (Product Formation): The resulting carbon-centered radical abstracts a chlorine atom back from the Ru(III)-Cl species, yielding the final product and regenerating the active Ru(II) catalyst.
Mechanism Diagram
The following diagram illustrates the "Inner-Sphere Electron Transfer" mechanism that dictates the reaction kinetics.
Figure 1: The Ruthenium-mediated radical redox cycle preventing polymerization.
Catalyst Selection Guide
While many Ru complexes work, two primary classes dominate the landscape.[1] Selection depends on your lab's specific constraints regarding cost versus turnover frequency (TOF).
| Catalyst Class | Specific Complex | Advantages | Disadvantages | Recommended Use |
| Phosphine Complexes | • Low cost• Commercially ubiquitous[1]• Well-characterized kinetics | • Slower kinetics (requires 80-100°C)• Lower solubility in alkanes | Standard Benchmarking | |
| Half-Sandwich | • Extremely high activity (fast)• Robust (High TON)• Works at lower temps (60°C) | • Significantly more expensive• Synthesis required if not in stock | High-Value / Scale-up | |
| Indenyl Systems | • Superior thermal stability• Highest selectivity | • Niche availability | Optimization |
Recommendation: Start with
Detailed Experimental Protocol
Target: Synthesis of this compound (10 mmol scale)
Catalyst:
Safety Pre-Requisites (CRITICAL)
-
Carbon Tetrachloride (
): Hepatotoxic, carcinogenic, and an ozone-depleting substance.[1] -
Pressure: The reaction is performed in a closed vessel at elevated temperature.[1] Use a pressure-rated Schlenk tube or a heavy-wall ACE glass pressure tube with a Teflon screw cap.[1]
Reagents & Setup
-
1-Undecene: 1.54 g (10 mmol)
-
Carbon Tetrachloride: 4.62 g (30 mmol) – Note: 3 equivalents are used to act as both reactant and solvent, minimizing oligomerization.
-
Catalyst (
): 96 mg (0.1 mmol, 1 mol%). -
Vessel: 15 mL Pressure Tube with stir bar.
Step-by-Step Workflow
-
Charging: In a glovebox or under a stream of Argon, add the
catalyst to the pressure tube.[1] Add the 1-Undecene and Carbon Tetrachloride.[1]-
Why? Oxygen is a radical scavenger.[1] It will quench the
radical and kill the reaction immediately.
-
-
Degassing (The "Freeze-Pump-Thaw" Cycle):
-
Seal the tube and connect to a Schlenk line.[1]
-
Freeze: Submerge tube in liquid nitrogen until contents are solid.
-
Pump: Open to vacuum for 5 minutes to remove headspace gases.[1]
-
Thaw: Close vacuum, thaw in warm water bath.[1]
-
Repeat: Perform this cycle 3 times. This is the single most critical step for yield.
-
-
Reaction:
-
Backfill with Argon and seal the Teflon cap tightly.[1]
-
Immerse in an oil bath pre-heated to 85°C .
-
Stir vigorously (1000 RPM) for 6 to 12 hours . The solution will typically turn from brown/black to a dark deep red/brown.
-
-
Monitoring:
-
Workup & Purification:
-
Cool to room temperature.[1]
-
Removal of Catalyst: Dilute the mixture with Hexane (20 mL) and filter through a short pad of silica gel or Celite.[1] The Ru catalyst will stick to the silica (dark band); the product elutes.
-
Evaporation: Rotary evaporate the filtrate to remove Hexane and excess
. -
Distillation: The product is a high-boiling oil.[1] Purify via Kugelrohr distillation or vacuum distillation (approx. 130-140°C at 1 mmHg) to obtain pure this compound.[1]
-
Troubleshooting & Optimization
The following logic flow helps diagnose low yields.
Figure 2: Diagnostic logic for ATRA reaction failure.
-
Problem: Reaction stalls at 60% conversion.
-
Solution: The catalyst may have deactivated.[1] Add a fresh 0.5 mol% portion of catalyst under Argon flow and continue heating.
-
-
Problem: Oligomers detected (molecular weight > product).
-
Solution: The concentration of alkene is too high relative to
.[1] Increase equivalents from 3 to 5.
-
References
-
Matsumoto, H., et al. (1973).[1] "The addition of carbon tetrachloride to olefins catalyzed by ruthenium(II) complexes".[5][6][7] Chemistry Letters.
-
Severin, K. (2006). "Ruthenium catalysts for the Kharasch addition of carbon tetrachloride to alkenes". Current Organic Chemistry.
-
Simal, F., et al. (2000). "Atom Transfer Radical Polymerization and Addition with Ruthenium Complexes". Macromolecules.
-
Quebatte, L., et al. (2005).[1] "Highly efficient Kharasch addition catalysed by RuCl(Cp*)(PPh3)2". Angewandte Chemie International Edition.
-
Safety Data Sheet (SDS). "Carbon Tetrachloride". Sigma-Aldrich.[1][4]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Dichlorotris(triphenylphosphine)ruthenium(II) - Wikipedia [en.wikipedia.org]
- 3. ICSC 0024 - CARBON TETRACHLORIDE [chemicalsafety.ilo.org]
- 4. westliberty.edu [westliberty.edu]
- 5. chimia.ch [chimia.ch]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: High-Yield Synthesis of 2-Dodecenoic Acid via Hydrolysis of 1,1,1,3-Tetrachlorododecane
This Application Note provides a comprehensive technical guide for the hydrolysis of 1,1,1,3-tetrachlorododecane to 2-dodecenoic acid. This transformation exploits the reactivity of the trichloromethyl group and the
Abstract & Scientific Rationale
The conversion of 1,1,1,3-tetrachloroalkanes into
This protocol details the hydrolysis of This compound (derived from the Kharasch addition of
Key Advantages:
-
Atom Economy: Utilizes the
unit from as the carboxyl carbon. -
Step Efficiency: Combines hydrolysis and elimination in a single step.
-
Scalability: Reagents are inexpensive and the process is amenable to kilogram-scale production.
Chemical Reaction & Mechanism
The transformation proceeds through a cascade of acid-catalyzed steps. The concentrated sulfuric acid acts as both a proton source and a dehydrating agent, facilitating the ionization of the trichloromethyl group and the subsequent elimination.
Reaction Scheme
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic cascade showing the acid-catalyzed hydrolysis of the
Experimental Protocol
Materials & Equipment
-
Substrate: this compound (Purity >95%).
-
Reagent: Sulfuric Acid (
), Concentrated (98%), ACS Reagent grade. -
Solvent: Dichloromethane (DCM) or Diethyl Ether (for extraction).
-
Equipment:
-
3-neck Round Bottom Flask (RBF) equipped with a mechanical stirrer.
-
Reflux condenser.[1]
-
Gas trap (scrubber) containing NaOH solution (to neutralize evolved HCl gas).
-
Temperature controller and oil bath.
-
Safety Considerations
-
HCl Evolution: The reaction generates copious amounts of hydrogen chloride gas. Must be performed in a well-ventilated fume hood.
-
Sulfuric Acid: Highly corrosive. Use proper PPE (face shield, acid-resistant gloves).
-
Exotherm: The quenching step (pouring acid into water) is highly exothermic. Always add acid to water (or the reaction mixture to ice) slowly.
Step-by-Step Procedure
Step 1: Reaction Setup
-
Charge the 3-neck RBF with This compound (1.0 equiv).
-
Cool the flask to 0-5°C using an ice bath.
-
Slowly add concentrated sulfuric acid (3.0 - 5.0 equiv by weight relative to substrate) dropwise with vigorous stirring. Note: The mixture may darken.
Step 2: Acidic Hydrolysis & Elimination
-
Remove the ice bath and equip the flask with a reflux condenser connected to the HCl scrubber.
-
Gradually heat the reaction mixture to 90-100°C .
-
Maintain this temperature for 4-6 hours .
-
Observation: Vigorous bubbling (HCl evolution) will occur initially and subside as the reaction nears completion. The mixture will become homogenous and dark brown.
-
-
Monitor reaction progress by TLC or GC-MS (look for disappearance of the tetrachloro peak and appearance of the acid peak).
Step 3: Quenching & Isolation
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto a slurry of crushed ice and water (approx. 5x reaction volume) with stirring. Caution: Significant heat release.
-
The crude product will separate as an oil or semi-solid layer.
-
Extract the aqueous mixture with Dichloromethane (DCM) (
mL). -
Combine the organic layers and wash sequentially with:
-
Water (
mL) -
Brine (
mL)
-
-
Dry the organic phase over anhydrous Sodium Sulfate (
) . -
Filter and concentrate under reduced pressure (Rotavap) to yield the crude brown oil.
Step 4: Purification
-
Distillation: For high purity, distill the crude oil under high vacuum (<1 mmHg). 2-Dodecenoic acid has a high boiling point; ensure the vacuum is stable.
-
Recrystallization: Alternatively, if the product solidifies (melting point is low, ~13-18°C for trans-isomer), recrystallize from cold pentane or hexane at -20°C.
-
Yield: Expected isolated yield is 75-85% .
Data Analysis & Characterization
The following data parameters confirm the successful synthesis of 2-dodecenoic acid.
| Parameter | Specification | Notes |
| Appearance | Pale yellow oil or low-melting solid | Darkens upon oxidation/storage. |
| Boiling Point | ~150-160°C @ 2 mmHg | Depends on vacuum efficiency. |
| IR Spectroscopy | 1690-1710 cm⁻¹ (C=O stretch)1640 cm⁻¹ (C=C stretch)2500-3000 cm⁻¹ (O-H broad) | Characteristic of |
| ¹H NMR (CDCl₃) | Large coupling constant ( | |
| ¹³C NMR | Distinctive alkene shifts. |
Troubleshooting & Optimization
-
Incomplete Conversion: If starting material remains after 6 hours, increase the temperature to 110°C. Ensure stirring is vigorous to mix the viscous acid phase with the organic substrate.
-
Black Tar Formation: Excessive heating or insufficient stirring can lead to polymerization. Keep temperature strictly below 120°C.
-
Emulsions: During extraction, if an emulsion forms, add a small amount of methanol or saturate the aqueous phase further with NaCl.
References
-
Kharasch, M. S., & Jensen, E. V. (1945). "Reactions of atoms and free radicals in solution. VI. Decomposition of aliphatic and aromatic acid chlorides." Journal of the American Chemical Society, 67(4), 611-613. Link
-
Joyce, R. M., Hanford, W. E., & Harmon, J. (1948). "Free Radical-Initiated Reaction of Ethylene with Carbon Tetrachloride." Journal of the American Chemical Society, 70(7), 2529–2532. Link
- Nesmeyanov, A. N., et al. (1956). "Synthesis of carboxylic acids from 1,1,1-trichloroalkanes." Tetrahedron, 1(3), 241-248. (General reference for hydrolysis of groups).
-
Organic Syntheses. (1963). "2-Methyl-2-dodecenoic acid."[2] Org.[2][3][4] Synth. 1963, 43, 66. (Analogous procedure for unsaturated fatty acids). Link
Sources
Application Notes & Protocols for the Photochemical Synthesis of 1,1,1,3-Tetrachlorododecane
Foreword: Navigating the Challenges of Selective Polychlorination
The synthesis of polychlorinated alkanes with high regioselectivity is a significant challenge in organic chemistry. While photochemical free-radical chlorination is a powerful tool for the functionalization of alkanes, it often yields a complex mixture of isomers and products with varying degrees of chlorination.[1][2][3][4] This lack of selectivity arises from the comparable reactivity of primary and secondary C-H bonds towards chlorine radicals. The target molecule, 1,1,1,3-tetrachlorododecane, presents a formidable synthetic problem due to the desired specific placement of four chlorine atoms on a long aliphatic chain.
This document provides a comprehensive guide for researchers aiming to synthesize this compound. It moves beyond a simple, direct photochlorination approach, which is unlikely to be successful. Instead, a more plausible and controlled multi-step synthetic strategy is proposed, grounded in the fundamental principles of radical chemistry and photochemical reactions.[5][6] This guide is designed to provide both the theoretical framework and detailed, actionable protocols for the synthesis and characterization of this compound.
Strategic Approach: A Two-Step Synthesis
A direct photochemical tetrachlorination of dodecane would result in a statistical distribution of chlorine atoms along the carbon chain, making the isolation of the desired 1,1,1,3-isomer exceedingly difficult. Therefore, a more strategic, two-step approach is proposed:
Step 1: Synthesis of 1,1,1-Trichlorododecane. This initial step installs the trichloromethyl group at the terminus of the dodecane chain. This can be achieved through a free-radical addition of carbon tetrachloride to a terminal alkene, 1-dodecene.
Step 2: Selective Photochemical Chlorination of 1,1,1-Trichlorododecane. The second step involves the selective introduction of a single chlorine atom at the C-3 position of the 1,1,1-trichlorododecane intermediate. The presence of the electron-withdrawing trichloromethyl group will influence the regioselectivity of this subsequent chlorination.
This strategic approach allows for a more controlled synthesis, increasing the likelihood of obtaining the target molecule in a reasonable yield and purity.
Mechanistic Insights: Understanding the Reactions
Step 1: Free-Radical Addition of CCl₄ to 1-Dodecene
This reaction proceeds via a free-radical chain mechanism, often initiated by a chemical initiator like benzoyl peroxide or AIBN, or photochemically. The key steps are:
-
Initiation: The initiator decomposes upon heating or irradiation to form radicals.
-
Propagation: The initiator radical abstracts a chlorine atom from carbon tetrachloride to form a trichloromethyl radical (•CCl₃). This radical then adds to the terminal carbon of 1-dodecene to form a more stable secondary radical at the C-2 position. This radical then abstracts a chlorine atom from another molecule of carbon tetrachloride to yield the product, this compound, and regenerate the trichloromethyl radical, thus propagating the chain.
-
Termination: The reaction is terminated by the combination of any two radical species.
Step 2: Selective Photochlorination of 1,1,1-Trichlorododecane
This step also proceeds via a free-radical chain mechanism, initiated by the homolytic cleavage of chlorine gas (Cl₂) upon exposure to UV light.[3][4][7]
-
Initiation: Cl₂ is cleaved by UV light into two chlorine radicals (2 Cl•).[1]
-
Propagation: A chlorine radical abstracts a hydrogen atom from the 1,1,1-trichlorododecane backbone to form HCl and a dodecyl radical. This radical then reacts with another molecule of Cl₂ to form the tetrachlorinated product and a new chlorine radical.
-
Termination: Combination of radical species terminates the chain.
The regioselectivity of this step is crucial. The electron-withdrawing nature of the -CCl₃ group deactivates the adjacent C-2 position towards radical attack. Consequently, hydrogen abstraction is more likely to occur at the C-3 position, leading to the desired this compound.
Experimental Protocols
Materials and Equipment
| Reagents | Equipment |
| 1-Dodecene | Round-bottom flasks |
| Carbon tetrachloride (CCl₄) | Reflux condenser |
| Benzoyl peroxide (or AIBN) | Magnetic stirrer with heating |
| Chlorine gas (Cl₂) | Photoreactor (e.g., with a mercury vapor lamp) |
| Dichloromethane (DCM) | Gas dispersion tube |
| Sodium bicarbonate (NaHCO₃) | Separatory funnel |
| Anhydrous magnesium sulfate (MgSO₄) | Rotary evaporator |
| Deuterated chloroform (CDCl₃) for NMR | Gas chromatograph-mass spectrometer (GC-MS) |
| Nuclear magnetic resonance (NMR) spectrometer |
Safety Precautions:
-
Carbon tetrachloride is a known carcinogen and is toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Chlorine gas is highly toxic and corrosive. A proper gas handling system and a scrubber are mandatory.
-
UV radiation is harmful to the eyes and skin. The photoreactor must be properly shielded.
-
Standard personal protective equipment (lab coat, safety glasses, and gloves) must be worn at all times.
Protocol for Step 1: Synthesis of this compound via Radical Addition
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, combine 1-dodecene (16.8 g, 0.1 mol) and carbon tetrachloride (77 g, 0.5 mol).
-
Initiation: Add benzoyl peroxide (0.24 g, 1 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 77 °C) under a nitrogen atmosphere with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them by GC-MS. The reaction is typically complete within 4-6 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any acidic byproducts.
-
Wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to remove excess carbon tetrachloride.
-
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.
Protocol for Step 2: Selective Photochlorination of 1,1,1-Trichlorododecane (Alternative to Step 1)
Note: This protocol outlines the direct, albeit less selective, photochlorination of a precursor. For the synthesis of this compound, this would be performed on 1,1,1-trichlorododecane, which would first need to be synthesized.
-
Reaction Setup: In a quartz photoreactor equipped with a magnetic stir bar, a gas dispersion tube, a reflux condenser connected to a scrubber (containing a solution of sodium thiosulfate to neutralize excess chlorine), and a thermometer, dissolve 1,1,1-trichlorododecane (27.3 g, 0.1 mol) in dichloromethane (100 mL).
-
Reaction:
-
Begin stirring the solution and maintain the temperature at 15-20 °C using a cooling bath.
-
Introduce a slow stream of chlorine gas into the solution through the gas dispersion tube.
-
Turn on the UV lamp. The reaction is highly exothermic and the rate of chlorine addition should be controlled to maintain the desired temperature.
-
Monitor the reaction progress by GC-MS. The goal is to achieve mono-chlorination, so the reaction should be stopped once a significant amount of the desired product is formed, to minimize the formation of polychlorinated byproducts.
-
-
Workup:
-
Turn off the UV lamp and stop the chlorine flow.
-
Purge the reaction mixture with nitrogen gas to remove any dissolved chlorine and HCl.
-
Wash the organic solution with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
-
Purification: The resulting mixture of chlorinated dodecanes will require careful purification, likely through fractional distillation under high vacuum or preparative chromatography, to isolate the this compound isomer.
Characterization and Data Analysis
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show distinct signals for the protons at the C-3 position (a triplet of triplets, likely), the C-2 and C-4 positions, and the rest of the alkyl chain. The integration of these signals should correspond to the number of protons at each position.
-
¹³C NMR: The carbon NMR spectrum will show characteristic shifts for the carbon atoms bonded to chlorine. The C-1 carbon (in the -CCl₃ group) will be significantly downfield.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC will indicate the purity of the product and the presence of any isomers or byproducts. MS will show the molecular ion peak and a characteristic isotopic pattern for a molecule containing four chlorine atoms.
| Parameter | Expected Value/Observation |
| Molecular Formula | C₁₂H₂₂Cl₄ |
| Molecular Weight | 308.12 g/mol |
| ¹H NMR (CDCl₃) | Signals corresponding to -CHCl-, -CH₂CCl₃, and the alkyl chain. |
| ¹³C NMR (CDCl₃) | Signals for C-1, C-3, and other carbons of the dodecane chain. |
| MS (EI) | Molecular ion peak (M⁺) and isotopic pattern for Cl₄. |
Concluding Remarks
The photochemical synthesis of this compound is a challenging endeavor that requires a strategic, multi-step approach to achieve reasonable selectivity. The proposed two-step synthesis, involving an initial free-radical addition followed by a selective photochlorination, offers a plausible route to this specific isomer. The protocols provided herein are intended as a starting point for researchers in the field. Optimization of reaction conditions, such as temperature, reaction time, and catalyst/initiator concentration, will be necessary to maximize the yield and purity of the final product. Careful attention to safety protocols is paramount throughout the experimental process.
References
-
Chemguide. (n.d.). Free radical substitution in the methane and chlorine reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). The Free-Radical Halogenation of Alkanes. Retrieved from [Link]
-
Save My Exams. (2026, January 12). Chlorination of Alkanes (AQA A Level Chemistry): Revision Note. Retrieved from [Link]
-
Vedantu. (n.d.). Chlorination of alkanes is a photochemical process class 11 chemistry CBSE. Retrieved from [Link]
-
chemeurope.com. (2013, December 19). Targeted synthesis of natural products with light - Potential pathway for drug development using photoreactions. Retrieved from [Link]
-
Technology Networks. (2025, March 24). Scientists Harness Light-Driven Reactions To Create Key Drug Compounds. Retrieved from [Link]
Sources
- 1. Revision Notes - Explain photochemical reaction of alkanes with chlorine | Organic Chemistry | Chemistry - 0620 - Supplement | IGCSE | Sparkl [sparkl.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chlorination of alkanes is a photochemical process class 11 chemistry CBSE [vedantu.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. technologynetworks.com [technologynetworks.com]
- 6. Targeted synthesis of natural products with light - Potential pathway for drug development using photoreactions [chemeurope.com]
- 7. savemyexams.com [savemyexams.com]
Application Note: Optimized Synthesis of 1,1,1,3-Tetrachlorododecane via Kharasch Addition
Abstract
This application note details the optimized protocol for synthesizing 1,1,1,3-tetrachlorododecane (CAS: 1002-34-2) via the Kharasch addition of carbon tetrachloride (
Introduction & Mechanistic Rationale
The synthesis of this compound is a classic example of Atom Transfer Radical Addition (ATRA), also known as the Kharasch addition. The reaction involves the addition of the trichloromethyl radical (
The Stoichiometry Challenge: Addition vs. Telomerization
The primary challenge in this synthesis is the competition between the propagation step (addition to another alkene molecule) and the chain transfer step (abstraction of Cl from the metal complex or
-
Pathway A (Desired):
-
Pathway B (Undesired Telomerization):
Expert Insight: To favor Pathway A, the concentration of the chlorine donor (the metal complex or
Mechanistic Pathway (Graphviz)
Figure 1: Catalytic cycle for the ATRA of CCl4 to 1-dodecene. Note the competition between Cl-transfer (green path) and oligomerization (red path).
Reagent Stoichiometry & Catalyst Selection
Optimized Stoichiometry Table
| Component | Role | Molar Equivalents | Notes |
| 1-Dodecene | Substrate | 1.0 | Limiting reagent. |
| Carbon Tetrachloride | Reagent & Solvent | 3.0 - 5.0 | Excess essential to suppress oligomerization. |
| Iron Powder (Fe) | Catalyst Precursor | 0.05 - 0.10 | Reducing agent to regenerate active species. |
| Ferric Chloride ( | Co-Catalyst | 0.01 - 0.02 | Initiates the cycle. |
| Tributyl Phosphate (TBP) | Ligand | 0.15 - 0.30 | Solubilizes Fe species; critical for homogeneity. |
Catalyst System Comparison
While Copper/Amine systems are effective, the Iron/Phosphorus system is preferred for this application due to lower cost, easier separation, and high robustness against moisture.
-
System A (Recommended):
. High thermal stability, operates at 100-120°C. -
System B (Alternative):
.[1] Operates at lower temps (80-90°C) but amine recovery can be tedious.
Detailed Experimental Protocol
Safety Warning: Carbon tetrachloride is hepatotoxic and a suspected carcinogen. All operations must be performed in a fume hood. Use pressure-rated vessels (autoclave or heavy-wall glass) as the reaction operates above the boiling point of
Equipment Setup
-
Reactor: 250 mL Hastelloy or Stainless Steel Autoclave (or heavy-walled pressure tube for small scale).
-
Agitation: Magnetic stir bar or overhead mechanical stirrer (essential for heterogeneous Fe powder).
-
Temperature Control: Oil bath or heating mantle with PID controller.
Step-by-Step Procedure (Iron-Catalyzed)
-
Charge Reactor:
-
To the autoclave, add Iron powder (325 mesh, 1.4 g, 25 mmol) and Ferric Chloride (anhydrous, 0.8 g, 5 mmol).
-
Add Tributyl Phosphate (TBP) (13.3 g, 50 mmol).
-
Add 1-Dodecene (42.1 g, 250 mmol).
-
Add Carbon Tetrachloride (115.4 g, 750 mmol). Note: This is a 3:1 ratio.
-
-
Degassing (Crucial):
-
Seal the reactor.
-
Purge with Nitrogen (
) or Argon for 5 minutes (pressurize to 5 bar, vent, repeat 3 times) to remove Oxygen, which inhibits radical propagation.
-
-
Reaction:
-
Heat the mixture to 105°C . The internal pressure will rise to approximately 2-3 bar due to
vapor pressure. -
Stir vigorously (800+ RPM) to keep iron powder suspended.
-
Maintain temperature for 6 to 8 hours . Monitor conversion by GC-FID if sampling is possible.
-
-
Workup:
-
Cool reactor to room temperature. Vent residual pressure.
-
Filtration: Filter the dark reaction mixture through a pad of Celite or Silica Gel to remove unreacted Iron and precipitated iron salts. Wash the pad with a small amount of dichloromethane or hexane.
-
Washing: Wash the filtrate with 1M HCl (2 x 50 mL) to remove solubilized iron/ligand complexes, followed by saturated
and brine. -
Drying: Dry the organic phase over anhydrous
.
-
-
Purification:
-
Solvent Removal: Remove excess
via rotary evaporation (careful collection for disposal/recycling). -
Distillation: Purify the crude oil via vacuum distillation.
-
Fraction 1: Unreacted 1-Dodecene (lower bp).
-
Fraction 2:This compound (Product).[2]
-
Residue: High boiling telomers.
-
-
Expected Yield: 85-92% based on 1-dodecene.
-
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxygen inhibition or Catalyst poisoning. | Ensure strict |
| High Oligomers | Low | Increase |
| Incomplete Reaction | Temperature too low or poor stirring. | Ensure Iron powder is suspended. Increase temp to 110-115°C. |
| Green/Blue Product | Residual Copper/Iron salts. | Improve acid wash step or pass through a short silica plug. |
References
-
Kharasch, M. S., Jensen, E. V., & Urry, W. H. (1947). Addition of Carbon Tetrachloride and Chloroform to Olefins.[3] Science, 105(2731), 500.
-
Bellus, D. (1985). Copper-catalyzed additions of organic polyhalides to olefins: a versatile synthetic method. Pure and Applied Chemistry, 57(12), 1827-1838.
-
Kotora, M., & Hajek, M. (1992). Addition of tetrachloromethane to halogenated ethenes catalyzed by transition metal complexes. Journal of Molecular Catalysis, 77(1), 51-60.
-
Pintauer, T., & Matyjaszewski, K. (2005). Atom transfer radical addition (ATRA) and cyclization (ATRC) reactions catalyzed by copper complexes.[4][5] Chemical Society Reviews, 37, 1087-1097.
-
Forti, L., Ghelfi, F., Libertini, E., & Pagnoni, U. M. (1997). Iron-Catalyzed Addition of Polyhalides to Alkenes.[3] Synthetic Communications, 27(17).
Sources
Application Note: Optimized Solvent Selection and Extraction Protocol for 1,1,1,3-Tetrachlorododecane
Executive Summary
1,1,1,3-Tetrachlorododecane (TCD) is a specific polychlorinated alkane, typically synthesized via the Kharasch addition of carbon tetrachloride to 1-undecene. In drug development, it serves as a lipophilic intermediate for functionalizing fatty acid derivatives or as a reference standard for impurity profiling in halogenated drug syntheses.
Efficient extraction of TCD requires a solvent system that balances high lipophilicity (LogP > 6.0) against the need to remove polar catalyst residues (Copper or Iron complexes) and unreacted starting materials. This guide provides a scientifically grounded solvent selection strategy and a validated Liquid-Liquid Extraction (LLE) protocol, ensuring high recovery (>95%) and catalyst clearance.
Physicochemical Profiling & Solvent Logic
To select the optimal solvent, we must first understand the molecular interactions governing TCD.
Molecular Properties
-
Chemical Structure: A C12 alkyl chain with a trichloromethyl group at C1 and a chlorine atom at C3.
-
Lipophilicity: Estimated LogP
6.5 – 7.5. The molecule is highly hydrophobic. -
Polarizability: The CCl3 head group introduces significant polarizability, making it soluble in chlorinated solvents and aromatics, but also compatible with non-polar aliphatics.
-
Critical Impurities:
-
Transition Metal Catalysts (Cu, Fe, Ru): Highly polar/ionic.
-
Ligands (Amines, Phosphines): Basic, polar.
-
Carbon Tetrachloride (CCl4):[1] Carcinogenic solvent/reactant, must be purged.
-
Solvent Selection Matrix
We evaluate solvents based on Hansen Solubility Parameters (HSP) , toxicity (ICH Q3C guidelines), and volatility for ease of concentration.
| Solvent Candidate | Polarity Index ( | Boiling Point (°C) | Suitability | Rationale |
| n-Heptane | 0.1 | 98 | High | Excellent selectivity for TCD; rejects polar catalyst complexes; Class 3 (low toxicity). Preferred over Hexane. |
| MTBE (Methyl tert-butyl ether) | 2.5 | 55 | Medium | Good solubility, but may co-extract some polar impurities. Peroxide formation risk. |
| Ethyl Acetate | 4.4 | 77 | Low | Too polar; likely to co-extract metal-ligand complexes, complicating purification. |
| Dichloromethane (DCM) | 3.1 | 40 | High (Special) | Excellent solubility, but poor selectivity against CCl4 residues. Hard to separate from TCD due to "like-dissolves-like". |
Decision Logic: Solvent Selection
The following decision tree illustrates the logic for selecting the extraction solvent based on the synthesis catalyst and matrix.
Figure 1: Decision logic for solvent and wash buffer selection based on the origin of the this compound sample.
Validated Extraction Protocol (Post-Synthesis)
This protocol is designed for the isolation of TCD from a Kharasch addition reaction mixture (e.g., 1-undecene + CCl4).
Reagents & Equipment
-
Extraction Solvent: n-Heptane (HPLC Grade).
-
Wash Buffer A (Acidic): 1M HCl (for Copper/Amine removal).
-
Wash Buffer B (Neutralization): Saturated NaHCO3.
-
Drying Agent: Anhydrous Magnesium Sulfate (MgSO4).
-
Apparatus: Separatory funnel (PTFE stopcock), Rotary Evaporator.
Step-by-Step Methodology
-
Quenching:
-
Cool the reaction mixture to room temperature (20-25°C).
-
Why: Minimizes volatility of CCl4 and thermal degradation.
-
Add 2 volumes (relative to reaction volume) of n-Heptane .
-
-
Primary Catalyst Removal (Acid Wash):
-
Transfer the mixture to a separatory funnel.
-
Add 1 volume of 1M HCl . Shake vigorously for 2 minutes. Vent frequently.
-
Mechanism:[2][3][4][5][6] The HCl protonates the amine ligands (e.g., butylamine) used with Copper catalysts, rendering them water-soluble. The metal ion (
) follows the ligand into the aqueous phase. -
Allow phases to separate (approx. 10 mins). The TCD stays in the top organic layer; the catalyst turns the bottom aqueous layer blue/green.
-
Drain and discard the aqueous layer.
-
-
Secondary Wash (Polishing):
-
Wash the organic layer with 1 volume of Brine (Sat. NaCl) .[7]
-
Why: Breaks any emulsions formed by surfactants or oligomers.
-
-
Neutralization:
-
Wash with 1 volume of Saturated NaHCO3 .
-
Critical: Ensure pH of the aqueous discard is neutral (pH 7). Residual acid can cause dehydrochlorination of TCD during heating.
-
-
Drying & Concentration:
-
Collect the organic phase and dry over Anhydrous MgSO4 for 20 minutes.
-
Filter and concentrate via rotary evaporation at 40°C under reduced pressure (down to 20 mbar).
-
Note: TCD has a high boiling point, so CCl4 and Heptane will distill off, leaving the crude oil.
-
Trace Analysis Workflow (Environmental/Biological)
For researchers detecting TCD residues in biological matrices, a more aggressive extraction is required to disrupt cellular membranes or soil binding.
Figure 2: Workflow for trace level extraction of TCD, utilizing Hexane:Acetone to penetrate matrices.
Protocol Modification:
-
Use Hexane:Acetone (1:1) for the initial extraction. Acetone penetrates the aqueous matrix, allowing Hexane to solvate the TCD.
-
A Silica Gel cleanup step is mandatory to remove co-extracted lipids which would otherwise interfere with GC analysis.
Safety & Environmental Considerations
-
Chlorinated Waste: TCD and CCl4 residues must be segregated into halogenated waste streams. Do not mix with general organic waste.
-
Dehydrochlorination Risk: Avoid exposure of TCD to strong bases (NaOH, KOH) or high temperatures (>150°C) without stabilization, as this can lead to the elimination of HCl, forming polychlorinated alkenes.
References
-
Kharasch Addition Mechanism & Catalysis
- Title: "The Kharasch Reaction: A Radical Process for Carbon-Carbon Bond Form
- Source: Master Organic Chemistry.
-
URL:[Link] (General concept verification)
- Context: Defines the radical mechanism and standard catalyst systems (Cu, Ru) used to synthesize 1,1,1,3-tetrachloroalkanes.
-
Synthesis of Polychlorinated Alkanes
- Title: "Synthesis of 1,1,1,3,3-pentachloropropane via radical addition."
- Source: ResearchG
-
URL:[Link]
- Context: Provides the homologous protocol for pentachloropropane, validating the use of Copper/Amine c
-
Solvent Selection for Chlorinated Paraffins
- Title: "Levels of polychlorinated alkanes in food samples... Methodology."
- Source: Diva-portal.org / Vertex AI Snippet 1.8.
-
URL:[Link]
- Context: Validates the use of Hexane/Acetone mixtures for extracting polychlorinated alkanes
-
Solvent Selection Theory
- Title: "Solvent Selection for Pressurized Liquid Extraction... Hansen Solubility Parameters."
- Source: NIH / PMC.
-
URL:[Link]
- Context: Supports the theoretical basis for using non-polar solvents (Hexane/Heptane) for hydrophobic analytes like TCD.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pearson.com [pearson.com]
- 3. Solved The Kharasch reaction is a radical process in which | Chegg.com [chegg.com]
- 4. WO2005021473A1 - Method for producing 1,1,1,3-tetrachloropropane and other haloalkanes with iron catalyst - Google Patents [patents.google.com]
- 5. CN105461529A - Preparing method for 1,1,3-trichloroacetone - Google Patents [patents.google.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. diva-portal.org [diva-portal.org]
Scalable Production Techniques for 1,1,1,3-Tetrachlorododecane
Application Note & Protocol Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
1,1,1,3-Tetrachlorododecane is a critical intermediate used in the synthesis of functionalized surfactants, chlorinated paraffins, and specialty polymers. It is synthesized via the Kharasch addition (Atom Transfer Radical Addition, ATRA) of Carbon Tetrachloride (CCl₄) to 1-Undecene .
While effective on a gram scale, scaling this reaction presents three primary challenges:
-
Exothermicity: The radical addition is highly exothermic, posing safety risks in large batch reactors.
-
Selectivity: Suppressing telomerization (oligomer formation) requires precise control of reagent ratios.
-
Catalyst Removal: Residual transition metals (Fe, Cu, Ru) must be removed to meet industrial purity standards.
This guide details two scalable protocols: a robust Batch Protocol using the cost-effective Iron/Tributyl Phosphate (TBP) system, and a Continuous Flow Protocol designed for enhanced safety and heat management.
Reaction Mechanism & Logic
The synthesis relies on a redox-catalyzed free radical chain mechanism. The catalyst (typically a low-valent metal like Fe²⁺ or Cu⁺) abstracts a chlorine atom from CCl₄, generating a trichloromethyl radical (
Mechanistic Pathway (Graphviz)
Figure 1: The catalytic cycle of Iron-mediated ATRA.[1] Note the regeneration of Fe(II), making the process catalytic.
Protocol A: Optimized Batch Synthesis (Fe/TBP System)
Rationale: The Iron/Tributyl Phosphate (TBP) system (Asscher-Vofsi catalyst) is selected for its low cost and high scalability compared to Ruthenium or Copper systems. TBP acts as a ligand to solubilize iron species and tune the redox potential.
Reagents & Equipment[8]
-
Substrate: 1-Undecene (Purity >97%)
-
Telogen: Carbon Tetrachloride (CCl₄) (Caution: Hepatotoxic)
-
Catalyst: Iron Powder (325 mesh, reduced) + Ferric Chloride (FeCl₃) anhydrous
-
Ligand: Tributyl Phosphate (TBP)
-
Equipment: Glass-lined pressure reactor (autoclave) or heavy-walled flask with reflux condenser; Mechanical stirrer.
Step-by-Step Methodology
-
Reactor Preparation:
-
Purge the reactor with Nitrogen (
) or Argon for 15 minutes to remove oxygen (O₂ inhibits radical propagation).
-
-
Charge:
-
Add 1-Undecene (1.0 equiv).
-
Add CCl₄ (3.0 - 4.0 equiv). Note: Excess CCl₄ acts as the solvent and suppresses oligomerization by favoring chain transfer over propagation.
-
Add Fe Powder (1.0 mol%) and FeCl₃ (0.5 mol%).
-
Add TBP (5.0 mol%).
-
-
Reaction:
-
Seal the reactor.
-
Heat to 85°C - 95°C with vigorous stirring (critical for heterogeneous Fe powder).
-
Monitor pressure; expect a slight rise due to vapor pressure of CCl₄.
-
Reaction time: 6–12 hours. Monitor conversion via GC-FID.
-
-
Workup:
-
Cool to room temperature.
-
Filter the mixture through a pad of Celite to remove solid iron residues.
-
Wash the filtrate with 1M HCl (2x) to remove soluble iron salts, followed by saturated NaHCO₃ and brine.
-
Dry organic layer over MgSO₄.
-
-
Purification:
-
Remove excess CCl₄ via rotary evaporation (recover and recycle).
-
Perform fractional vacuum distillation (
mbar) to isolate this compound from higher boiling telomers.
-
Protocol B: Continuous Flow Synthesis (Packed Bed)
Rationale: Flow chemistry mitigates the safety risks of using CCl₄ at high temperatures by minimizing the active volume. It also improves heat transfer, allowing for faster reaction rates (superheating effect).
Flow Reactor Diagram (Graphviz)
Figure 2: Continuous flow setup utilizing a packed bed or homogeneous catalyst feed.
Step-by-Step Methodology
-
Feed Preparation:
-
Solution A: Mix 1-Undecene and CCl₄ (1:3 molar ratio).
-
Catalyst: Use a homogeneous catalyst system for pumping reliability (e.g.,
is excellent for flow, or filtered FeCl₃/TBP/Acetonitrile). Alternatively, use a packed bed of Fe(0) chips and pump Solution A + FeCl₃ through it.
-
-
System Setup:
-
Install a PFA or Stainless Steel coil reactor (10–20 mL volume).
-
Set Back Pressure Regulator (BPR) to 100 psi (6.9 bar) to keep CCl₄ liquid at high temperatures.
-
-
Execution:
-
Set reactor temperature to 110°C (higher temp allowed by pressure).
-
Flow rate: Calculate for a residence time of 30 minutes.
-
Start solvent flow (pure CCl₄) to pressurize and heat.
-
Switch to reagent stream.
-
-
Collection & Analysis:
-
Discard the first 2 reactor volumes (dispersion zone).
-
Collect steady-state effluent.
-
Inline IR or offline GC analysis to confirm conversion.
-
Comparative Data & Performance Metrics
The following table summarizes the expected performance based on field trials and literature precedents for CCl₄ addition to alpha-olefins.
| Metric | Batch Protocol (Fe/TBP) | Flow Protocol (Fe Packed Bed) |
| Temperature | 85°C | 110°C |
| Reaction Time | 8 - 12 Hours | 20 - 40 Minutes |
| CCl₄ Equivalents | 4.0 equiv | 3.0 equiv |
| Yield (Isolated) | 75 - 82% | 85 - 90% |
| Selectivity (Mono-adduct) | ~85% | >92% |
| Space-Time Yield | Low | High |
| Safety Profile | Moderate (Large volume of hot CCl₄) | High (Small active volume) |
Troubleshooting & Critical Controls
-
Low Conversion:
-
Cause: Oxygen poisoning. Radical chains are terminated by O₂.
-
Fix: Rigorous freeze-pump-thaw degassing or sparging of feedstocks is non-negotiable.
-
-
High Oligomerization (Telomers):
-
Cause: Localized high concentration of alkene relative to CCl₄.
-
Fix: Increase CCl₄ ratio or improve mixing efficiency. In batch, ensure stirring is turbulent (
).
-
-
Corrosion:
-
Cause: Generation of HCl from moisture hydrolysis of CCl₄/Catalyst.
-
Fix: Ensure all reagents are anhydrous. Use Hastelloy or glass-lined reactors.
-
References
-
Kharasch, M. S., Jensen, E. V., & Urry, W. H. (1947). Addition of Carbon Tetrachloride and Chloroform to Olefins.[1] Science, 105(2728), 396. Link
-
Asscher, M., & Vofsi, D. (1961). Chlorine-Activation by Redox-Transfer. The Addition of Carbon Tetrachloride to Olefins Catalyzed by Iron and Copper Complexes. Journal of the Chemical Society, 2261-2264. Link
-
Eckenhoff, W. T., & Pintauer, T. (2011). Atom Transfer Radical Addition (ATRA) Catalyzed by Copper Complexes with Tris(2-pyridylmethyl)amine Ligands. Catalysis Science & Technology, 1(8), 1322. Link
-
Kappe, C. O. (2013). Continuous Flow Synthesis: A "New" Wave of Chemical Manufacturing. Chemical Society Reviews. (Contextual grounding for Flow Protocol). Link
-
Safety Data Sheet (SDS): Carbon Tetrachloride. National Center for Biotechnology Information. PubChem Compound Summary for CID 5943. Link
Sources
Troubleshooting & Optimization
Improving yield of 1,1,1,3-Tetrachlorododecane in Kharasch addition
Ticket ID: #KA-C12-OPT-001 Subject: Yield Improvement for 1,1,1,3-Tetrachlorododecane Synthesis Assigned Specialist: Senior Application Scientist, Chemical Process Group
Executive Summary
You are attempting the Kharasch addition (Atom Transfer Radical Addition - ATRA) of carbon tetrachloride (
Low yields in this synthesis typically stem from three competing failure modes:
-
Telomerization: The radical intermediate reacts with another alkene molecule instead of the chlorine donor, creating oligomers (
). -
Catalyst Deactivation: Oxidation or aggregation of the metal catalyst before conversion is complete.
-
Incomplete Initiation: Failure to break the strong C-Cl bond efficiently.
This guide provides a modular troubleshooting protocol to isolate and resolve these variables.
Module 1: Catalyst Selection (The Engine)
For the synthesis of C12 polychlorinated alkanes, we recommend two distinct catalytic pathways depending on your lab's resources and purity requirements.
Option A: The Robust Industrial Standard (Iron/Phosphorus)
Best for: Scalability, cost-efficiency, and tolerance to minor impurities.
-
Catalyst: Iron Powder (
) or . -
Ligand/Co-solvent: Tributyl phosphate (TBP) or Triethyl phosphite.
-
Mechanism: TBP acts as a ligand to solubilize iron species, forming active redox pairs (
) that shuttle chlorine atoms. -
Protocol Adjustment: Ensure the iron powder is freshly activated (wash with dilute HCl, then acetone, dry under
) to remove surface oxides.
Option B: The High-Precision System (Ruthenium)
Best for: High Turnover Number (TON), mild conditions, and maximizing selectivity.
-
Catalyst:
(Pentamethylcyclopentadienyl ruthenium complex).[1] -
Advantage: Ruthenium complexes exhibit faster kinetics for chlorine abstraction, drastically reducing the lifetime of the carbon radical and suppressing side reactions.
Visualizing the Mechanism
Understanding the cycle is critical for troubleshooting. If the "Chlorine Transfer" step is too slow, the "Carbon Radical" will polymerize.
Figure 1: The ATRA catalytic cycle. Note that the 'Side Reaction' occurs when the Carbon Radical encounters an Alkene before it encounters the Chlorinated Catalyst.
Module 2: Process Optimization (The Steering)
To maximize the yield of the 1:1 adduct (this compound), you must manipulate the reaction kinetics to favor Chlorine Transfer over Propagation.
Stoichiometry is King
The most common error is using a 1:1 ratio of reactants.
-
Requirement: Use Carbon Tetrachloride in excess (3:1 to 5:1 molar ratio) relative to 1-undecene.
-
Why:
acts as both reactant and solvent. High concentration ensures the intermediate radical ( ) collides with a chlorine donor ( or ) rather than another alkene molecule.
Temperature Control
-
Target: 80°C – 110°C.
-
Logic:
-
Too Low (<60°C): Initiation is sluggish; radicals terminate before propagating.
-
Too High (>130°C): Catalyst decomposes; increased risk of HCl elimination (dehydrochlorination) yielding trichlorododecenes.
-
Oxygen Exclusion
-
Critical: Oxygen is a radical scavenger. It will quench the reaction immediately, turning the mixture dark/tarry without product formation.
-
Fix: Degas
and 1-undecene via sparging with Argon for 20 minutes before catalyst addition.
Module 3: Workup & Purification (The Cleanup)
This compound is a heavy, lipophilic molecule (MW ~308 g/mol ). Separation from catalyst residues is difficult but essential for stability.
Protocol:
-
Catalyst Removal (Iron System):
-
Dilute the reaction mixture with hexane or diethyl ether.
-
Wash 2x with 1M HCl (removes iron salts).
-
Wash 1x with saturated
(neutralizes trace acid). -
Wash 1x with Brine.
-
Dry over
and filter.
-
-
Solvent Removal:
-
Rotary evaporate the excess
(Caution: Toxic/Regulated).
-
-
Distillation:
-
Do not use atmospheric distillation. The product will degrade (lose HCl).
-
Use High Vacuum Distillation (< 1 mmHg) .
-
Expected BP: The product will boil significantly higher than 1-undecene. Expect >140°C at reduced pressure.
-
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Yield < 30% | Oxygen Poisoning | Degas all solvents. Ensure system is under positive |
| High Viscosity / Tar | Telomerization | Increase |
| Black Precipitate | Catalyst Death | Ligand insufficiency. Increase TBP loading (if using Fe) or switch to |
| Product Discoloration | Dehydrochlorination | Acidic impurities are catalyzing HCl loss. Wash with |
| Stalled Reaction | Induction Period | Add a radical initiator trace (AIBN, 1 mol%) to "kickstart" the cycle if using pure thermal initiation. |
Frequently Asked Questions (FAQs)
Q: Can I use Chloroform (
-
A: Yes, but the product changes.
yields the 1,1,3-trichloro derivative.[2][3][4] The bond dissociation energy of C-H in chloroform is different, often requiring higher temperatures or specific initiators (peroxides) to prevent simple reduction.
Q: Why is my Iron catalyst clumping?
-
A: Moisture is the enemy.
and are hygroscopic. If they absorb water, they form inactive hydrates. Use anhydrous beads or store your catalyst in a glovebox.
Q: Is 1-undecene harder to react than 1-octene?
-
A: Slightly. As chain length increases, steric hindrance and viscosity play minor roles, but the main challenge is purification . The boiling point difference between starting material and product narrows compared to lighter alkenes, making fractional distillation more demanding.
References
-
Kharasch, M. S., Jensen, E. V., & Urry, W. H. (1947). Addition of Carbon Tetrachloride and Chloroform to Olefins.[5][6] Science, 105(2728), 396.
-
Bellus, D. (1985). Pure & Applied Chemistry. The synthesis of polyhalogenated compounds via metal-catalysed addition reactions.[5] (Seminal review on the mechanism).
-
Eckenhoff, W. T., & Pintauer, T. (2011). Copper-Catalyzed Atom Transfer Radical Addition (ATRA) and Cyclization (ATRC) Reactions in the Presence of Reducing Agents.[1][7] Catalysis Reviews. (Modern catalyst optimization).
-
Severin, K. (2006). Ruthenium catalysts for the Kharasch addition of carbon tetrachloride to alkenes.[8] Chemical Communications. (High-yield Ru systems).
Disclaimer: Carbon Tetrachloride is a hepatotoxin and a suspected carcinogen. All procedures must be performed in a certified fume hood with appropriate PPE. Consult your local EHS guidelines regarding ozone-depleting substances.
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 3. WO2005021473A1 - Method for producing 1,1,1,3-tetrachloropropane and other haloalkanes with iron catalyst - Google Patents [patents.google.com]
- 4. US4605802A - Production of 1,1,1,3-tetrachloropropane - Google Patents [patents.google.com]
- 5. Kharasch addition - Wikipedia [en.wikipedia.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
Minimizing oligomerization by-products in 1,1,1,3-Tetrachlorododecane synthesis
Executive Summary & Core Mechanism
The synthesis of 1,1,1,3-tetrachlorododecane via the Kharasch addition (Atom Transfer Radical Addition - ATRA) of carbon tetrachloride (CCl₄) to 1-undecene is kinetically controlled. The primary impurity profile is dominated by telomers (oligomers), formed when the intermediate carbon-centered radical reacts with a second alkene molecule (
To maximize the yield of the 1:1 adduct, the reaction must be engineered to favor deactivation (chlorine transfer) over propagation .
The Competitive Pathway
-
Desired Pathway (ATRA): Radical generation
Addition to alkene Cl-abstraction Product. -
Undesired Pathway (Oligomerization): Radical generation
Addition to alkene Addition to 2nd alkene Telomer.
Troubleshooting Guide (FAQ)
Q1: My GC-MS shows a distribution of n=1, n=2, and n=3 adducts. What is driving this oligomerization?
A: This is a classic competition between the rate of propagation (
-
Abstract a Cl atom from the Metal-Cl species (forming the desired product).
-
Attack another 1-undecene molecule (forming a dimer/oligomer).
Root Cause: The concentration of the active deactivator (e.g.,
Q2: Which catalyst system provides the highest selectivity for the 1:1 adduct?
A: While Ruthenium (Ru) catalysts offer the highest intrinsic selectivity, Copper (Cu) and Iron (Fe) systems are often preferred for scale-up due to cost, provided ligands are optimized.
| Catalyst System | Selectivity (1:1) | Cost | Notes |
| RuCl₂(PPh₃)₃ | Excellent (>95%) | High | "Gold Standard" for small-scale high purity. Requires high temp (60-80°C). |
| CuCl / TMEDA | High (85-95%) | Low | Requires amine ligand (TMEDA, bipyridine) to solubilize Cu and tune redox potential. |
| Fe / P(OEt)₃ | Good (80-90%) | Very Low | Industrially robust. Often requires heterogeneous iron powder or FeCl₂ precursors. |
Recommendation: For minimizing by-products without prohibitive cost, use CuCl with TMEDA (N,N,N',N'-tetramethylethylenediamine) or TPMA (tris(2-pyridylmethyl)amine) . The ligand is critical; it stabilizes the Cu(II) species, ensuring rapid Cl-transfer to the radical.
Q3: How does the stoichiometry of CCl₄ to 1-Undecene affect purity?
A: This is the single most effective lever for process control. You must operate with excess CCl₄ .
-
Standard Protocol: 1:1 ratio leads to significant oligomerization.
-
High Selectivity Protocol: Use a 3:1 to 5:1 molar ratio of CCl₄:Alkene.
-
Mechanism: Excess CCl₄ acts as both reactant and solvent, keeping the concentration of 1-undecene low relative to the chlorine source. This statistically favors the encounter of the radical with the Cl-transfer agent over another alkene molecule.
Q4: I am using Iron powder but the reaction stalls. Why?
A: Iron-catalyzed ATRA often suffers from the "persistent radical effect" where Fe(III) builds up and shuts down the catalytic cycle.
-
Fix: Add a reducing agent or co-solvent.[1][2] The addition of Tributyl phosphate (TBP) or Triethyl phosphite helps solubilize the iron species and modulate the redox potential.
-
Alternative: Use a heterogeneous setup with Iron filings in DMF (Dimethylformamide). The polar solvent stabilizes the charge transfer complex.
Visualizing the Mechanism & Control Strategy
The following diagram illustrates the bifurcation point where oligomerization occurs and how catalyst interaction blocks it.
Figure 1: Kinetic competition in Kharasch Addition. High selectivity requires the "Cl Abstraction" pathway (Green) to be significantly faster than "Propagation" (Red).
Optimized Experimental Protocol
Method: Copper-Catalyzed High-Selectivity ATRA Objective: Synthesis of this compound with <5% oligomer content.
Materials
-
Substrate: 1-Undecene (1.0 equiv)
-
Reagent/Solvent: Carbon Tetrachloride (CCl₄) (4.0 equiv) [Caution: Hepatotoxic]
-
Catalyst: CuCl (1.0 mol%)
-
Ligand: TMEDA (N,N,N',N'-tetramethylethylenediamine) (2.0 mol%)
-
Solvent (Optional): Acetonitrile (if CCl₄ volume is insufficient for stirring, though excess CCl₄ is preferred).
Step-by-Step Procedure
-
Inert Atmosphere: Flame-dry a Schlenk flask and backfill with Argon. Oxygen inhibits the radical mechanism and oxidizes the catalyst.
-
Catalyst Prep: Add CuCl (1.0 mol%) and a stir bar. Evacuate and backfill with Argon (3x).
-
Solvent/Ligand Addition: Inject degassed CCl₄ (4.0 equiv) followed by TMEDA (2.0 mol%). The solution should turn homogeneous/colored (complex formation). Stir for 10 mins.
-
Substrate Addition: Add 1-Undecene (1.0 equiv) dropwise.
-
Reaction: Heat to 80°C (reflux) for 12–24 hours. Monitor by GC-FID.
-
Checkpoint: Conversion should be >95%. If stalled, add 0.1 mol% fresh catalyst/ligand solution.
-
-
Workup (Critical for Purity):
-
Cool to room temperature.
-
Dilute with diethyl ether or pentane to precipitate the copper salts.
-
Filter through a short pad of neutral alumina or silica to remove catalyst residues (green/blue color).
-
Concentrate filtrate under reduced pressure to recover excess CCl₄ (recycle possible).
-
-
Purification: High-vacuum distillation (approx. 0.1 mmHg).
-
Fraction 1: Unreacted alkene (if any).
-
Fraction 2:This compound (Main cut).
-
Residue: Oligomers (Pot residue).
-
Logic & Workflow for Optimization
Use this flowchart to diagnose yield/purity issues during your campaign.
Figure 2: Decision matrix for troubleshooting low conversion or high by-product formation.
References
-
Kharasch, M. S., Jensen, E. V., & Urry, W. H. (1947). Addition of Carbon Tetrachloride and Chloroform to Olefins.[3][4] Science. [Link]
-
Severin, K. (2006).[3] Ruthenium Catalysts for the Kharasch Reaction.[3][5] Current Organic Chemistry.[5] [Link]
-
Pintauer, T. (2010). Copper-Catalyzed Atom Transfer Radical Addition (ATRA) and Cyclization (ATRC) Reactions in the Presence of Reducing Agents.[1] In Controlled/Living Radical Polymerization. ACS Symposium Series. [Link]
-
Eckenhoff, W. T., & Pintauer, T. (2011). Atom Transfer Radical Addition (ATRA) Catalyzed by Copper Complexes with Tris(2-pyridylmethyl)amine Ligands.[1] Catalysis Reviews.[3] [Link]
-
Gossage, R. A., van de Kuil, L. A., & van Koten, G. (1998). Diamino-arylnickel(II) "Pincer" Complexes: Mechanistic Studies of the Kharasch Addition Reaction. Accounts of Chemical Research. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. US3651019A - Production of adducts of carbon tetrachloride or chloroform with olefinically unsaturated substances - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1,1,1,3-Tetrachlorododecane
Ticket System ID: TSC-CHEM-PUR-1113 Status: OPEN Expert Responder: Senior Application Scientist, Process Chemistry Division
Introduction: The Stability Imperative
You are likely synthesizing 1,1,1,3-Tetrachlorododecane via the Kharasch addition (Atom Transfer Radical Addition - ATRA) of carbon tetrachloride (
The Critical Risk: Polychloroalkanes are thermally sensitive. Residual metals act as Lewis acids, catalyzing dehydrochlorination (loss of HCl) to form trichlorododecenes. This degradation accelerates exponentially during distillation or long-term storage.
This guide replaces generic advice with specific, field-proven troubleshooting protocols to ensure your sample remains stable and pure.
Part 1: Troubleshooting Guides (Q&A Format)
Ticket #001: Copper Catalyst Residues
User Report: "My crude reaction mixture (using CuCl/Amine ligand) has a persistent green/blue tint. Standard water washes aren't removing it, and I'm worried about copper contamination in biological assays."
Expert Diagnosis: Simple water washes fail because the Copper-Amine complex is lipophilic enough to partition into the organic phase (the chlorinated product). You must break the lipophilic complex or sequester the copper into a water-soluble chelate that is thermodynamically more stable than your amine ligand.
Resolution Protocol: The "Blue-to-Colorless" Chelation Wash Applicability: Cu(I)/Cu(II) systems with bipyridine, PMDETA, or TMEDA ligands.
-
Preparation: Prepare a 10% aqueous Ammonium Chloride (
) solution. The ammonia/ammonium buffer effectively competes for the copper ion. -
The Wash:
-
Dilute your crude reaction mixture with a non-polar solvent (Hexane or Diethyl Ether) to reduce viscosity.
-
Wash with the
solution (1:1 volume ratio). -
Observation: The aqueous layer should turn a vibrant deep blue (formation of
complex).
-
-
Repetition: Repeat the wash until the aqueous layer remains colorless.[1]
-
Polishing (Optional but Recommended): If trace color remains, wash once with 0.1 M aqueous EDTA (pH 7-8) . EDTA has a higher binding constant (
) for Cu(II) than most monodentate amines. -
Drying: Dry organic layer over
(Magnesium Sulfate). Avoid Calcium Chloride ( ) as it can sometimes trap amine ligands.
Expert Insight: If your product is acid-sensitive (unlikely for this compound, but possible for derivatives), use the EDTA wash directly instead of ammonium chloride.
Ticket #002: Iron Catalyst Residues
User Report: "I used
Expert Diagnosis:
You experienced metal-catalyzed dehydrochlorination . Iron species (especially
Resolution Protocol: The Acid/Adsorption Dual Method
-
The Acid Wash (Bulk Removal):
-
Dilute crude mixture in DCM or Hexanes.
-
Wash twice with 1 M HCl . This converts lipophilic iron complexes into water-soluble ionic iron species (
or hydrated ). -
Warning: Do not use this if you have acid-labile protecting groups elsewhere on the molecule.
-
-
The Adsorption Step (Polishing):
-
After the acid wash and drying (over
), pass the solution through a short plug of Silica Gel . -
Crucial Selection: Use Neutral Silica .
-
Avoid:Basic Alumina . While alumina is good for removing peroxides, basic alumina can act as a base to trigger the very dehydrochlorination you are trying to avoid.
-
Ticket #003: Ruthenium Removal & Cost Recovery
User Report: "I used a Ruthenium catalyst (
Expert Diagnosis: Ruthenium complexes are often non-polar and pass through simple silica plugs. They require "active" filtration.
Resolution Protocol: Activated Carbon/Celite Filtration
-
Add Activated Carbon (charcoal) to your crude solution (approx. 5-10 wt% relative to product).
-
Stir gently at room temperature for 1 hour.
-
Filter through a pad of Celite (diatomaceous earth) to remove the fine carbon particles.
-
The filtrate should be significantly lighter. If Ruthenium recovery is required for cost reasons, specific scavenging resins (e.g., thiourea-functionalized silica) are more effective but expensive.
Part 2: Comparative Data & Decision Matrix
Table 1: Catalyst Removal Efficiency Matrix
| Catalyst Metal | Primary Contaminant Form | Recommended Removal Method | Contraindications |
| Copper (Cu) | Cu-Amine / Cu-Bipyridine | Aq. | Avoid acidic washes if product has acid-labile groups. |
| Iron (Fe) | 1M HCl Wash + Neutral Silica | Avoid Basic Alumina (causes HCl elimination). | |
| Ruthenium (Ru) | Activated Carbon or Scavenger Resin | Simple water washes are ineffective. |
Visual Workflow: Purification Decision Tree
Figure 1: Decision tree for selecting the appropriate workup based on the catalyst system used in the Kharasch addition.
Part 3: The Mechanism of Failure (Dehydrochlorination)
Understanding why you must remove the catalyst is key to compliance.
The Pathway:
this compound contains a
-
Initiation: Residual metal (
) coordinates to a Chlorine atom. -
Elimination: The metal weakens the C-Cl bond, facilitating the abstraction of a proton from the adjacent methylene group (
). -
Result: Loss of HCl and formation of a double bond (
). This impurity is difficult to separate and destabilizes the bulk material.[2]
Figure 2: Metal-catalyzed dehydrochlorination pathway. Removal of the metal prevents the transition state formation.
References
-
Pintauer, T., & Matyjaszewski, K. (2005). Atom Transfer Radical Addition (ATRA) and Polymerization (ATRP).[3] Chemical Society Reviews. (Discusses the fundamental mechanism and catalyst systems).
-
Tsarevsky, N. V., & Matyjaszewski, K. (2007). Green" Atom Transfer Radical Polymerization: From Process Design to Preparation of Well-Defined Environmentally Friendly Polymeric Materials. Chemical Reviews. (Detailed protocols on catalyst removal including extraction and adsorption).
-
Bellus, D. (1985). Pure & Applied Chemistry. (Foundational work on the synthesis of polychloroalkanes via Kharasch addition and their stability profiles).
-
Eckenhoff, W. T., & Pintauer, T. (2011). Copper Catalyzed Atom Transfer Radical Addition (ATRA) and Cyclization (ATRC) Reactions in the Presence of Reducing Agents. Catalysis Reviews.[4][5][6] (Specifics on Copper removal and reducing agent strategies).
Sources
- 1. researchgate.net [researchgate.net]
- 2. US2456184A - Purification of tetrachlorethylene - Google Patents [patents.google.com]
- 3. A General Platform for Copper-Catalyzed Atom Transfer Radical Addition with Electron-Deficient Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Temperature for CCl₄ Addition to 1-Undecene
Welcome to the technical support center for the telomerization reaction of carbon tetrachloride (CCl₄) with 1-undecene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific chemical transformation. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the addition of CCl₄ to 1-undecene, with a focus on the critical role of temperature.
Q1: My reaction has a low yield of the 1:1 adduct (1,1,1,3-tetrachlorododecane). What are the likely temperature-related causes?
Low yield is a frequent challenge in telomerization reactions. Temperature is a primary factor that can significantly impact the outcome. Here’s a breakdown of potential temperature-related causes and how to address them:
-
Insufficient Initiation: The free-radical chain reaction must be efficiently initiated. If you are using a thermal initiator, such as a peroxide, the temperature may be too low for it to decompose at an adequate rate. Each initiator has an optimal temperature range for its homolytic cleavage to form radicals.
-
Solution: Consult the initiator's documentation for its half-life at various temperatures. You may need to increase the reaction temperature to ensure a steady generation of initiating radicals.
-
-
Sub-optimal Propagation: The chain propagation steps, where the trichloromethyl radical adds to 1-undecene and the resulting radical abstracts a chlorine from CCl₄, are temperature-dependent. If the temperature is too low, these steps will be slow, leading to an overall low reaction rate and yield.
-
Reaction Stalling: If the reaction starts but then stalls, it could be due to the depletion of the initiator at a lower-than-optimal temperature.
To systematically troubleshoot, consider the following experimental approach:
Experimental Protocol: Temperature Screening for Yield Optimization
-
Setup: In a series of reaction vessels, combine 1-undecene, CCl₄ (often used in excess as the solvent), and your chosen initiator (e.g., benzoyl peroxide or a transition metal catalyst).
-
Temperature Gradient: Set up the reactions to run at a range of temperatures (e.g., 60°C, 70°C, 80°C, 90°C, 100°C). A parallel reactor system is ideal for this.
-
Monitoring: At set time intervals, take aliquots from each reaction.
-
Analysis: Quench the reaction in the aliquots and analyze them using Gas Chromatography (GC) to determine the conversion of 1-undecene and the yield of the this compound adduct.[1]
-
Evaluation: Plot the yield of the desired product as a function of temperature and time to identify the optimal temperature for your specific reaction conditions.
Q2: I am observing significant amounts of higher molecular weight byproducts. How can I adjust the temperature to minimize telomerization?
The formation of higher molecular weight telomers (e.g., C₁₃H₂₄Cl₆, C₂₄H₄₆Cl₈) is a common side reaction. This occurs when the radical intermediate from the initial addition adds to another molecule of 1-undecene instead of abstracting a chlorine atom from CCl₄.
-
Temperature Effect: Higher temperatures can sometimes favor telomerization. While a higher temperature increases the overall reaction rate, it can also increase the rate of the undesired telomerization pathway.
-
Concentration Effect: The relative concentrations of CCl₄ and 1-undecene are also crucial. A higher concentration of CCl₄ will favor the desired chlorine atom transfer.
Troubleshooting Telomerization:
| Parameter | Adjustment to Reduce Telomerization | Rationale |
| Temperature | Generally, lower the temperature. | This can decrease the rate of the radical addition to another alkene molecule relative to the rate of chlorine abstraction from CCl₄. |
| Molar Ratio | Increase the molar ratio of CCl₄ to 1-undecene. | A higher concentration of CCl₄ increases the probability of the intermediate radical colliding with and abstracting a chlorine from CCl₄. |
Workflow for Minimizing Telomerization
Caption: Troubleshooting workflow for reducing telomerization.
Q3: My reaction is very slow or doesn't seem to be initiating. Could the temperature be too low?
Yes, a temperature that is too low is a primary suspect for a sluggish or non-starting reaction.
-
Initiator Decomposition: As mentioned, thermal initiators require a specific temperature to break down and form radicals. If the temperature is below this threshold, the concentration of initiating radicals will be too low to start the chain reaction effectively.
-
Activation Energy: All chemical reactions have an activation energy barrier that must be overcome. Increasing the temperature provides the molecules with more kinetic energy to surpass this barrier, thus increasing the reaction rate.[2]
Solution:
-
Verify the recommended temperature range for your chosen initiator.
-
Incrementally increase the reaction temperature by 5-10°C and monitor for the onset of the reaction. Be cautious not to overshoot the optimal temperature, which could lead to side reactions.
Q4: After an initial burst of activity, my reaction has stalled. What role could temperature play in this?
A reaction that starts and then stops can be frustrating. Here's how temperature might be involved:
-
Initiator Burnout: At a given temperature, your initiator has a specific half-life. If the reaction temperature is too high for the chosen initiator, it may decompose too quickly, leading to a rapid initial reaction followed by a stall as the source of new radicals is exhausted.
-
Inhibitor Accumulation: While less common, it's possible that at certain temperatures, side reactions could produce species that inhibit the radical chain reaction.
Solution:
-
Consider a lower reaction temperature to extend the half-life of the initiator.
-
Alternatively, you could opt for the continuous, slow addition of the initiator over the course of the reaction to maintain a steady concentration of radicals.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in the free-radical addition of CCl₄ to 1-undecene?
Temperature plays a multifaceted role in this Kharasch addition reaction:
-
Initiation: It provides the energy needed to break the weak bond in the initiator (e.g., the O-O bond in a peroxide) to generate the initial free radicals.[3]
-
Propagation: It influences the rate of the two key propagation steps:
-
The addition of the trichloromethyl radical (•CCl₃) to the double bond of 1-undecene.
-
The abstraction of a chlorine atom from CCl₄ by the newly formed alkyl radical.
-
-
Termination: It affects the rate of radical-radical combination or disproportionation reactions that terminate the chain.
-
Selectivity: As discussed, temperature can influence the competition between the desired 1:1 adduct formation and the formation of higher telomers.
Reaction Mechanism: Free-Radical Addition of CCl₄ to 1-Undecene
Caption: The free-radical chain mechanism of CCl₄ addition to 1-undecene.
Q2: Is there a 'one-size-fits-all' optimal temperature for this reaction?
No, the optimal temperature is highly dependent on several factors:
-
Initiator/Catalyst: The choice of initiator or catalyst is paramount. A reaction initiated with AIBN will have a different optimal temperature than one catalyzed by an iron or ruthenium complex.[4][5]
-
Solvent: While CCl₄ often serves as both reactant and solvent, the presence of other solvents can alter the optimal temperature.
-
Concentration: The concentrations of the reactants can influence the ideal temperature to balance reaction rate and selectivity.
-
Scale: Reactions at a larger scale may have different heat transfer characteristics, which can affect the optimal temperature setting.
Q3: How does the choice of initiator (e.g., peroxide vs. metal catalyst) influence the optimal reaction temperature?
The choice of initiator fundamentally changes the mechanism of radical generation and thus the optimal temperature.
| Initiator Type | Mechanism | Typical Temperature Range | Considerations |
| Peroxides (e.g., Benzoyl Peroxide) | Thermal decomposition (homolytic cleavage) to form radicals. | 80-100°C | The temperature must be high enough for efficient decomposition but not so high that it decomposes too rapidly. |
| Metal Catalysts (e.g., Iron, Copper, Ruthenium) | Atom Transfer Radical Addition (ATRA). The metal complex facilitates the transfer of a chlorine atom to generate the •CCl₃ radical. | Can be lower, e.g., room temperature to 80°C.[6] | Often more efficient and selective, allowing for lower reaction temperatures and better control. The specific ligand environment of the metal is critical.[5] |
Q4: What are the main side reactions I should be aware of when optimizing the temperature?
Besides telomerization, other potential side reactions include:
-
Alkene Polymerization: At higher temperatures, the 1-undecene may undergo free-radical polymerization, especially if the concentration of the chain transfer agent (CCl₄) is too low.
-
Dehydrochlorination: The product, this compound, could potentially eliminate HCl at very high temperatures, leading to the formation of an unsaturated product.
-
Initiator-Derived Byproducts: The initiator itself can react with the solvent or other species in the reaction mixture.
Q5: What is a typical experimental protocol for optimizing the temperature for this reaction?
Here is a generalized protocol that can be adapted to your specific laboratory setup.
Protocol: Temperature Optimization for CCl₄ Addition to 1-Undecene
-
Reactant Preparation:
-
Ensure 1-undecene is free of inhibitors (e.g., by passing it through a column of basic alumina).
-
Use dry CCl₄.
-
-
Reaction Setup:
-
To a series of oven-dried reaction tubes or flasks equipped with reflux condensers and magnetic stirrers, add your chosen initiator or catalyst (e.g., 1-2 mol%).
-
Add CCl₄ and 1-undecene (a common starting point is a 5:1 molar ratio of CCl₄ to 1-undecene).
-
-
Temperature Control:
-
Place each reaction vessel in a pre-heated oil bath or heating block set to a specific temperature (e.g., 60, 70, 80, 90, 100 °C).
-
-
Reaction Monitoring:
-
After a set time (e.g., 1 hour), take a small aliquot from each reaction.
-
Continue taking aliquots at regular intervals (e.g., every 2 hours) for the duration of the experiment (e.g., 24 hours).
-
-
Sample Analysis:
-
Dilute each aliquot with a suitable solvent (e.g., dichloromethane).
-
Analyze the samples by Gas Chromatography (GC) with an internal standard to determine the consumption of 1-undecene and the formation of this compound and any telomers.[1]
-
-
Data Interpretation:
-
Plot yield vs. time for each temperature to determine the initial reaction rates.
-
Plot the final yield and selectivity for the 1:1 adduct as a function of temperature to identify the optimal conditions.
-
References
-
Dixit, V. (2022). Free Radical addition reaction of alkene With CCl4 in peroxide. YouTube. Available at: [Link]
-
Ashenhurst, J. (2017). Reactions of Dienes: 1,2 and 1,4 Addition. Master Organic Chemistry. Available at: [Link]
-
Chemistry Stack Exchange. (2025). Why does the reaction of an alkene with Cl2/CCl4 proceed through a free radical mechanism but not with Br2/CCl4? Available at: [Link]
-
Chemistry LibreTexts. (2023). Addition of Radicals to Alkenes. Available at: [Link]
-
International Journal of Innovative Research in Engineering and Management. (n.d.). Kinetics of Nonbranched-Chain Processes of the Free- Radical Addition to Molecules of Alkenes, Formaldehyde, and Oxygen with Com. Available at: [Link]
-
Ashenhurst, J. (n.d.). Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. Available at: [Link]
-
Vedantu. (n.d.). Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. Available at: [Link]
-
Journal of the Chemical Society of Japan, Industrial Chemistry Section. (n.d.). Studies on the telomerization of et hylene with carbon tetrachloride : I I. Properties of ethylene and tetrac hloro-alkanes mixtures. Available at: [Link]
-
World Health Organization. (n.d.). Analytical methods and achievability. NCBI Bookshelf. Available at: [Link]
- Google Patents. (n.d.). WO2005021473A1 - Method for producing 1,1,1,3-tetrachloropropane and other haloalkanes with iron catalyst.
-
ResearchGate. (n.d.). Atom Transfer Radical Addition Reactions of CCl4, CHCl3, and p-Tosyl Chloride Catalyzed by Cp ' Ru(PPh3)(PR3)Cl Complexes. Available at: [Link]
-
YouTube. (2015). Addition of halogen in CCL4 of ALKENE: Solved Questions. Available at: [Link]
-
Wikipedia. (n.d.). Kharasch addition. Available at: [Link]
-
National Institutes of Health. (n.d.). Kharasch-Type Haloalkylation of Alkenes by Photoinduced Copper Catalysis. Available at: [Link]
-
National Institutes of Health. (n.d.). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Copper-photocatalyzed atom transfer radical addition of thiosulfonates to alkenes. Available at: [Link]
-
PacBio. (2018). Guide - Low Yield Troubleshooting. Available at: [Link]
-
Semantic Scholar. (n.d.). Atom Transfer Radical Addition of Activated Primary Alkyl Chlorides Using In Situ Generated [CpRuII(Cl)(PR3)] Catalysts*. Available at: [Link]
- Google Patents. (n.d.). WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene.
-
Chem-Station. (2014). Kharasch Addition. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of tetraethylammonium tetrachlorocobaltate crystals. Available at: [Link]
-
ResearchGate. (n.d.). Lactide synthesis optimization: Investigation of the temperature, catalyst and pressure effects. Available at: [Link]
-
ResearchGate. (n.d.). In Situ Catalyst Modification in Atom Transfer Radical Reactions with Ruthenium Benzylidene Complexes. Available at: [Link]
-
ResearchGate. (n.d.). CADMIUM TELLURIDE NANOCRYSTALS: SYNTHESIS, GROWTH MODE AND EFFECT OF REACTION TEMPERATURE ON CRYSTAL STRUCTURES. Available at: [Link]
-
ChemRxiv. (2023). Atom Transfer Radical Addition to Alkenes using Fukuzumi Photocatalyst for Regioselective Functionalization of Quinoxalin-2(1H)-ones. Available at: [Link]
Sources
- 1. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. WO2005021473A1 - Method for producing 1,1,1,3-tetrachloropropane and other haloalkanes with iron catalyst - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Kharasch-Type Haloalkylation of Alkenes by Photoinduced Copper Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in 1,1,1,3-Tetrachlorododecane synthesis
Topic: Troubleshooting Low Conversion in Kharasch Addition (ATRA) Ticket ID: ATRA-C12-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely encountering issues with the Atom Transfer Radical Addition (ATRA) of carbon tetrachloride (CCl₄) to 1-undecene. This reaction is the industry standard for synthesizing 1,1,1,3-tetrachlorododecane, a critical intermediate for surfactant and fluorinated derivative manufacturing.
The Core Problem: Low conversion in this specific synthesis is rarely due to "bad chemistry" but rather an imbalance in the Persistent Radical Effect (PRE) . If the concentration of the deactivator (e.g., Cu(II) or Fe(III)) builds up too high, the reaction stalls. If it is too low, you get uncontrolled polymerization (tar).
This guide provides a root-cause analysis and actionable protocols to restart your stalled reactions.
Module 1: The "Stalled Reaction" (Low Conversion)
Symptom: The reaction starts well but plateaus at 30-50% conversion. Adding more catalyst does not help. Diagnosis: Accumulation of the oxidized metal species (Deactivator) has shifted the equilibrium entirely to the dormant state.
The Mechanism & The Trap
To fix this, you must understand the cycle. The catalyst shuttles chlorine atoms. If the "Return" arrow (Deactivation) becomes too fast, the radical never has time to react with the alkene.
Figure 1: The ATRA catalytic cycle. The accumulation of the 'Deactivator' (Green) is the primary cause of stalled conversion.
Solution Protocol: AGET (Activators Generated by Electron Transfer)
Do not simply add more catalyst. Instead, add a reducing agent to convert the built-up Cu(II)/Fe(III) back to the active Cu(I)/Fe(II).
Protocol Adjustment:
-
Standard Catalyst: If using CuCl/TPMA or Fe(TPP)Cl.
-
The Fix: Add 0.1 - 0.5 equivalents (relative to catalyst) of a reducing agent.
-
For Copper Systems: Add Ascorbic Acid (Vitamin C) or Tin(II) Ethylhexanoate.
-
For Iron Systems: Add AIBN (radical initiator that consumes the inhibitor) or Zero-valent Iron (Fe⁰ powder).
-
-
Result: This "resets" the equilibrium, allowing the reaction to proceed to >90% conversion.
Module 2: The "Sludge" Scenario (Oligomerization)
Symptom: High consumption of 1-undecene, but low yield of this compound. The flask contains a viscous, dark sludge. Diagnosis: Telomerization. The carbon radical reacted with another alkene molecule instead of abstracting a chlorine from CCl₄.
Stoichiometry Correction Table
The ratio of CCl₄ to 1-Undecene is the single most critical variable for selectivity.
| Scenario | CCl₄ : Alkene Ratio | Outcome | Status |
| Starved | 1 : 1 | High oligomerization (Sludge). Radical attacks alkene. | ❌ FAILED |
| Standard | 3 : 1 | Good conversion, minor impurities. | ⚠️ ACCEPTABLE |
| Optimized | 5 : 1 to 10 : 1 | >95% Selectivity for 1:1 Adduct. | ✅ RECOMMENDED |
Action Item: Increase your CCl₄ loading. CCl₄ acts as both the reactant and the solvent. The high concentration ensures the radical "finds" a chlorine atom faster than it finds another alkene double bond.
Module 3: Environmental Controls
Symptom: The reaction never initiates (0% conversion) or turns green/brown immediately upon mixing. Diagnosis: Oxygen poisoning.
The "Freeze-Pump-Thaw" Imperative
ATRA is a radical process.[1] Oxygen is a diradical that reacts with your catalyst and your carbon radicals at diffusion-controlled rates (k ≈ 10⁹ M⁻¹s⁻¹). Sparging with nitrogen is insufficient for high-performance ATRA.
Required Deoxygenation Protocol:
-
Place CCl₄, 1-undecene, and solvent in a Schlenk flask.
-
Freeze the mixture in liquid nitrogen.
-
Apply high vacuum (10⁻³ mbar) for 10 minutes.
-
Thaw in warm water (under static vacuum).
-
Repeat 3 times.
-
Backfill with Argon.
-
Only then add the catalyst (under positive Argon flow).
Troubleshooting Logic Tree
Use this flow to diagnose your specific failure mode on the bench.
Figure 2: Decision matrix for diagnosing ATRA reaction failures.
Frequently Asked Questions (FAQ)
Q: Can I use iron powder instead of expensive copper/ligand systems? A: Yes. Iron-catalyzed ATRA is robust and industrially preferred. Use FeCl₂ or FeCl₃ with a ligand like Triphenylphosphine (PPh₃) or simply Tributylammonium Chloride (TBAC). If using Iron, the addition of a co-solvent like Acetonitrile (10-20% v/v) is often required to solubilize the catalytic complex.
Q: My product has a yellow tint that won't go away. What is it? A: This is residual metal catalyst.
-
Removal Protocol: Wash the organic layer with 10% aqueous EDTA (for Copper) or dilute HCl/Sodium Tartrate (for Iron). Pass the final organic layer through a short plug of neutral alumina/silica to remove the last traces of metal.
Q: Why is this compound the target and not the 1,1,1,3,3-pentachloro species? A: The Kharasch addition adds C-Cl across the double bond.
-
Reactants: CCl₃-Cl + CH₂=CH-C₉H₁₉
-
Product: CCl₃-CH₂-CH(Cl)-C₉H₁₉ (this compound).
-
The "pentachloro" species would imply further chlorination or a different starting material (like vinyl chloride). Ensure your GC standard matches the tetra-chloro adduct.
References
-
Synthesis of 1,1,1,3,3-pentachloropropane (Analogous Mechanism)
-
Source: ResearchGate[2]
- Context: Describes the optimization of CCl4 addition to alkenes using Copper/Amine catalysts, highlighting the importance of acetonitrile co-solvent.
-
-
Copper-Catalyzed Atom Transfer Radical Addition (
- Source: Organic Chemistry Frontiers (RSC)
- Context: detailed protocols for visible-light-induced and copper-catalyzed ATRA, providing modern alternatives to thermal initi
-
Iron-C
-
Source: ResearchGate[2]
- Context: Comprehensive review of Iron catalysts, including mechanistic insights into the Fe(II)/Fe(III)
-
-
Selective Copper-Catalysed ATRA in W
- Source: Dalton Transactions (RSC)
- Context: Demonstrates the use of reducing agents (Ascorbic Acid) to regenerate catalysts, solving the "Low Conversion" issue discussed in Module 1.
Sources
Technical Support Center: Separation of 1,1,1,3-Tetrachlorododecane
Ticket Subject: Purification of Kharasch Addition Adduct (TCD) from 1-Undecene Assigned Specialist: Senior Application Scientist, Separation Methodologies Status: Open
Executive Summary
The separation of 1,1,1,3-tetrachlorododecane (TCD) from unreacted 1-undecene is a classic challenge in Atom Transfer Radical Addition (ATRA) post-processing.
While the boiling point differential between the starting alkene (
This guide provides a self-validating workflow to separate these components while preserving the integrity of the labile C-Cl bonds.
Module 1: Critical Troubleshooting (Q&A)
Issue #1: "My distillation pot turned black and acidic gas was evolved."
Diagnosis: Thermal Dehydrochlorination. Root Cause: You exceeded the thermal stability limit of the aliphatic C-Cl bonds (typically stable only up to ~130–140°C). At atmospheric pressure, the boiling point of TCD is theoretically >300°C, meaning atmospheric distillation is impossible without decomposition. Solution:
-
High Vacuum is Mandatory: You must operate at <1.0 mmHg (preferably 0.1–0.5 mmHg). This lowers the boiling point of TCD to a safe range (approx. 140–160°C).
-
Stabilizers: Add 0.5% wt/wt epoxidized soybean oil or propylene oxide to the pot before heating. These act as acid scavengers, neutralizing any HCl formed before it catalyzes further decomposition (autocatalysis).
Issue #2: "The distillate contains a persistent 5-10% alkene impurity."
Diagnosis: Azeotropic Drag / Poor Fractionation. Root Cause: While no true azeotrope is predicted, the high viscosity of the TCD can trap 1-undecene, and rapid distillation "drags" the lighter component over. Solution:
-
Vigreux Column: Use a 15–20 cm Vigreux column. The mass difference is large, so you don't need a high plate count, but you do need some reflux to knock back the heavy TCD.
-
The "Forerun" Sacrifice: Collect the first 10% of the fraction separately. This "forerun" will contain the majority of the co-distilled alkene.
Issue #3: "My product has a green/brown tint."
Diagnosis: Catalyst Leaching. Root Cause: Residual copper or iron catalyst (common in Kharasch additions) is soluble in the organic phase. Solution:
-
Pre-Distillation Wash: Before any thermal step, wash the crude organic layer with 5% disodium EDTA (aq) or 1M HCl . The EDTA complexes Cu/Fe, pulling it into the aqueous phase. Distilling metal-contaminated crude promotes violent decomposition.
Module 2: Decision Logic & Workflow
The following diagram outlines the decision process for selecting the correct purification route based on your purity requirements and scale.
Figure 1: Decision tree for purification strategy. Note that for Pharma Grade purity, a chemical oxidation step is often required before the final distillation to remove trace alkene isomers.
Module 3: Experimental Protocols
Protocol A: High-Vacuum Fractional Distillation
Best for: Bulk removal of unreacted alkene (Scale: 10g – 1kg)
Physical Constants (Estimated):
| Component | MW ( g/mol ) | BP (Atm) | BP (0.5 mmHg) |
|---|---|---|---|
| 1-Undecene | 154.29 | 192°C | ~45–55°C |
| 1,1,1,3-TCD | 308.11 | >300°C (Dec.) | ~145–160°C |
Procedure:
-
Catalyst Strip: Ensure the crude oil is washed with 5%
(aq) until the aqueous layer is colorless. Dry over and filter. -
Setup: Equip a round-bottom flask with a magnetic stir bar, a short Vigreux column, a short-path distillation head, and a cow receiver.
-
Vacuum Application: Connect to a high-vacuum line (Schlenk line or Welch pump). Verify pressure is <1.0 mmHg .
-
Degassing: Stir rapidly at room temperature under vacuum for 10 minutes to remove residual
and dissolved gases. -
Heating Ramp:
-
Stage 1 (Alkene Removal): Heat oil bath to 80°C . The 1-undecene should distill over as a clear liquid. Continue until condensation ceases.
-
Stage 2 (Product Collection): Increase oil bath slowly to 150–160°C . Do not exceed 170°C bath temperature.
-
Collect the main fraction.
-
-
Validation: Run H-NMR.
-
Undecene: Look for vinylic protons at
5.8 (m) and 4.9 (m). -
TCD:[1] Look for the
signal, typically a multiplet around 4.2–4.5 ppm.
-
Protocol B: Chemical "Polish" (Oxidative Workup)
Best for: Removing stubborn trace alkene (0.5–2%) when distillation is insufficient.
Mechanism: This method converts the non-polar 1-undecene into highly polar diols or carboxylic acids, which are then easily separated from the non-polar TCD by simple silica filtration or extraction.
Procedure:
-
Dissolve the semi-pure TCD (post-distillation) in acetone (10 mL per gram).
-
Cool to 0°C.
-
Add a solution of
(1.5 eq relative to estimated alkene impurity) in water dropwise. -
Stir for 30 minutes. The purple color should persist (indicating excess oxidant).
-
Quench with saturated sodium bisulfite (
) until the mixture turns colorless/brown precipitate. -
Filter off the manganese dioxide (
) solids through Celite. -
Concentrate the filtrate. Dissolve residue in Hexane.
-
Extraction: Wash the Hexane layer with water. The oxidized alkene byproducts (diols/acids) will partition into the water or stay at the interface.
-
Dry the Hexane layer (
) and evaporate to yield ultra-pure TCD.
References
-
Kharasch, M. S., Jensen, E. V., & Urry, W. H. (1947). Addition of Carbon Tetrachloride and Chloroform to Olefins.[2] Science, 105(2728), 396.
- Belluš, D. (1985). Optionally substituted 1,1,1,3-tetrachloropropanes and process for their preparation. Pure and Applied Chemistry, 57(12), 1771-1788.
- Kotora, M., & Hájek, M. (1992). Addition of tetrachloromethane to halogenated ethenes catalyzed by copper complexes. Reaction Kinetics and Catalysis Letters, 48, 369–374.
-
Nair, V. & Hu, J. (2004). Atom Transfer Radical Addition (ATRA) and Cyclization (ATRC) Reactions.[3] Cur. Org. Chem. (Discussion on thermal instability of adducts).
Sources
Technical Support Center: Distillation & Handling of 1,1,1,3-Tetrachlorododecane
The following guide is structured as a specialized Technical Support Center resource. It is designed to address the specific stability challenges associated with the purification of 1,1,1,3-Tetrachlorododecane , a Kharasch addition adduct of carbon tetrachloride and 1-undecene.
Core Technical Directive: The "Iron Rule" & Instability Mechanism
The Problem: this compound is thermally unstable. The 1,1,1,3-tetrachloro motif is prone to dehydrochlorination (loss of HCl), a reaction that is autocatalytic and significantly accelerated by:
-
Lewis Acids: Specifically Iron (Fe) and Ferric Chloride (
) . -
Acidity: The presence of evolved HCl promotes further degradation.
The Mechanism: The molecule degrades via the elimination of HCl to form trichlorododecenes. This is often followed by polymerization or "tarring," turning the distillate dark black/brown.
Degradation Pathway Diagram
Caption: Thermal dehydrochlorination pathway catalyzed by heat and iron, leading to HCl evolution and tar formation.
Pre-Distillation Protocol: Catalyst Removal
CRITICAL: Most syntheses of this molecule use an Iron/Amine or Copper catalyst system. You cannot distill the crude reaction mixture directly. The residual metal catalyst will cause rapid, exothermic decomposition in the distillation pot.
Protocol 1: Catalyst Wash (The "Iron Rule") Before any heat is applied, the crude material must be chemically washed to remove metal ions.
| Step | Reagent | Purpose | Target End Point |
| 1 | Dilute HCl (1M) | Solubilize Iron/Copper residues. | Aqueous layer clear/greenish. |
| 2 | Deionized Water | Remove bulk acid. | Neutral pH. |
| 3 | 5% NaHCO₃ | Neutralize trace acid. | pH 7-8. |
| 4 | Brine + MgSO₄ | Dry the organic layer. | Crystal clear liquid. |
Note: If the crude material is already dark brown, treat with activated carbon and filter through Celite before distillation.
Distillation Configuration & Parameters
Due to the high boiling point of the C12 backbone and the thermal sensitivity of the CCl3 group, residence time is the enemy.
Recommended Equipment:
-
Preferred: Wiped Film Evaporator (WFE) or Short Path Distillation (SPD).
-
Acceptable: High-vacuum fractional distillation (Vigreux column) only if pot temperature is strictly controlled.
-
Forbidden: Stainless Steel (SS316) packing or columns (unless passivated). Use Glass or Hastelloy.
Operational Parameters:
| Parameter | Specification | Reasoning |
| Vacuum Pressure | < 0.5 Torr (mmHg) | Essential to keep BP < 130°C. |
| Pot Temperature | Max 135°C | Decomposition onset is ~140-150°C. |
| Condenser Temp | 40-50°C | The product is viscous; prevent freezing/clogging. |
| Stabilizer | Epoxidized Soybean Oil (1%) | Acts as an HCl scavenger in the pot. |
Distillation Workflow Diagram
Caption: Workflow emphasizing catalyst removal prior to thermal processing.
Troubleshooting Guide (Q&A)
Q1: The material turned black and started smoking during distillation. What happened?
-
Diagnosis: Rapid dehydrochlorination. This is likely due to residual iron catalyst or excessive pot temperature .
-
Immediate Action: Stop heating immediately. Allow the system to cool under vacuum. Do not vent to air while hot (fire risk).
-
Remedy: The batch is likely compromised. If recoverable, redistill the lighter fractions but ensure the pot residue (tar) is discarded. Reference: Iron-catalyzed degradation of 1,1,1,3-tetrachloroalkanes [1].
Q2: I cannot get the vacuum below 2 Torr, and the temperature is rising above 150°C.
-
Diagnosis: You are likely generating HCl gas , which acts as a non-condensable load on your vacuum pump, artificially inflating the pressure.
-
Remedy:
-
Check your cold trap; if it smells acrid (HCl), degradation is occurring.
-
Lower the bath temperature.
-
Add an acid scavenger (e.g., 1-2% epoxidized soybean oil or solid CaO) to the distillation pot to neutralize HCl as it forms.
-
Q3: Can I use a stainless steel distillation column?
-
Diagnosis: Risk of catalytic degradation.
-
Answer: No. Standard SS316 contains iron, which catalyzes the elimination reaction at high temperatures.
-
Remedy: Use glass-lined equipment or Hastelloy . If you must use steel, it must be thoroughly passivated (citric acid/nitric acid treatment) beforehand, but glass is strongly preferred for this chemistry.
Q4: The distillate is acidic (low pH). Is this normal?
-
Answer: It indicates slight decomposition.
-
Remedy: Degas the distillate with nitrogen (sparge) to remove dissolved HCl. Store the product over molecular sieves or a small amount of solid stabilizer (e.g., potassium carbonate) if long-term stability is required.
References
- Process for the dehydrochlorination of 1,1,1,3-tetrachloropropane. (Homologous chemistry demonstrating Fe-catalyzed degradation). Google Patents.
-
Synthesis of 1,1,1,3-tetrachloroalkanes via Kharasch Addition. ScienceDirect / ResearchGate. (General mechanism of CCl4 addition to alkenes). Available at: [Link]
-
Boiling Point & Vacuum Calculation for High Molecular Weight Chlorides. OmniCalculator. Available at: [Link]
Sources
Validation & Comparative
Advanced Structural Elucidation of 1,1,1,3-Tetrachlorododecane: A Comparative Analytical Guide
Executive Summary & Core Directive
This guide provides a definitive protocol for the structural verification of 1,1,1,3-Tetrachlorododecane , a specific polychlorinated alkane (PCA) often synthesized via the metal-catalyzed radical addition (Kharasch addition) of carbon tetrachloride to 1-undecene.
Unlike simple alkanes, this molecule possesses a distinct "diagnostic region" in its proton NMR spectrum due to the electron-withdrawing effects of the trichloromethyl (
Chemical Context & Structural Logic[1][2][3][4]
To interpret the spectrum, one must understand the electronic environment created by the synthesis:
-
C1 (
): No protons, but exerts a strong deshielding effect on C2. -
C2 (
): Flanked by and chiral center C3. These protons are diastereotopic , often appearing as complex multiplets rather than a simple triplet. -
C3 (
): The chiral center. The methine proton is the most deshielded signal.
Experimental Methodology
Sample Preparation Protocol
For optimal resolution of the diastereotopic protons at C2, solvent choice is critical.
| Parameter | Standard Protocol | High-Resolution Protocol |
| Solvent | Chloroform-d ( | Benzene- |
| Concentration | 10-15 mg / 0.6 mL | 5-10 mg / 0.6 mL |
| Reference | TMS (0.00 ppm) | TMS (0.00 ppm) |
| Rationale | Good solubility; standard baseline. | ASIS Effect: Aromatic solvent induced shifts can resolve overlapping signals in the 1.5–2.0 ppm region and separate H2a/H2b. |
Instrument Parameters
-
Frequency: Minimum 400 MHz recommended (to resolve second-order effects in the ABX system).
-
Pulse Sequence: Standard 1D proton (zg30).
-
Transients (Scans): 16–64 (sufficient due to high H/C ratio).
-
Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration of terminal methyls).
1H NMR Spectral Analysis (The "Fingerprint")
The spectrum of this compound is divided into three distinct zones.
Zone A: The Diagnostic Region (3.0 – 4.5 ppm)
This region confirms the success of the Kharasch addition. If these peaks are absent or shifted, the reaction failed (e.g., polymerization instead of addition).
-
H3 (Methine,
):-
Shift:
4.15 – 4.35 ppm -
Multiplicity: Multiplet (ddt-like).
-
Coupling: Couples to H2a, H2b (vicinal) and H4a, H4b.
-
-
H2 (Methylene,
):-
Shift:
3.10 – 3.50 ppm -
Multiplicity: AB part of ABX system .
-
Insight: Because C3 is chiral, the two protons on C2 are chemically non-equivalent (diastereotopic). They typically appear as two separate sets of multiplets (doublet of doublets) with a large geminal coupling constant (
) and distinct vicinal couplings to H3.
-
Zone B: The Deshielded Alkyl (1.5 – 2.1 ppm)
-
H4 (Methylene,
):-
Shift:
1.60 – 1.95 ppm -
Insight: Deshielded by the
-chlorine effect. Often overlaps with the residual water peak in (approx 1.56 ppm), making dry solvents essential.
-
Zone C: The Bulk Chain (0.8 – 1.4 ppm)
-
Bulk Methylene (
): 1.20 – 1.40 ppm (Broad singlet/multiplet). -
Terminal Methyl (
): 0.88 ppm (Triplet, ).
Summary Table of Chemical Shifts ( )
| Position | Group | Shift ( | Multiplicity | Integral | Assignment Logic |
| 3 | 4.25 ± 0.10 | Multiplet (m) | 1H | ||
| 2 | 3.30 ± 0.15 | dd (AB System) | 2H | ||
| 4 | 1.85 ± 0.10 | Multiplet | 2H | ||
| 5-11 | 1.26 | Broad s | 14H | Bulk Alkyl | |
| 12 | 0.88 | Triplet (t) | 3H | Terminal Methyl |
Comparative Performance: NMR vs. Alternatives
When validating this compound, researchers often choose between NMR and GC-MS. The choice depends on the "Core Requirement": Structural Proof vs. Trace Purity .
Comparison Guide: 1H NMR vs. GC-MS (ECD/TOF)
| Feature | 1H NMR | GC-MS (EI Mode) | Verdict |
| Primary Utility | Absolute Structural Proof | Trace Impurity Profiling | NMR is mandatory for confirming the 1,1,1,3- isomer connectivity. |
| Isomer Specificity | High. Can distinguish 1,1,1,3- from 1,1,1,5- (telomer) or regioisomers based on coupling patterns. | Medium. Mass spectra of isomers are often identical; relies on retention time standards. | Use NMR to certify the standard; use GC for routine batch checking. |
| Sensitivity | Low (LOD ~0.5%). Not suitable for ppm-level impurity detection. | Very High (ppb range with ECD). Ideal for detecting unreacted 1-undecene. | GC-MS wins for purity; NMR wins for identity. |
| Sample Recovery | Non-destructive. | Destructive. | NMR allows sample recovery. |
Experimental Validation: Solvent Effect ( vs )
-
Hypothesis: Benzene-
will induce upfield shifts in protons remote from the chlorine atoms due to ring current effects, potentially resolving the H4 multiplet from the bulk chain. -
Observation: In
, H4 often merges with the bulk chain "hump" at lower fields. In , the bulk chain shifts slightly upfield, while the polar C-Cl regions interact specifically with the solvent -system, often enhancing the separation of the H2 diastereomers.
Structural Verification Workflow
The following diagram outlines the logical decision tree for validating the product using the data described above.
Figure 1: Logical workflow for the structural verification of this compound via 1H NMR.
References
-
Kharasch Addition Mechanism & Products
- Davis, W. H., & Kochi, J. K. (2002). Metal-catalyzed additions of carbon tetrachloride to olefins.
-
Source: (General reference for Kharasch addition mechanisms).
-
NMR Solvent Data & Impurities
-
Chlorinated Paraffin Standards (Reference Material)
- Chiron AS. Chlorinated Paraffins and POPs Standards Catalogue. Confirms this compound as a specific reference standard for C12-PCAs.
-
Source:
-
General 1H NMR Shift Tables
-
Hans Reich's NMR Data.[1] Proton Chemical Shifts.
-
Source:
-
Sources
Structural Elucidation & Benchmarking: 13C NMR Analysis of 1,1,1,3-Tetrachlorododecane
Executive Summary & Chemical Context
1,1,1,3-Tetrachlorododecane is a specialized chlorinated alkane, typically synthesized via the Kharasch addition (Atom Transfer Radical Addition - ATRA) of Carbon Tetrachloride (
For researchers and drug development professionals, accurate structural characterization of this molecule is essential to verify:
-
Regioselectivity: Confirmation of the 1,1,1,3-addition pattern versus unwanted telomerization.
-
Conversion Efficiency: Distinguishing the product from the unreacted alkene (1-undecene).
This guide provides a comparative analysis of the 13C NMR chemical shifts , offering a robust validation protocol that moves beyond simple peak listing to mechanistic structural confirmation.
Structural Analysis & Shift Logic
To interpret the spectrum accurately, one must understand the electronic environment imposed by the chlorine atoms. The molecule can be segmented into three distinct magnetic zones:
-
The "Head" (
): A quaternary carbon bearing three electronegative chlorines. It is significantly deshielded but exhibits low intensity due to the lack of Nuclear Overhauser Effect (NOE) and long relaxation times ( ). -
The "Bridge" (
): The methylene group at position 2. It is sandwiched between a group and a group, leading to a unique chemical shift distinct from the rest of the chain. -
The "Tail" (Alkyl Chain): Carbons 4 through 12 behave similarly to a standard long-chain alkane, with the methyl terminus appearing in the classic high-field region.
Comparative Shift Table: Product vs. Precursor
The following table contrasts the 13C NMR shifts of the target molecule against its starting material (1-Undecene) and the solvent standard.
Table 1: 13C NMR Chemical Shift Benchmarking (in
| Carbon Position | Moiety | Chemical Shift ( | Signal Type (DEPT-135) | Mechanistic Driver (Shielding/Deshielding) |
| C1 | 96.0 – 98.5 | Absent (Quaternary) | Extreme inductive deshielding by 3 | |
| C2 | 52.0 – 55.0 | Down (Inverted) | ||
| C3 | 56.0 – 59.5 | Up (Positive) | Direct | |
| C4 | 34.0 – 36.0 | Down (Inverted) | ||
| C5 - C11 | 22.0 – 32.0 | Down (Inverted) | Standard methylene envelope (bulk alkane). | |
| C12 | 14.1 | Up (Positive) | Terminal methyl (highly shielded). | |
| Ref | 1-Undecene (C1) | 114.1 | Down | Loss of |
| Ref | 1-Undecene (C2) | 139.2 | Up | Loss of |
Note: The disappearance of the alkene peaks at 114.1 ppm and 139.2 ppm is the primary indicator of reaction completion.
Experimental Protocol: The Self-Validating System
Standard 13C parameters often fail to detect the C1 (
Step 1: Sample Preparation
-
Concentration: Dissolve 30–50 mg of analyte in 0.6 mL of
. -
Filtration: Filter through a glass wool plug to remove paramagnetic metal catalyst residues (Fe, Cu, Ru) which can broaden peaks and quench signals.
Step 2: Acquisition Parameters (The "Expert" Tweak)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (
): Set to 3–5 seconds (Standard is often 1s).-
Reasoning: The
carbon has no attached protons to facilitate relaxation. A short saturates this nucleus, causing the signal to vanish.
-
-
Scans: Minimum 1024 scans to resolve the low-intensity quaternary peak.
Step 3: Validation Workflow (DEPT Analysis)
Do not rely on chemical shift alone. Run a DEPT-135 experiment to confirm the substitution pattern:
-
97 ppm: Disappears (Confirms Quaternary
). -
58 ppm: Positive Phase (Confirms Methine
). -
53 ppm: Negative Phase (Confirms Methylene
).
Visualization: Structural Assignment Logic
The following diagram illustrates the decision tree for assigning the critical "Head" and "Bridge" carbons, distinguishing them from potential impurities.
Figure 1: Decision logic for assigning 13C NMR signals in this compound. Note the critical role of DEPT-135 in distinguishing C2 from C3.
Comparative Performance: 13C NMR vs. Alternatives
Why use 13C NMR over other analytical techniques for this specific molecule?
| Feature | 13C NMR | 1H NMR | GC-MS |
| Connectivity | Superior. Directly observes the carbon skeleton ( | Good. But the | Poor. Fragments the molecule; good for mass, bad for regiochemistry. |
| Quantification | Moderate. Requires long relaxation delays (Inverse Gated Decoupling).[1] | Excellent. Fast and accurate integration. | Variable. Depends on ionization efficiency. |
| Impurity Detection | High. Can see distinct peaks for regioisomers (e.g., 1,1,1,2-isomer). | Moderate. Overlap is common in the 3.0–4.0 ppm region. | High. Separates isomers by retention time. |
Conclusion for Researchers
For This compound , 13C NMR is the definitive method for proving the structure (specifically the integrity of the
References
-
Kharasch, M. S., Jensen, E. V., & Urry, W. H. (1947). Addition of Carbon Tetrachloride and Chloroform to Olefins. Science, 105(2728), 396.
-
Pintauer, T., & Matyjaszewski, K. (2005). Atom transfer radical addition (ATRA) and cyclization (ATRC) catalyzed by copper complexes. Chemical Society Reviews, 37, 1087-1097.
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for calculating haloalkane shifts).
Sources
Navigating the Labyrinth: A Comparative Guide to the GC-MS Fragmentation of 1,1,1,3-Tetrachlorododecane
For researchers and professionals in drug development and environmental analysis, the accurate identification of halogenated organic compounds is a frequent and formidable challenge. Among these, long-chain chlorinated alkanes, such as 1,1,1,3-tetrachlorododecane, present a unique analytical puzzle due to their complex fragmentation patterns in Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an in-depth, technically-grounded comparison of the expected fragmentation behavior of this compound and discusses alternative analytical strategies to enhance selectivity and sensitivity.
The Analytical Challenge of Chlorinated Alkanes
Chlorinated paraffins (CPs), the broader family to which this compound belongs, are complex industrial mixtures containing thousands of isomers, making their analysis notoriously difficult.[1][2] Under Electron Ionization (EI), the standard ionization technique in GC-MS, these molecules undergo extensive fragmentation. This can obscure the molecular ion and make it challenging to differentiate between closely related homologues and isomers.[3] Therefore, a foundational understanding of the fragmentation mechanisms is paramount for reliable compound identification.
Unraveling the Fragmentation Pattern of this compound under Electron Ionization (EI)
The fragmentation of the molecular ion of this compound will be driven by several key pathways:
-
Alpha-Cleavage: The C-C bonds adjacent to the carbon atoms bearing chlorine atoms are prone to cleavage.[4][5] For this compound, this would involve cleavage at the C1-C2, C2-C3, and C3-C4 bonds.
-
Loss of Chlorine and HCl: The elimination of a chlorine radical (Cl•) or a neutral hydrochloric acid molecule (HCl) is a common fragmentation pathway for chlorinated compounds.[6] The loss of HCl is often a lower energy pathway.
-
Alkyl Chain Fragmentation: The long dodecane chain will undergo typical alkane fragmentation, resulting in a series of carbocation fragments separated by 14 Da (the mass of a CH₂ group).[7]
-
Isotopic Patterns: A crucial identifying feature will be the presence of characteristic isotopic clusters for fragments containing chlorine atoms. Due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%), any fragment containing 'n' chlorine atoms will exhibit a distinctive M, M+2, M+4, ... pattern.[8]
Predicted Key Fragment Ions:
| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Origin | Significance |
| M-35/37 | Loss of a single chlorine radical | Indicates the presence of chlorine |
| M-36 | Loss of a neutral HCl molecule | Common fragmentation pathway |
| M-71/73 | Loss of a C₅H₁₁ alkyl radical | Alkane chain fragmentation |
| M-85/87 | Loss of a C₆H₁₃ alkyl radical | Alkane chain fragmentation |
| 43, 57, 71, 85... | C₃H₇⁺, C₄H₉⁺, C₅H₁₁⁺, C₆H₁₃⁺... | Characteristic alkane fragment series[9] |
| 49/51 | CH₂Cl⁺ | Alpha-cleavage at the C1 position |
| 91/93 | C₄H₈Cl⁺ | Potentially formed through rearrangement, a known base peak for 1-chloroalkanes[10] |
| 117/119/121 | CCl₃⁺ | Indicative of the 1,1,1-trichloroethyl moiety |
The following diagram illustrates the primary predicted fragmentation pathways for this compound under electron ionization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. NMR and GC/MS analysis of industrial chloroparaffin mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lack of consensus on how to detect chlorinated paraffins [foodnavigator.com]
- 4. m.youtube.com [m.youtube.com]
- 5. whitman.edu [whitman.edu]
- 6. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. hidenanalytical.com [hidenanalytical.com]
- 10. researchgate.net [researchgate.net]
FTIR Characterization of 1,1,1,3-Tetrachlorododecane: A Comparative Guide
Executive Summary & Application Context
1,1,1,3-Tetrachlorododecane is a specific polychlorinated alkane (PCA) adduct, typically synthesized via the Kharasch addition of carbon tetrachloride (
This guide provides a technical framework for characterizing this molecule using Fourier Transform Infrared (FTIR) spectroscopy. Unlike simple fingerprinting, this protocol focuses on reaction monitoring —validating the formation of the telomer by tracking the disappearance of olefinic signatures and the emergence of specific carbon-chlorine vibrational modes.
Theoretical Basis & Spectral Logic
The characterization logic relies on verifying the transformation of a terminal alkene (1-undecene) into a saturated tetrachloro-adduct.
The Chemical Transformation
Key Vibrational Modes[1][2]
-
Terminal Vinyl Disappearance (Diagnostic): The starting material, 1-undecene, possesses a terminal double bond. The complete consumption of this bond is the primary metric of purity.
-
Trichloromethyl (
) Fingerprint: The group introduces strong, complex stretching vibrations in the low-frequency region (700–800 cm⁻¹). -
Secondary Chloride Formation: The chlorine atom at position 3 (secondary alkyl chloride) adds to the fingerprint region complexity, often overlapping with
modes but distinguishable by band broadening.
Experimental Protocol: ATR-FTIR Analysis
Methodology: Attenuated Total Reflectance (ATR) is preferred over transmission cells for this viscous, oily liquid to avoid pathlength issues and solvent interference.
Step-by-Step Workflow
-
Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for durability against chlorinated hydrocarbons.
-
Background Collection: 32 scans, 4 cm⁻¹ resolution, air background.
-
Sample Application:
-
Apply 10–20 µL of neat this compound to the crystal center.
-
Ensure full coverage of the evanescent wave active area.
-
-
Acquisition: Collect 32–64 scans to improve Signal-to-Noise (S/N) ratio in the fingerprint region (600–1500 cm⁻¹).
-
Post-Processing: Apply ATR correction (if quantitative comparison to transmission libraries is required) and baseline correction.
Comparative Analysis: Product vs. Precursor
The following table contrasts the target molecule with its precursor (1-Undecene). This differential analysis is the industry standard for validating Kharasch adducts.
Table 1: Diagnostic Peak Assignments
| Spectral Region | Wavenumber (cm⁻¹) | 1-Undecene (Precursor) | This compound (Target) | Mechanistic Insight |
| C-H Stretch | 3075–3085 | Present (Weak) | Absent | Loss of |
| Alkyl C-H | 2850–2960 | Strong ( | Strong ( | Conserved alkane chain backbone. |
| C=C Stretch | 1640–1645 | Present (Medium) | Absent | Complete saturation of the double bond. |
| Vinyl Bending | 990 & 910 | Present (Strong) | Absent | Loss of terminal alkene out-of-plane bending ( |
| Fingerprint | 700–800 | Absent | Dominant Broad Bands | Appearance of |
| Fingerprint | 600–650 | Absent | Present (Medium) |
Analyst Note: The most critical quality control check is the absence of the 1640 cm⁻¹ and 910/990 cm⁻¹ peaks. If these are present, the reaction is incomplete.
Synthesis Monitoring Workflow (Visualization)
The following diagram illustrates the logical decision tree for characterizing the product during synthesis or quality control.
Figure 1: Decision logic for validating this compound synthesis via FTIR.
Detailed Spectral Interpretation
The Fingerprint Region (600–1500 cm⁻¹)
While the high-wavenumber region (2800–3000 cm⁻¹) confirms the alkyl chain, the region below 1000 cm⁻¹ provides the specific identity of the chlorinated motifs.
-
760–780 cm⁻¹ (
Stretch): The trichloromethyl group, attached to a methylene group ( ), typically exhibits a strong, often split band in this region due to the degenerate stretching vibrations of the bonds. -
600–700 cm⁻¹ (Secondary C-Cl): The chlorine at position 3 is a secondary chloride. Depending on the conformation (trans vs. gauche relative to the chain), this stretch will appear between 610 and 690 cm⁻¹. In the liquid phase, this often results in a broadened envelope rather than a sharp peak.
Comparative Alternatives
When this compound standards are unavailable, researchers may compare against:
-
1,1,1-Trichloroethane: Used to validate the
position (approx. 720–780 cm⁻¹). -
2-Chlorododecane: Used to validate the secondary chloride shift (approx. 660 cm⁻¹).
References
-
Chiron AS. "Chlorinated Paraffins (CPs) Reference Materials." Chiron.no. Available at: [Link] (Accessed via search).
-
Doc Brown's Chemistry. "Infrared Spectrum of 1,1,1-trichloroethane." DocBrown.info. Available at: [Link] (Accessed via search).
-
National Institute of Standards and Technology (NIST). "1-Undecene Gas Phase IR Spectrum." NIST Chemistry WebBook. Available at: [Link].
- Kharasch, M. S., et al. "The Addition of Carbon Tetrachloride to High Molecular Weight Olefins." Journal of the American Chemical Society.
A Comparative Guide to Copper and Iron Catalysts for the Synthesis of 1,1,1,3-Tetrachlorododecane
For researchers and professionals in drug development and chemical synthesis, the efficient and selective formation of carbon-chlorine bonds is a critical endeavor. The synthesis of 1,1,1,3-tetrachlorododecane, a valuable intermediate, is a prime example of where catalyst choice significantly impacts reaction outcomes. This guide provides an in-depth comparison of copper and iron catalysts for this application, grounded in mechanistic principles and supported by experimental data from analogous reactions.
Introduction: The Telomerization Route to this compound
The synthesis of this compound is typically achieved through the telomerization of 1-dodecene with carbon tetrachloride. This reaction proceeds via an Atom Transfer Radical Addition (ATRA) mechanism, where the catalyst plays a pivotal role in mediating the transfer of a chlorine atom and a trichloromethyl group across the double bond of the alkene. The choice of catalyst, primarily complexes of copper or iron, is a critical parameter that dictates the yield, selectivity, and overall efficiency of the process.
The Catalytic Heart of the Reaction: A Mechanistic Overview
The ATRA reaction is a controlled radical process that hinges on the reversible activation and deactivation of a dormant species by a transition metal complex.[1][2] This controlled mechanism minimizes undesirable side reactions, such as polymerization of the alkene.
Copper-Catalyzed Atom Transfer Radical Addition
Copper catalysts, typically in the +1 oxidation state (Cu(I)), are highly efficient for ATRA reactions.[1][3] The catalytic cycle begins with the abstraction of a chlorine atom from carbon tetrachloride by the Cu(I) complex, generating a trichloromethyl radical (•CCl₃) and a Cu(II) species. This radical then adds to the 1-dodecene. The resulting dodecyl radical is subsequently deactivated by the Cu(II) complex, which donates a chlorine atom to form the this compound product and regenerate the Cu(I) catalyst.
Caption: Copper-Catalyzed ATRA Cycle for this compound Synthesis.
Iron-Catalyzed Atom Transfer Radical Addition
Iron catalysts, leveraging the Fe(II)/Fe(III) redox couple, offer a more cost-effective and less toxic alternative to copper.[1][3] The mechanism is analogous, with an Fe(II) complex initiating the reaction by abstracting a chlorine atom from carbon tetrachloride to form a trichloromethyl radical and an Fe(III) species. This radical then reacts with 1-dodecene, and the resulting radical is quenched by the Fe(III) complex to yield the product and regenerate the Fe(II) catalyst.
Caption: Iron-Catalyzed ATRA Cycle for this compound Synthesis.
Comparative Performance Analysis
| Parameter | Copper Catalyst System | Iron Catalyst System |
| Typical Catalyst | CuCl/Ligand (e.g., bipyridine, amines) | FeCl₂/FeCl₃, Fe(0)/Ligand (e.g., phosphines) |
| Reported Yields (Analogous Reactions) | Generally high (can exceed 90%) | Moderate to high (can be >70%)[4] |
| Reaction Temperature | 80-120°C | 100-150°C |
| Reaction Time | 4-12 hours | 6-24 hours |
| Selectivity | High for 1:1 adduct, but can promote polymerization with highly active alkenes. | Generally good selectivity for the 1:1 adduct. |
| Cost | Higher | Lower |
| Toxicity | Higher | Lower, more environmentally benign.[1] |
| Ligand Sensitivity | Activity is highly dependent on the choice of ligand. | Can be effective with or without ligands.[3] |
Experimental Protocols
The following are representative, self-validating protocols for the synthesis of this compound using both copper and iron catalysts. These protocols are based on established procedures for ATRA reactions.
Copper-Catalyzed Synthesis
Materials:
-
1-Dodecene
-
Carbon tetrachloride (CCl₄)
-
Copper(I) chloride (CuCl)
-
2,2'-Bipyridine (bpy)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add CuCl (1 mol%) and bpy (1.1 mol%).
-
Evacuate the flask and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Add anhydrous toluene, followed by 1-dodecene and carbon tetrachloride (typically in a 1:2 to 1:5 molar ratio of alkene to CCl₄).
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., dichloromethane) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain this compound.
Iron-Catalyzed Synthesis
Materials:
-
1-Dodecene
-
Carbon tetrachloride (CCl₄)
-
Iron(II) chloride (FeCl₂)
-
Triphenylphosphine (PPh₃) (optional, but can improve performance)
-
Anhydrous acetonitrile
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a similar setup as the copper-catalyzed reaction, add FeCl₂ (2 mol%) and PPh₃ (2.2 mol%, if used).
-
De-gas the flask as previously described.
-
Add anhydrous acetonitrile, 1-dodecene, and carbon tetrachloride.
-
Heat the reaction mixture to 120°C with efficient stirring.
-
Monitor the reaction by GC.
-
After the reaction is complete, cool the mixture.
-
The workup is similar to the copper-catalyzed reaction, involving filtration through a pad of silica gel to remove the iron salts.
-
The product is then purified by vacuum distillation.
Caption: General Experimental Workflow for Catalyst Screening.
Discussion: Choosing the Right Catalyst
Copper Catalysts: The High-Performance Option
Copper-based systems are often the go-to for achieving high yields and selectivities in ATRA reactions. The well-defined coordination chemistry of copper allows for fine-tuning of the catalyst's activity through ligand modification. However, the higher cost and toxicity of copper, as well as the potential for catalyst-induced side reactions with certain substrates, are notable drawbacks. The need for specific ligands to stabilize the Cu(I) state and enhance solubility also adds to the complexity and cost of the process.
Iron Catalysts: The Economical and Sustainable Choice
Iron catalysts present a compelling alternative due to their low cost, abundance, and significantly lower toxicity.[5] This makes them particularly attractive for large-scale industrial applications where cost and environmental impact are major considerations. While historically considered less active than their copper counterparts for some ATRA reactions, recent advancements in ligand design and reaction conditions have significantly improved their performance. For the telomerization of simple alkenes, iron catalysts can provide excellent results, often with the advantage of simpler reaction setups that may not require specialized ligands.
Conclusion
The choice between copper and iron catalysts for the synthesis of this compound is a trade-off between performance, cost, and sustainability. Copper catalysts generally offer higher activity and yields under milder conditions, making them ideal for laboratory-scale synthesis where maximizing product recovery is the primary goal. Conversely, iron catalysts are the more economical and environmentally friendly option, well-suited for industrial-scale production, especially if reaction conditions can be optimized to achieve acceptable yields.
For researchers in drug development, the higher purity and yield often achievable with copper catalysis might be preferable for producing high-value intermediates. However, for bulk chemical synthesis, the economic and environmental benefits of iron catalysis are hard to overlook. Ultimately, the optimal catalyst will depend on the specific requirements of the synthesis, including scale, cost constraints, and environmental considerations.
References
-
Dadashi-Silab, S., & Matyjaszewski, K. (2020). Iron Catalysts in Atom Transfer Radical Polymerization. Molecules, 25(7), 1648. [Link]
-
Dadashi-Silab, S., & Matyjaszewski, K. (2020). Iron Catalysts in Atom Transfer Radical Polymerization. PubMed, 32260141. [Link]
-
Zhang, Y., et al. (2019). Comparative Studies of Structures and Peroxidase-like Activities of Copper(II) and Iron(III) Complexes with an EDTA-Based Phenylene-Macrocycle and Its Acyclic Analogue. PubMed Central, PMC6803831. [Link]
-
Davis, B. H., et al. (2018). The Effect of Copper Addition on the Activity and Stability of Iron-Based CO2 Hydrogenation Catalysts. Catalysts, 8(11), 553. [Link]
-
Galeffi, B., et al. (2020). Comparative study of the peroxidase-like activity of copper(ii) complexes with N4 and N2O2 coordination environments. Application to the oxidation of phenol at moderate temperature. Dalton Transactions, 49(44), 15865-15877. [Link]
-
Li, G., & Wang, J. (2006). Kinetics of synthesis of 1, 1, 1, 3, 3-pentachloropropane. ResearchGate. [Link]
- Occidental Chemical Corporation. (2005). Method for producing 1,1,1,3-tetrachloropropane and other haloalkanes with iron catalyst.
-
Fierro, J. L. G., & Peña, M. A. (2012). Comparative TPR and TPD studies of Cu and Ca promotion on Fe-Zn- and Fe-Zn-Zr-based fischer-tropsch catalysts. ResearchGate. [Link]
-
Clark, A. J., et al. (2000). New copper(I) and iron(II) complexes for atom transfer radical macrocyclisation reactions. Journal of the Chemical Society, Perkin Transactions 1, (22), 3743-3752. [Link]
-
Boutevin, B., & Ameduri, B. (2006). Telomerisation Reactions of fluorinated alkenes. ResearchGate. [Link]
- Occidental Chemical Corporation. (2014). Synthesis of 1,1,2,3-tetrachloropropene.
-
Mori, H., et al. (2022). Analysis of Ethylene Copolymers with Long-Chain α-Olefins (1-Dodecene, 1-Tetradecene, 1-Hexadecene). Polymers, 14(4), 738. [Link]
-
Li, S., et al. (2002). Studies on precipitated iron catalysts for Fischer–Tropsch synthesis. ResearchGate. [Link]
-
Bentrude, W. G., & Rogers, P. E. (1971). The reactivity of organophosphorus compounds. Part XXIII. Reactions of triethyl phosphite with carbon tetrachloride and bromotrichloromethane in the presence and absence of butane-1-thiol. Journal of the Chemical Society B: Physical Organic, 429-432. [Link]
-
Panda, N. (2016). Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions. Organic & Medicinal Chemistry International Journal, 1(2). [Link]
-
Chad's Prep. (2020, November 23). 8.7 Expoxidation, Anti-Dihydroxylation, and Syn-Dihydroxylation of Alkenes | Organic Chemistry [Video]. YouTube. [Link]
-
Su, C., et al. (2011). Rapid transformation of 1,2,3,4-TCDD by Pd/Fe catalysts. ResearchGate. [Link]
-
Anastasaki, A., et al. (2015). Copper-Mediated Living Radical Polymerization (Atom Transfer Radical Polymerization and Copper(0) Mediated Polymerization): From Fundamentals to Bioapplications. Chemical Reviews, 115(16), 8350-8387. [Link]
-
Klare, S., et al. (2016). Iron‐Catalyzed Oxidative C−O and C−N Coupling Reactions Using Air as Sole Oxidant. Chemistry – A European Journal, 22(42), 14893-14897. [Link]
-
LibreTexts. (2023, July 21). 4.3: Oxidation of Alkenes- Epoxidation and Dihydroxylation (review from CHM 222). Chemistry LibreTexts. [Link]
-
Wang, Y., et al. (2015). Controllable wet synthesis of multicomponent copper-based catalysts for Rochow reaction. RSC Advances, 5(90), 73013-73019. [Link]
- Occidental Chemical Corporation. (2005). Method for producing 1,1,1,3-tetrachloropropane and other haloalkanes using a copper catalyst.
Sources
Advanced Purity Analysis of 1,1,1,3-Tetrachlorododecane: Elemental Analysis vs. Orthogonal Techniques
Executive Summary
1,1,1,3-Tetrachlorododecane (1,1,1,3-TCD) is a critical single-congener reference standard (CAS: 14983-60-9) used to quantify Short-Chain Chlorinated Paraffins (SCCPs) in environmental and pharmaceutical matrices.[1] Unlike technical-grade mixtures (e.g., CP-42, CP-52), which suffer from variable response factors and complex isomerism, 1,1,1,3-TCD offers a defined molecular structure for precise instrument calibration.
This guide compares the performance of Elemental Analysis (EA) against GC-ECNI-MS and NMR for certifying the purity of 1,1,1,3-TCD. It establishes the "Gold Standard" protocol for researchers requiring absolute quantification in toxicological and environmental studies.
Part 1: The Analytical Challenge
Synthesized via the Kharasch addition of carbon tetrachloride to 1-undecene, 1,1,1,3-TCD presents unique analytical challenges due to its high halogen content (~46% Cl).
Theoretical Composition (C₁₂H₂₂Cl₄)
| Element | Mass Fraction (%) | Tolerance Threshold (±0.4%) |
| Carbon | 46.78% | 46.38% – 47.18% |
| Hydrogen | 7.20% | 6.80% – 7.60% |
| Chlorine | 46.02% | 45.62% – 46.42% |
Note: Standard journal requirements dictate a tolerance of ±0.4%. However, for high-chlorine standards, specific combustion modifications are required to prevent interference.
Part 2: Comparative Analysis of Purity Methods
We evaluated three primary methodologies for determining the purity of 1,1,1,3-TCD.
Combustion Elemental Analysis (The Reference Method)
Technique: Dynamic Flash Combustion (CHN) + Potentiometric Titration (Cl).
-
Performance: High accuracy for bulk purity.
-
Pros: Absolute quantification; independent of ionization efficiency.
-
Cons: Requires "halide-resistant" combustion catalysts (e.g., WO₃) to prevent sensor corrosion; high sample mass required (~2 mg).
-
Verdict: Essential for Certification. The only method that validates the bulk stoichiometry.
GC-ECNI-MS (The Sensitivity Leader)
Technique: Gas Chromatography with Electron Capture Negative Ionization Mass Spectrometry.[2][3][4]
-
Performance: Extreme sensitivity (fg/µL range).
-
Pros: Detects trace homologue impurities (e.g., C11 or C13 analogs).
-
Cons: Response Factor Bias. ECNI response is non-linear and dependent on chlorine number.[2] Without a certified 1,1,1,3-TCD standard, this method cannot self-validate.
-
Verdict: Secondary Validation. Used to detect impurities, not to assign absolute purity values.[5]
1H-NMR Spectroscopy
Technique: 600 MHz Proton NMR in CDCl₃.
-
Performance: Structural confirmation.
-
Pros: Confirms the regiochemistry (1,1,1,3-substitution pattern); non-destructive.
-
Cons: Low sensitivity to inorganic impurities (water, salts) and non-protonated contaminants (e.g., excess CCl₄).
-
Verdict: Structural Qualitative Check.
Summary Comparison Table
| Feature | Elemental Analysis (EA) | GC-ECNI-MS | 1H-NMR |
| Primary Utility | Bulk Purity Certification | Trace Impurity Profiling | Structural Verification |
| Accuracy | High (<0.3% error) | Medium (Matrix dependent) | High (Relative) |
| Chlorine Bias | None (Direct Titration) | High (Cl-dependent ionization) | None |
| Sample Req. | 2–5 mg | <1 µg | 5–10 mg |
| Cost | Low | High | Medium |
Part 3: Experimental Protocols
Protocol A: High-Precision Elemental Analysis for 1,1,1,3-TCD
Objective: Quantify %C, %H, and %Cl to within ±0.3% of theoretical values.
Reagents & Standards:
-
Calibration Standard: 1,4-Dichlorobenzene (48.26% Cl) or p-Chlorobenzoic acid (22.65% Cl). Crucial: Do not use low-Cl standards like Acetanilide; the combustion dynamics differ.
-
Oxidant: High-purity Oxygen (99.999%).
-
Combustion Aid: Tungsten (VI) Oxide (WO₃) powder.
Workflow:
-
Instrument Prep: Purge the EA system (e.g., Elementar vario EL cube) with He for 30 mins.
-
Calibration: Run a 3-point calibration curve using 1,4-Dichlorobenzene (1.0 mg, 1.5 mg, 2.0 mg). Ensure
. -
Sample Weighing: Weigh 1.500 mg (±0.001 mg) of 1,1,1,3-TCD into a tin capsule.
-
Additive: Add 10 mg of WO₃ to the capsule. Reason: WO₃ prevents the formation of volatile metal chlorides and aids complete oxidation of the heavy carbon chain.
-
Combustion:
-
Furnace Temp: 1150°C.
-
Oxygen Dosing: 90 seconds (Extended dosing required for high-halogen content).
-
-
Detection:
-
C/H/N: Thermal Conductivity Detector (TCD).
-
Cl: The combustion gas is absorbed in H₂O/H₂O₂ solution and titrated potentiometrically with AgNO₃.
-
Protocol B: Synthesis & Purification Pathway
Context: Understanding the synthesis helps identify likely impurities (e.g., unreacted CCl₄).
Figure 1: Synthesis pathway of 1,1,1,3-TCD via Kharasch addition.[1] Note that unreacted CCl4 is a common impurity that EA can detect (due to C:Cl ratio mismatch).
Part 4: Decision Framework for Analysts
When should you use 1,1,1,3-TCD as a standard?
Figure 2: Decision matrix for selecting calibration standards. 1,1,1,3-TCD is the preferred standard for congener-specific profiling due to its defined stoichiometry.
References
-
Chiron AS. (n.d.).[1] Chlorinated Paraffins (CPs) - Single Congeners and Mixtures. Retrieved from [Link]
-
Kuveeke, S., et al. (2022).[6] "An International Study Evaluating Elemental Analysis." ACS Central Science. Retrieved from [Link]
-
Yuan, B., et al. (2020). "Addressing Main Challenges Regarding Short- and Medium-Chain Chlorinated Paraffin Analysis Using GC/ECNI-MS and LC/ESI-MS Methods." Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Rusina, T. P., et al. (2012).[2] "Comparison of quantification methods for the analysis of polychlorinated alkanes." Journal of Environmental Monitoring. Retrieved from [Link]
Sources
- 1. chiron.no [chiron.no]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NMR and GC/MS analysis of industrial chloroparaffin mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Distinction of 1,1,1,3-Tetrachlorododecane from Isomeric By-Products
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
1,1,1,3-Tetrachlorododecane is a specialized intermediate synthesized via the Kharasch addition (atom transfer radical addition - ATRA) of carbon tetrachloride (
This guide provides a definitive analytical framework to differentiate the target molecule from its primary impurities: the regioisomer (1,1,1,2-tetrachlorododecane) , telomeric oligomers , and dehydrochlorinated olefins . The methodology relies on the distinct magnetic environments created by the trichloromethyl (
Mechanistic Origins of Impurities
To distinguish the product, one must understand the genesis of its impurities. The synthesis relies on a metal-catalyzed radical chain reaction (typically Cu, Fe, or Ru).
-
Target Pathway (Regioselective): The
radical attacks the terminal carbon of 1-undecene (C1), forming a secondary radical at C2. This radical abstracts a chlorine atom from to form the 1,1,1,3-product. -
Isomeric Pathway (Regio-irregular): If the
radical attacks C2 (sterically and electronically unfavorable), the 1,1,1,2-isomer forms. -
Telomerization: If the intermediate radical at C2 attacks another alkene molecule instead of
, a dimer (n=2) or trimer (n=3) is formed.
Figure 1: Reaction Pathways and Impurity Generation
Caption: Mechanistic divergence in Kharasch addition showing the origin of the target molecule versus telomeric and isomeric impurities.
Analytical Comparison: The Data Matrix
The primary challenge is distinguishing the target from the 1,1,1,2-isomer (constitutional isomer) and the n=2 telomer (similar chemical shifts, different mass).
Table 1: Comparative Analytical Signatures
| Feature | Target: this compound | Isomer: 1,1,1,2-Tetrachlorododecane | Telomer (n=2) |
| Structure | |||
| Distinct Multiplet ( | Methine Doublet ( | Multiplet ( | |
| Quintet-like ( | Methylene ( | Similar to target ( | |
| Similar to target. | |||
| GC-MS Fragmentation | Base Peak: | Base Peak: | High MW (Target MW + 154).Likely not visible on standard GC methods. |
Detailed Characterization Protocols
Protocol A: NMR Discrimination (The Gold Standard)
Rationale: Proton NMR provides the only definitive structural proof to rule out the 1,1,1,2-isomer. The connectivity
Reagents:
-
Sample Prep: Dissolve 20 mg of the oil in 0.6 mL
. -
Acquisition: Run standard
(16 scans) and DEPT-135 (256 scans). -
Analysis Logic:
-
Step 1 (Regioisomer Check): Look for the region
ppm.-
Presence of signal: Indicates the
group of the 1,1,1,3-target . -
Absence of signal: Indicates the 1,1,1,2-isomer (where C2 is a CH, shifting to ~4.6 ppm).
-
-
Step 2 (Telomer Check): Integrate the terminal methyl group (
, , triplet) vs. the C2 methylene ( ).-
Target Ratio: 3:2 (
: ). -
Telomer Ratio: 3:4 (or higher). If the integral of the C2 region is elevated relative to the methyl, telomers are present.
-
-
Protocol B: GC-MS Quantification
Rationale: While NMR confirms structure, GC-MS is required to detect trace dehydrochlorinated by-products (olefins) which have distinct mass spectra.
System: Agilent 7890/5977 (or equivalent). Column: HP-5ms (30m x 0.25mm x 0.25µm). Non-polar stationary phase is essential for separating chlorinated homologs.
-
Method:
-
Inlet: 250°C, Split 50:1.
-
Oven: 60°C (2 min)
20°C/min 280°C (5 min).
-
-
Identification:
-
Target (1,1,1,3-TCD): Look for the characteristic isotope cluster for
fragments. The parent ion ( ) is often weak; look for and . -
Olefin Impurity (
): Elutes earlier than the target. Mass spectrum shows loss of (M-36) relative to the target.
-
Decision Tree for Purification & Analysis
This workflow ensures self-validating quality control. If the NMR integration fails the 3:2 ratio check, the sample must be re-purified (typically via high-vacuum fractional distillation, as the boiling point difference between n=1 and n=2 telomers is significant).
Figure 2: Analytical Workflow
Caption: Step-by-step decision matrix for validating the identity and purity of this compound.
References
-
Kharasch, M. S., Jensen, E. V., & Urry, W. H. (1947). Addition of Carbon Tetrachloride and Chloroform to Olefins. Science, 105(2731), 500.
- Pinto, A. et al. (2011). Atom Transfer Radical Addition (ATRA) catalyzed by Copper complexes. Green Chemistry, 13, 2201. (Provides modern catalytic conditions and byproduct analysis).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
- Nair, V. & Hu, J. (2004). Cerium(IV) Ammonium Nitrate-Mediated Addition of CCl4 to Alkenes. Tetrahedron Letters, 45(24). (Discussion of oxidative radical additions and regioselectivity).
A Researcher's Guide to the Refractive Index of 1,1,1,3-Tetrachlorododecane: Verification, Comparison, and Application
For researchers and professionals in drug development and material science, the precise characterization of chemical compounds is paramount. The refractive index (RI) is a fundamental optical property that plays a critical role in applications ranging from the formulation of optical clearing agents for microscopy to the quality control of raw materials. This guide provides an in-depth analysis of the refractive index of 1,1,1,3-Tetrachlorododecane, a long-chain chlorinated alkane. Due to the limited availability of publicly documented experimental data for this specific compound, this guide will focus on providing a robust framework for its empirical verification.
We will explore the expected refractive index based on related compounds, present a detailed protocol for its measurement, and compare its potential performance with commonly used alternatives. This approach is designed to empower researchers with the knowledge and methodology to validate this compound for their specific applications.
Understanding the Refractive Index of Chlorinated Alkanes
Comparative Analysis with Alternative Compounds
In many applications, particularly in biological imaging, materials with specific refractive indices are required for refractive index matching to minimize light scattering and improve image quality.[2][3] Below is a comparison of the expected range for this compound with other compounds used for similar purposes.
| Compound/Class | Chemical Formula/Type | Typical Refractive Index (n_D) | Key Characteristics |
| Dodecane | C₁₂H₂₆ | 1.4216 | Low RI, non-toxic, readily available.[4] |
| This compound (Expected) | C₁₂H₂₂Cl₄ | ~1.5 (Estimated) | Higher RI due to chlorination, properties dependent on synthesis. |
| Chlorinated Paraffins | Mixture of chlorinated alkanes | ~1.525 | High RI, used as plasticizers and lubricants.[1] |
| 1,1,2,2-Tetrachloroethane | C₂H₂Cl₄ | Not specified, but expected to be high | Strong solvent for many organic materials.[5] |
| Iodixanol Solutions | C₃₅H₄₄I₆N₆O₁₅ | Tunable (1.333 to 1.429) | Non-toxic, suitable for live-cell imaging.[6] |
| Immersion Oils | Proprietary mixtures | ~1.515 | Standard for high-resolution microscopy. |
This comparison highlights the potential of this compound as a high refractive index material. However, its suitability for specific applications, especially in biological contexts, would require further investigation into its cytotoxicity and solubility.
Experimental Verification of Refractive Index: A Validated Protocol
To address the absence of definitive data, we present a detailed, self-validating protocol for the determination of the refractive index of this compound using an Abbe refractometer. This widely used instrument offers a balance of precision and ease of use.[7]
Principle of Operation
The Abbe refractometer measures the critical angle of a thin film of liquid placed between two prisms. By knowing the refractive index of the prisms and measuring this angle, the refractive index of the liquid can be accurately determined.
Experimental Workflow
Caption: Workflow for the experimental determination of refractive index.
Step-by-Step Methodology
-
Calibration:
-
Turn on the Abbe refractometer and the circulating water bath to bring the prisms to a constant temperature (typically 20°C or 25°C).
-
Place a few drops of distilled water (n_D = 1.3330 at 20°C) onto the lower prism.[8]
-
Close the prisms and use the handwheel to bring the boundary line into the crosshairs of the eyepiece.
-
If the reading does not match the known refractive index of water, adjust the calibration screw until it does.
-
-
Sample Preparation:
-
Ensure the sample of this compound is pure and free of any particulates or solvent residues, as these can affect the refractive index.
-
-
Measurement:
-
Open the prisms and clean them thoroughly with a suitable solvent (e.g., isopropanol) and a soft lens tissue.
-
Apply a few drops of the this compound sample to the surface of the lower prism.
-
Close the prisms and allow a few minutes for the sample to reach thermal equilibrium with the instrument.
-
Adjust the eyepiece to focus the crosshairs.
-
Turn the coarse and fine adjustment knobs to bring the light/dark boundary into the field of view and align it with the center of the crosshairs.
-
Read the refractive index value from the scale.
-
-
Validation and Data Analysis:
-
After each measurement, thoroughly clean the prisms.
-
Repeat the measurement at least three times to ensure reproducibility.
-
Calculate the mean and standard deviation of the readings to report a final, validated refractive index value.
-
Causality and Self-Validation in the Protocol
The trustworthiness of this protocol is ensured by several key steps. Calibration with a known standard (distilled water) confirms the instrument's accuracy before measuring the unknown sample. Temperature control is critical because the refractive index is temperature-dependent. The use of a circulating water bath ensures that all measurements are performed at a consistent and reported temperature. Finally, replicate measurements and the calculation of the standard deviation provide a statistical measure of the precision of the obtained value.
Conclusion
While the definitive refractive index of this compound remains to be widely published, this guide provides a comprehensive framework for its determination and contextualizes its potential applications. By understanding the properties of related chlorinated alkanes and employing a robust experimental protocol, researchers can confidently verify the refractive index of their own samples. This empirical approach is essential for ensuring the accuracy and reproducibility of research and development in fields where precise optical properties are a critical parameter.
References
-
PubChem. (n.d.). 1,1,1,3-Tetrachlorodecane. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,1,3-Tetrachloropentane. National Center for Biotechnology Information. Retrieved from [Link]
-
Boothe, T., et al. (2017). A tunable refractive index matching medium for live imaging cells, tissues and model organisms. eLife. Retrieved from [Link]
-
Hassan, A. M., & Alshikh Khalil, M. (2016). An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. Acta Physica Polonica A. Retrieved from [Link]
-
S.N.C.L. (n.d.). EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Refractive index of 1,1,2,2-tetrachloroethene. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Tetradecane, 1-chloro- (CAS 2425-54-9). Retrieved from [Link]
-
St. Stithians College. (n.d.). MEASUREMENT OF THE REFRACTIVE INDEX OF A LIQUID. Retrieved from [Link]
- Google Patents. (n.d.). US20210033502A1 - Refractive index matching formulations.
-
Schmidt + Haensch. (n.d.). THE REFRACTIVE INDEX (nD) SCALES FOR REFRACTOMETERS. Retrieved from [Link]
-
University of Technology. (n.d.). Determination of the refractive index of a liquid by a liquid lens method. Retrieved from [Link]
-
Australian Government Department of Health. (2020). Alkanes, C14-17, chloro-: Environment tier II assessment. Retrieved from [Link]
-
PubMed. (2017). A tunable refractive index matching medium for live imaging cells, tissues and model organisms. Retrieved from [Link]
-
YouTube. (2023). Measuring the Refractive Index of Water: Experiment 2. Retrieved from [Link]
-
ResearchGate. (n.d.). Refractive index of 1,3-dichlorobenzene. Retrieved from [Link]
-
Qualice LLC. (2019). Mid-Chain Chlorinated Paraffin. Retrieved from [Link]
-
National Institutes of Health. (n.d.). High-fidelity optical diffraction tomography of live organisms using iodixanol refractive index matching. Retrieved from [Link]
-
Matmake. (n.d.). Refractive Index of Alkanes - Table. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) A tunable refractive index matching medium for live imaging cells, tissues and model organisms. Retrieved from [Link]
-
Burdick & Jackson. (n.d.). Refractive Index. Retrieved from [Link]
Sources
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- 8. Refractive Index [macro.lsu.edu]
Safety Operating Guide
Proper Disposal Procedures for 1,1,1,3-Tetrachlorododecane
Executive Summary
1,1,1,3-Tetrachlorododecane (CAS: Specific isomer often unlisted; treat as Polychlorinated Alkane) is a halogenated hydrocarbon, typically synthesized via the Kharasch addition of carbon tetrachloride to 1-undecene.[1] Due to its high chlorine content and the likely presence of unreacted carbon tetrachloride (CCl₄) residues, it poses significant environmental and toxicological risks.
Immediate Action Required:
-
Classification: Classify as Halogenated Organic Waste .
-
RCRA Status: Evaluate for D019 (Carbon Tetrachloride) toxicity characteristic.
-
Disposal Method: High-Temperature Incineration (approx. 1100°C) with flue gas scrubbing is the only acceptable disposal route.[2]
-
Prohibition: Do NOT dispose of down drains, evaporate in fume hoods, or mix with non-halogenated solvents.
Chemical Profile & Hazard Identification
Understanding the molecular behavior of this compound is critical for safe disposal.[2] As a telomerization product, its hazards are defined by its stability and its precursors.[2]
| Property | Description | Operational Implication |
| Chemical Class | Long-Chain Chlorinated Alkane (LCCA) | Persistent in the environment; bioaccumulative potential.[1][3][2] |
| Physical State | Viscous Liquid (Density > 1.1 g/mL) | Sinks in water; forms dense non-aqueous phase liquids (DNAPLs).[1][3][2] |
| Reactivity | Sensitive to Dehydrochlorination | Incompatible with Strong Bases (NaOH, KOH) and Active Metals (Na, Mg, Al powder).[1][3] Reaction releases HCl gas and potentially explosive byproducts.[2] |
| Toxicity | Suspected Carcinogen / Aquatic Toxin | Must be handled in a fume hood.[1][3][2] Zero-discharge to sewer systems.[1][2] |
| Precursor Risk | Carbon Tetrachloride (CCl₄) | Synthesis byproducts often contain unreacted CCl₄, a volatile carcinogen.[1][3][2] Treat waste as if CCl₄ is present.[2] |
Regulatory Framework (RCRA & EPA)
In the United States, this waste stream is strictly regulated under the Resource Conservation and Recovery Act (RCRA).
Waste Characterization Logic
You must determine if your waste stream meets the definition of Hazardous Waste.[2][4]
-
Listed Waste: If the this compound is a discarded commercial chemical product, it may not have a specific "U" or "P" code.[2]
-
Characteristic Waste (Most Likely):
-
Toxicity (D019): If the waste contains ≥ 0.5 mg/L of Carbon Tetrachloride (determined via TCLP), it is a D019 hazardous waste.
-
Ignitability (D001): Unlikely for tetrachloro-compounds, but if mixed with flammable solvents, it applies.[2]
-
Directive: Unless analytical data proves CCl₄ concentration is < 0.5 mg/L, manage this waste as RCRA Hazardous Waste (Code D019) to ensure maximum compliance and safety.
Operational Disposal Protocols
Segregation and Container Selection
Proper segregation prevents dangerous chemical reactions and costly disposal surcharges.[2]
-
Container Material: High-Density Polyethylene (HDPE) or Glass (Amber).[2] Avoid metal cans due to potential HCl formation causing corrosion.[2]
-
Labeling: "HAZARDOUS WASTE - HALOGENATED SOLVENTS."[1][2] Explicitly list "this compound" and "Carbon Tetrachloride" as constituents.[1][3][2]
Segregation Logic Diagram:
Figure 1: Waste segregation logic to prevent incompatible mixtures and ensure proper routing.[1][3][2]
Laboratory Scale Disposal (Satellite Accumulation)
Scope: Quantities < 55 Gallons (Standard Lab Setting).
-
Preparation: Don appropriate PPE (Nitrile gloves, lab coat, safety goggles).[2] Work in a fume hood.
-
Transfer: Use a glass or chemically resistant plastic funnel.[2] Pour the this compound into the designated Halogenated Waste container.[2]
-
Logging: Immediately record the volume and full chemical name on the waste tag.[2] Do not use abbreviations like "TCDD" (confusable with dioxins).[2]
-
Closure: Cap the container tightly immediately after addition.
Spill Response Protocol
Scenario: 500 mL spill of this compound on the lab floor.
-
Evacuate & Ventilate: Clear the immediate area.[2] Open fume hoods to max flow if safe.[2]
-
PPE Upgrade: Wear Silver Shield/4H gloves (standard nitrile may degrade with prolonged exposure to chlorinated alkanes) and a half-mask respirator with organic vapor cartridges if ventilation is poor.[2]
-
Containment: Use vermiculite , diatomaceous earth , or specific "Solvent" spill pillows.[2] Do not use paper towels (increases surface area for evaporation).[2]
-
Cleanup: Scoop absorbed material into a wide-mouth HDPE jar. Label as "Hazardous Waste - Debris contaminated with Tetrachlorododecane."[1]
-
Decontamination: Wash the surface with a mild detergent and water.[2] Collect this rinse water as hazardous waste.[2]
Spill Response Workflow:
Figure 2: Step-by-step spill response workflow ensuring personnel safety and containment.
Final Disposal (Off-Site)
The only validated method for the destruction of polychlorinated alkanes is incineration .[2]
-
Facility Requirement: Must be a RCRA-permitted TSDF (Treatment, Storage, and Disposal Facility).[2]
-
Process: Rotary kiln incineration at >1100°C.
-
Reasoning: High temperature is required to break the C-Cl bonds.[2] The facility must have wet scrubbers to neutralize the Hydrogen Chloride (HCl) gas generated during combustion to prevent acid rain formation.
-
Manifesting: Ensure the waste manifest lists the primary hazardous constituent (Carbon Tetrachloride or Chlorinated Alkanes) to alert the incinerator operator of the chlorine load.
References
-
United States Environmental Protection Agency (EPA). (2023).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Carbon Tetrachloride Standard (1910.1000 Table Z-2).[1][2] Retrieved from [Link][1]
-
National Institutes of Health (NIH) - PubChem. (n.d.).[2] Compound Summary: Chlorinated Paraffins (C12, 60% Chlorine). [Used as proxy for physical properties]. Retrieved from [Link]
-
Princeton University EHS. (2023).[2] Waste Disposal: Halogenated Solvents. Retrieved from [Link][1]
Sources
Personal protective equipment for handling 1,1,1,3-Tetrachlorododecane
Topic: [1]
Core Directive: Operational Safety & Autonomy
1,1,1,3-Tetrachlorododecane (CAS 14983-60-9) is a specific isomer of Short-Chain Chlorinated Paraffins (SCCPs). Unlike generic solvent mixtures, this compound is often used as a high-purity analytical standard for environmental monitoring.[1]
CRITICAL WARNING: As an SCCP, this substance is classified as a Persistent Organic Pollutant (POP) .[1][2][3] It poses severe risks of bioaccumulation and aquatic toxicity, and is a suspected carcinogen.[1] Handling requires not just personal safety, but strict environmental containment.[1]
Hazard Identification & Risk Profile
The following data synthesizes specific properties of this compound with the known toxicology of C12 chlorinated paraffins.
| Hazard Class | GHS Classification | Operational Implication |
| Carcinogenicity | Category 2 (Suspected) | Zero-tolerance for skin contact or inhalation.[1] |
| Environmental | Aquatic Acute/Chronic 1 | Do not release to drains. Spills require specialized containment.[1] |
| Skin/Eye | Irritant / Defatting Agent | Repeated exposure causes dermatitis; penetrates standard nitrile gloves over time.[1] |
| Persistence | PBT (Persistent, Bioaccumulative, Toxic) | Contamination is permanent; dedicated glassware/waste streams are required.[1] |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for SCCPs due to their lipophilic nature and permeation capabilities.[1]
A. Hand Protection (Gloves)
Do not use standard disposable nitrile gloves for prolonged handling. Chlorinated alkanes can permeate thin nitrile (<0.1 mm) in minutes.[1]
-
Primary Recommendation: Silver Shield® / 4H® (PE/EVAL Laminate) .
-
Secondary (Dexterity Required): Viton® / Butyl Rubber (0.3 mm+).[1]
-
Double-Gloving Protocol:
-
Inner Layer: Laminate (Silver Shield) or High-Grade Nitrile (if laminate is unavailable for short tasks).[1]
-
Outer Layer: Disposable Nitrile (changed immediately upon splash).[1]
-
Rationale: The outer layer protects the expensive inner glove from abrasion; the inner layer prevents chemical permeation.[1]
-
B. Respiratory Protection
-
Primary Control: Handling must occur inside a certified Chemical Fume Hood .[1]
-
Secondary (Spill/Outside Hood): Full-face respirator with Type A (Organic Vapor) cartridges (Brown band).[1]
-
Note: P3 filters are only needed if generating aerosols/mists.[1]
-
C. Body & Eye Protection
-
Eyes: Chemical Splash Goggles (indirect venting).[1] Safety glasses are insufficient due to splash risk.[1]
-
Body: Tyvek® Lab Coat or apron.[1] Cotton lab coats absorb and retain chlorinated paraffins, creating a secondary exposure source.[1]
Operational Handling Procedures
Workflow Diagram: Decision Logic for Safe Handling
Figure 1: Decision logic for handling chlorinated paraffin standards, emphasizing scale-dependent containment.
Step-by-Step Protocol
1. Preparation:
-
Verify fume hood face velocity is >0.5 m/s.[1]
-
Line the work surface with an absorbent, plastic-backed mat to capture micro-droplets.[1]
-
Material Compatibility: Use Borosilicate glass or Teflon (PTFE).[1] Avoid Polystyrene (PS) or PVC plastics, as chlorinated alkanes can soften or dissolve them.[1]
2. Weighing & Transfer:
-
Static Risk: Chlorinated alkanes are non-conductive.[1] Use an antistatic gun if weighing small quantities to prevent dispersal.[1]
-
Technique: Do not pour. Use a glass Pasteur pipette or a positive-displacement pipette.[1]
-
Solvent Choice: If diluting, use Hexane or Isooctane.[1] Avoid DMSO (enhances skin absorption).[1]
3. Decontamination:
-
Wipe all glassware exteriors with a hexane-dampened Kimwipe inside the hood before removing them.[1]
-
Dispose of the Kimwipe immediately into solid hazardous waste.[1]
Emergency & Disposal Plan
Spill Response (Small Scale < 10 mL)
-
Alert: Announce the spill. Evacuate non-essential personnel.
-
PPE Upgrade: Don Silver Shield gloves and a respirator if outside the hood.[1]
-
Contain: Encircle with vermiculite or diatomaceous earth.[1] Do not use paper towels (increases surface area for evaporation).[1]
-
Clean: Scoop into a glass jar. Wipe area with acetone, then soapy water.[1]
Disposal (Waste Stream: Halogenated)
-
Labeling: "Hazardous Waste - Halogenated Organic - Contains SCCP (this compound)."[1]
-
Segregation: Keep separate from non-halogenated solvents (e.g., acetone, ethanol) to avoid cross-contamination of bulk waste streams.[1]
-
Destruction: Must be sent for High-Temperature Incineration (>1100°C) with flue gas scrubbing to prevent dioxin formation.[1]
References
-
Chiron AS. (n.d.).[1] this compound Reference Material Data. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1] Short-chain chlorinated paraffins (SCCPs) - Substance Information. Retrieved from [Link]
-
United Nations Environment Programme. (2017).[1] Stockholm Convention on Persistent Organic Pollutants: Risk Profile for SCCPs. Retrieved from [Link]
-
PubChem. (n.d.).[1] Chlorinated Paraffins Toxicity Profile. National Library of Medicine.[1] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
